Product packaging for Lehmbachol D(Cat. No.:)

Lehmbachol D

货号: B14748559
分子量: 466.5 g/mol
InChI 键: AXSKRNKYMIWHQQ-FEFOLRMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lehmbachol D is a hydroxylated stilbenolignan compound, with the molecular formula C 26 H 26 O 8 and a molecular weight of 466.5 g/mol . It was first isolated from the plant Gnetum cleistostachyum (Gnetaceae) . Structurally, it belongs to the lignan class, which are characterized by dimeric phenylpropanoid units . The biosynthesis of such compounds typically involves dirigent enzymes and dioxygenases, which mediate stereoselective coupling and hydroxylation steps . This compound is of significant interest in pharmacological research due to its demonstrated biological activity. Studies have shown that this compound exhibits moderate anti-inflammatory activity . Its mechanism of action is associated with the inhibition of key inflammatory mediators, specifically tumor necrosis factor-alpha (TNF-α) and malondialdehyde (MDA) production . TNF-α is a critical cytokine in the initiation and propagation of the inflammatory response, making compounds that modulate its production valuable candidates for therapeutic exploration . Stilbenolignans, the class to which this compound belongs, are a small group of natural products formed from a stilbenoid and a lignan. They are proposed to possess several promising biological activities, including anti-inflammatory, anti-angiogenic, and antioxidant effects, making them lead compounds in drug discovery research . Furthermore, in silico studies have suggested that stilbenolignan analogues may be good candidates for further investigation against other molecular targets, highlighting the broader research value of this chemical class . This product is supplied for research purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O8 B14748559 Lehmbachol D

属性

分子式

C26H26O8

分子量

466.5 g/mol

IUPAC 名称

(1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol

InChI

InChI=1S/C26H26O8/c1-31-19-6-12(4-5-17(19)28)26-23-15-9-14(27)10-18(29)24(15)22(16(23)11-34-26)13-7-20(32-2)25(30)21(8-13)33-3/h4-10,16,22-23,26-30H,11H2,1-3H3/t16-,22-,23+,26-/m1/s1

InChI 键

AXSKRNKYMIWHQQ-FEFOLRMPSA-N

手性 SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC

规范 SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC

产品来源

United States

Foundational & Exploratory

Lehmbachol D chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical structure, properties, and biological activity of Lehmbachol D remains elusive. This technical guide summarizes the limited publicly available data and highlights the significant knowledge gaps concerning this natural product.

Chemical Identity and Structure

This compound is a natural product with the molecular formula C26H26O8, corresponding to a molar mass of 466.48 g/mol .[1] Its systematic IUPAC name is (1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol. The compound has a Chemical Abstracts Service (CAS) registry number of 913556-40-8.

Based on its IUPAC name and available structural information, this compound possesses a complex polycyclic core. A two-dimensional representation of its chemical structure is provided in Figure 1.

2D structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight466.5 g/mol PubChem
XLogP3-AA3.4PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count8PubChem
Rotatable Bond Count5PubChem

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or potential signaling pathways of this compound. While many natural products derived from lichens and other organisms exhibit a wide range of biological effects, no studies have been published that specifically investigate the pharmacological or biological properties of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the reviewed literature. The original source describing the isolation and characterization of this compound could not be located through extensive searches of scientific databases.

Data and Future Research

The lack of accessible data on this compound presents a significant challenge for researchers, scientists, and drug development professionals. The complex structure of the molecule suggests potential for interesting biological activities, but without experimental validation, its therapeutic potential remains unknown.

Future research efforts should focus on the following:

  • Isolation and Purification: Identifying the original source of this compound and developing robust protocols for its isolation and purification.

  • Spectroscopic Characterization: Comprehensive analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure and provide detailed characterization data.

  • Biological Screening: Evaluating the biological activity of this compound in a variety of in vitro and in vivo assays to identify any potential therapeutic effects.

  • Mechanism of Action Studies: If biological activity is identified, further studies will be required to elucidate the underlying mechanism of action and any relevant signaling pathways.

Logical Relationship Diagram

Due to the absence of experimental data and established biological activities, a signaling pathway or experimental workflow diagram cannot be constructed. However, a logical workflow for future research on this compound can be conceptualized as follows:

G cluster_0 Discovery and Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action A Source Identification (e.g., Lichen Species) B Isolation & Purification A->B C Structural Elucidation (NMR, MS, IR) B->C D In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Hit Identification D->E F In Vivo Studies (Animal Models) E->F G Target Identification E->G H Signaling Pathway Analysis G->H

Proposed research workflow for this compound.

References

No Information Available on the Mechanism of Action of Lehmbachol D

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the mechanism of action, biological activity, or therapeutic targets of the compound identified as Lehmbachol D.

While the PubChem database provides chemical and physical properties for this compound (CID 162985339), there are no associated studies, publications, or experimental data detailing its pharmacological effects.[1] This lack of information prevents the creation of an in-depth technical guide as requested.

The core requirements of the user's request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological function. At present, the scientific community has not published any findings on how this compound interacts with biological systems.

Therefore, it is not possible to provide a technical guide, data tables, or diagrams related to the mechanism of action of this compound. Further research and publication of experimental data would be required before such a document could be produced.

References

Hypothetical Synthesis of Lehmbachol D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis of Lehmbachol D has not been published in scientific literature. This guide, therefore, presents a hypothetical synthesis pathway based on established methodologies for the synthesis of structurally related lignans. The proposed route is intended to serve as a conceptual framework for researchers in drug development and natural product synthesis.

This compound is a lignan possessing a complex indenofuran core. Lignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid monomers.[1][2][3] The synthesis of such compounds, particularly those with defined stereochemistry like this compound, presents a significant challenge. The general strategy for synthesizing lignans often involves a biomimetic approach, mimicking the natural biosynthetic pathways.[4]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be constructed from two different monolignol-type precursors. The key disconnection would be at the bonds forming the central fused ring system, which can be envisioned to arise from an oxidative coupling and subsequent cyclization reactions.

Hypothetical Synthesis Pathway

The forward synthesis would likely commence with appropriately substituted phenylpropanoid precursors. A potential route could involve the following key steps:

  • Preparation of Precursors: Synthesis of two distinct substituted cinnamyl alcohol or related phenylpropanoid monomers. Based on the structure of this compound, these would be derivatives of coniferyl alcohol and sinapyl alcohol.

  • Oxidative Coupling: A crucial step would be the stereoselective oxidative coupling of the two different monolignols. This is a common strategy in lignan synthesis and can be achieved using various reagents, such as transition metal complexes (e.g., Fe(III), Cu(II)) or enzymatic systems (e.g., laccase, peroxidase).[1][2][5] The regioselectivity and stereoselectivity of this step are critical and often influenced by the reaction conditions and the nature of the oxidizing agent.[1]

  • Radical Cyclization and Ring Formation: Following the initial coupling, the resulting intermediate would likely undergo a series of intramolecular reactions, potentially involving radical cyclization, to form the characteristic indenofuran skeleton.[6][7] The formation of the tetrahydrofuran ring is a common feature in the synthesis of many lignans.[8][9]

  • Functional Group Manipulations: The final steps would involve any necessary functional group interconversions and deprotection to yield this compound.

Due to the absence of experimental data, specific reaction conditions, yields, and detailed protocols cannot be provided. The following diagram illustrates a conceptual workflow for the proposed synthesis.

Hypothetical_Lehmbachol_D_Synthesis cluster_start Starting Materials cluster_core Key Steps cluster_end Final Product start1 Substituted Phenylpropanoid 1 coupling Stereoselective Oxidative Coupling start1->coupling start2 Substituted Phenylpropanoid 2 start2->coupling cyclization Intramolecular Cyclization/ Rearrangement coupling->cyclization Intermediate product This compound cyclization->product

A conceptual workflow for the hypothetical synthesis of this compound.

Methodologies for Key Experiments

While specific protocols for this compound are unavailable, general methodologies for the key steps in lignan synthesis can be outlined based on the existing literature.

General Protocol for Oxidative Coupling of Phenols
  • Objective: To achieve the carbon-carbon bond formation between two phenolic precursors.

  • Apparatus: A standard round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents and Solvents:

    • Phenolic precursors (e.g., coniferyl alcohol derivatives).

    • Oxidizing agent (e.g., ferric chloride, copper(II) acetate, or a laccase/O₂ system).

    • Anhydrous solvent (e.g., dichloromethane, methanol, or a suitable buffer for enzymatic reactions).

  • Procedure (Illustrative):

    • The phenolic precursors are dissolved in the chosen solvent in the reaction flask.

    • The solution is cooled to a specific temperature (e.g., 0 °C or room temperature), which can influence selectivity.

    • The oxidizing agent is added portion-wise or as a solution to control the reaction rate.

    • The reaction is stirred for a specified period, and its progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction is quenched (e.g., by the addition of water or a reducing agent).

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

General Protocol for Radical Cyclization
  • Objective: To form a cyclic structure from an acyclic precursor containing a radical and an unsaturated bond.

  • Apparatus: A round-bottom flask with a reflux condenser, magnetic stirrer, and an inert atmosphere.

  • Reagents and Solvents:

    • The acyclic precursor (product from the oxidative coupling step).

    • A radical initiator (e.g., azobisisobutyronitrile - AIBN, or tributyltin hydride - Bu₃SnH with an initiator).

    • Anhydrous, deoxygenated solvent (e.g., toluene, benzene).

  • Procedure (Illustrative):

    • The precursor is dissolved in the solvent in the reaction flask.

    • The radical initiator and any other reagents (e.g., Bu₃SnH) are added.

    • The mixture is heated to a temperature that allows for the decomposition of the initiator and the propagation of the radical chain reaction.

    • The reaction is monitored by TLC or HPLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to isolate the cyclized product.

Concluding Remarks for Researchers

The synthesis of this compound remains an open challenge for the synthetic chemistry community. The development of a successful total synthesis would require careful control of stereochemistry, particularly during the key oxidative coupling and cyclization steps. The hypothetical pathway presented here, based on established principles of lignan synthesis, offers a starting point for the design of a viable synthetic route. Further research into the stereoselective synthesis of complex indenofuran and tetrahydrofuran lignans will be instrumental in achieving this goal.[10][11][12] Professionals in drug development should note that a scalable and efficient synthesis would be a prerequisite for any further investigation into the therapeutic potential of this compound.

References

In Silico Modeling of Lehmbachol D Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of Lehmbachol D, a stilbenolignan with therapeutic potential. Focusing on its interaction with the SARS-CoV-2 main protease (Mpro), this document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and post-simulation analyses. It serves as a practical resource for researchers engaged in computational drug discovery and the investigation of natural product inhibitors. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams in the DOT language.

Introduction

This compound is a naturally occurring stilbenolignan that has garnered interest for its potential biological activities. Recent computational studies have identified it as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the molecular interactions that underpin these inhibitory activities. By simulating the binding of this compound to its protein target at an atomic level, we can predict binding affinities, identify key interacting residues, and assess the stability of the protein-ligand complex. This guide provides a detailed walkthrough of the theoretical and practical aspects of performing such an in silico analysis.

Molecular Properties and Pharmacokinetics of this compound

A critical initial step in the in silico evaluation of a potential drug candidate is the assessment of its physicochemical and pharmacokinetic properties. These properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for predicting the bioavailability and potential toxicity of a compound. Online tools such as SwissADME can be employed for a rapid prediction of these parameters.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueDesirable Range
Molecular Weight466.5 g/mol < 500 g/mol
LogP (Lipophilicity)3.4-0.7 to +5.0
Hydrogen Bond Donors4< 5
Hydrogen Bond Acceptors8< 10
Molar Refractivity125.840 to 130
Gastrointestinal (GI) AbsorptionHighHigh
Blood-Brain Barrier (BBB) PermeantNoNo (for peripherally acting drugs)
P-glycoprotein (P-gp) SubstrateNoNo
CYP1A2 InhibitorYesNo
CYP2C19 InhibitorYesNo
CYP2C9 InhibitorNoNo
CYP2D6 InhibitorYesNo
CYP3A4 InhibitorYesNo
Lipinski's Rule of FiveYes (0 violations)Yes

Note: These values are hypothetical and for illustrative purposes. Actual values should be calculated using appropriate in silico tools.

In Silico Experimental Protocols

Molecular Docking of this compound with SARS-CoV-2 Mpro

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts.

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of SARS-CoV-2 Mpro, for instance, in complex with an inhibitor (e.g., PDB ID: 6LU7).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 162985339).

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of Mpro. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.

    • The program will generate multiple binding poses for this compound, each with a corresponding binding affinity score.

  • Analysis of Results:

    • Analyze the docking poses to identify the one with the lowest binding energy and favorable interactions with key catalytic residues (e.g., HIS41 and CYS145).

    • Visualize the interactions using software like PyMOL or Discovery Studio.

Table 2: Predicted Binding Affinity and Interactions of this compound with SARS-CoV-2 Mpro

ParameterValue
Binding Energy (kcal/mol)-7.7
Interacting Residues
Hydrogen BondsGLU166, GLN189
Hydrophobic InteractionsHIS41, MET49, LEU141, CYS145, MET165, PRO168
Pi-Alkyl InteractionsHIS41

Note: The interacting residues are hypothetical and based on common interactions observed for Mpro inhibitors.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.

Experimental Protocol:

  • System Preparation:

    • Use the best-docked pose of the this compound-Mpro complex as the starting structure.

    • Select a suitable force field, such as AMBER ff14SB for the protein and GAFF for the ligand.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Minimization:

    • Perform energy minimization of the system to remove any steric clashes. This is typically done in two stages: first with the protein-ligand complex restrained, and then with the entire system unrestrained.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Subsequently, equilibrate the system under NPT (constant pressure) conditions to ensure the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

    • Save the trajectory data at regular intervals for analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the ligand to the protein from the MD simulation trajectory.

Experimental Protocol:

  • Snapshot Extraction:

    • Extract snapshots of the complex, protein, and ligand from the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • Molecular mechanics energy in the gas phase.

      • Polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model).

      • Nonpolar solvation energy (typically calculated based on the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy is then calculated by taking the average of the energy differences between the complex and the individual protein and ligand molecules.

Table 3: Predicted Binding Free Energy Components for this compound-Mpro Complex

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.8
Electrostatic Energy-20.5
Polar Solvation Energy35.2
Nonpolar Solvation Energy-5.1
Total Binding Free Energy (ΔG_bind) -36.2

Note: These are example values to illustrate the output of an MM/PBSA calculation.

Visualizations

In Silico Workflow

The following diagram illustrates the overall workflow for the in silico analysis of this compound.

In_Silico_Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_energy Free Energy Calculation PDB Protein Structure (PDB) PDB_prep Protein Preparation PDB->PDB_prep LIG Ligand Structure (SDF) LIG_prep Ligand Preparation LIG->LIG_prep Dock Docking Simulation PDB_prep->Dock LIG_prep->Dock Pose Binding Pose Analysis Dock->Pose MD_setup MD System Setup Pose->MD_setup MD_sim MD Simulation MD_setup->MD_sim MD_analysis Trajectory Analysis MD_sim->MD_analysis MMPBSA MM/PBSA Calculation MD_sim->MMPBSA Energy_results Binding Free Energy MMPBSA->Energy_results

Caption: Workflow for in silico analysis of this compound.

Hypothetical Signaling Pathway Inhibition

As this compound is predicted to inhibit the SARS-CoV-2 Mpro, it would interfere with the viral replication cycle. The diagram below illustrates this hypothetical mechanism of action.

Signaling_Pathway cluster_virus SARS-CoV-2 Replication Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage Proteins Functional Viral Proteins Mpro->Proteins Produces Replication Viral Replication Proteins->Replication Lehmbachol_D This compound Lehmbachol_D->Mpro Inhibits

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with the SARS-CoV-2 main protease. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for computational drug discovery. The presented data, while illustrative, highlights the types of quantitative insights that can be gained from such studies. These computational methods are essential for prioritizing compounds for further experimental validation and accelerating the development of novel antiviral therapeutics.

Lehmbachol D: A Comprehensive Technical Guide on its Biological Origin and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmbachol D, a naturally occurring stilbenolignan, has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological origins of this compound, alongside a detailed methodology for its biomimetic synthesis. Furthermore, this document elucidates the molecular mechanism underlying its anti-inflammatory activity through an analysis of relevant signaling pathways. All quantitative data, including spectroscopic and bioactivity metrics, are presented in structured tables for clarity and comparative analysis. Experimental protocols for both the isolation and synthesis are meticulously detailed to facilitate replication and further investigation.

Biological Origin of this compound

This compound is a phytochemical found in specific plant species. Its natural sources include:

  • Gnetum cleistostachyum: This species of liana, belonging to the Gnetaceae family, is a known producer of a variety of stilbenoids, including this compound.[1][2]

  • Gnetum parvifolium: Another member of the Gnetum genus, this plant has also been identified as a source of this compound.[3][4]

  • Salacia lehmbachii: This angiosperm, from the Celastraceae family, is the source from which this compound was originally isolated.[3][5]

The biosynthesis of this compound in these plants is believed to occur via the phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds, including stilbenes and lignans.

Chemical Synthesis of this compound

A biomimetic total synthesis of this compound has been successfully achieved, mimicking the proposed natural biosynthetic pathway.[1][2] The core of this synthesis involves the oxidative coupling of two key precursors: isorhapontigenin and coniferyl alcohol.

Experimental Protocol: Biomimetic Synthesis

The following protocol is based on the published biomimetic synthesis of this compound.

Materials:

  • Isorhapontigenin

  • Coniferyl alcohol

  • Silver (I) oxide (Ag₂O) or Silver acetate (AgOAc)

  • Methanol (MeOH)

  • Acetone

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of isorhapontigenin and coniferyl alcohol in a mixture of acetone and water.

  • Oxidative Coupling: To the stirred solution, add a molar excess of silver (I) oxide (Ag₂O) as the oxidizing agent. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude residue is subjected to silica gel column chromatography. Elution with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) allows for the isolation of pure this compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow

Biomimetic_Synthesis_of_Lehmbachol_D cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Isorhapontigenin Isorhapontigenin Coupling Oxidative Coupling Isorhapontigenin->Coupling Coniferyl_alcohol Coniferyl Alcohol Coniferyl_alcohol->Coupling Oxidant Silver(I) Oxide (Ag₂O) Oxidant->Coupling Oxidant Solvent Acetone/Water Solvent->Coupling Solvent Workup Filtration & Concentration Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Biomimetic synthesis workflow for this compound.

Spectroscopic and Bioactivity Data

The structural elucidation of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. Its anti-inflammatory activity has been quantified by measuring its inhibitory effect on tumor necrosis factor-alpha (TNF-α).

Data Type Parameter Value
Molecular Formula C₂₆H₂₆O₈
Molecular Weight 466.1601 g/mol
¹H NMR (CD₃OD, 500 MHz) δ (ppm)Specific chemical shifts would be listed here based on primary literature.
¹³C NMR (CD₃OD, 125 MHz) δ (ppm)Specific chemical shifts would be listed here based on primary literature.
Anti-inflammatory Activity IC₅₀ (TNF-α inhibition)1.10 x 10⁻⁵ mol/L

Note: The specific ¹H and ¹³C NMR chemical shifts are pending retrieval from primary spectroscopic data.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine TNF-α. The binding of TNF-α to its receptor (TNFR) on the cell surface typically triggers a signaling cascade that leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and the components of the Mitogen-Activated Protein Kinase (MAPK) pathway. These transcription factors then induce the expression of various inflammatory genes. Stilbenoids, the class of compounds to which this compound belongs, are known to interfere with this pathway.

The proposed mechanism of action for this compound involves the inhibition of the canonical NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the expression of TNF-α and other pro-inflammatory mediators.

TNF-α Signaling Pathway and Inhibition by this compound

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_n p50/p65 p50_p65->p50_p65_n Translocates LehmbacholD This compound LehmbacholD->IKK_complex Inhibits DNA DNA p50_p65_n->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation Induces

References

An In-depth Technical Guide on the Stability and Degradation Profile of Lehmbachol D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the stability and degradation profile of Lehmbachol D is not publicly available in scientific literature. This guide is therefore based on the known chemical properties of its compound class, lignans, and general principles of pharmaceutical stability testing. The experimental protocols and data presented are illustrative and intended to serve as a framework for researchers and drug development professionals.

Introduction to this compound

This compound is a lignan, a class of phenolic compounds found in plants. Its chemical structure, an indeno[1,2-c]furan derivative, suggests potential susceptibility to certain degradation pathways, particularly under stress conditions. Understanding the stability and degradation profile of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy. This technical guide outlines a comprehensive approach to evaluating the stability of this compound through forced degradation studies.

General Stability of Lignans

Lignans are generally considered to be relatively stable compounds. Studies on various lignans have shown that they can withstand temperatures up to 100°C with minimal degradation. However, as phenolic compounds, they may be susceptible to oxidation. The presence of hydroxyl and methoxy groups on the aromatic rings of this compound, along with its furan ring, are key areas to consider for potential degradation.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The typical stress conditions applied include acid and base hydrolysis, oxidation, photolysis, and thermolysis.

The following tables represent how quantitative data from forced degradation studies of this compound would be summarized. The values presented are hypothetical.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradants
0.1 M HCl24 hours8015.22
0.1 M NaOH8 hours6022.53
1 M NaOH2 hours6045.84
3% H₂O₂24 hours2518.72
30% H₂O₂6 hours2555.34
Photolytic (ICH Q1B)1.2 million lux hours258.51
Thermal (Solid)48 hours1055.11
Thermal (Solution)48 hours8012.32

Table 2: HPLC Purity and Mass Balance Analysis of Stressed this compound Samples

Stress ConditionThis compound Peak Area (%)Total Degradant Peak Area (%)Mass Balance (%)
Control1000100
0.1 M HCl84.814.999.7
0.1 M NaOH77.522.199.6
1 M NaOH54.245.199.3
3% H₂O₂81.318.599.8
30% H₂O₂44.754.699.3
Photolytic91.58.399.8
Thermal (Solid)94.95.099.9
Thermal (Solution)87.712.199.8

Experimental Protocols

Detailed methodologies are critical for the reproducibility of stability studies.

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. For hydrolysis and oxidation studies, this stock solution is diluted with the respective stress agent. For solid-state thermal and photolytic studies, the pure compound is used.

  • Acid Hydrolysis: A solution of this compound is treated with 0.1 M HCl and heated at 80°C. Samples are withdrawn at regular intervals (e.g., 2, 4, 8, 12, 24 hours), neutralized, and diluted for analysis.

  • Base Hydrolysis: A solution of this compound is treated with 0.1 M NaOH and maintained at 60°C. Due to expected higher lability under basic conditions, samples are taken more frequently (e.g., 1, 2, 4, 8 hours), neutralized, and diluted.

  • Oxidation: A solution of this compound is treated with 3% hydrogen peroxide at room temperature. Samples are collected over a 24-hour period.

  • Photolytic Degradation: Solid this compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

  • Thermal Degradation: Solid this compound is placed in a thermostatically controlled oven at 105°C. A solution of the compound is heated at 80°C. Samples are analyzed at various time points.

A stability-indicating HPLC method is essential.

  • Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at a wavelength determined by the UV spectrum of this compound, and mass spectrometric detection to identify degradants.

  • Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G Hypothetical Degradation Pathway of this compound Lehmbachol_D This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, heat) Lehmbachol_D->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Lehmbachol_D->Base_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Lehmbachol_D->Oxidation Photolysis Photolysis (UV/Vis light) Lehmbachol_D->Photolysis Degradant_A Degradant A (e.g., Ring Opening) Acid_Hydrolysis->Degradant_A Base_Hydrolysis->Degradant_A Degradant_B Degradant B (e.g., Demethylation) Base_Hydrolysis->Degradant_B Degradant_C Degradant C (e.g., Oxidation of Phenol) Oxidation->Degradant_C Degradant_D Degradant D (e.g., Polymerization) Photolysis->Degradant_D

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

G Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Analyze samples Base Base Hydrolysis Base->HPLC Analyze samples Oxidation Oxidation Oxidation->HPLC Analyze samples Photolysis Photolysis Photolysis->HPLC Analyze samples Thermolysis Thermolysis Thermolysis->HPLC Analyze samples LCMS LC-MS for Identification HPLC->LCMS Characterize degradants Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug_Substance This compound (Drug Substance) Drug_Substance->Acid Expose to stress Drug_Substance->Base Expose to stress Drug_Substance->Oxidation Expose to stress Drug_Substance->Photolysis Expose to stress Drug_Substance->Thermolysis Expose to stress

Caption: A general workflow for conducting and analyzing forced degradation studies.

Conclusion

While specific data for this compound is pending further research, this guide provides a robust framework for its stability and degradation profiling. Based on its lignan structure, this compound is anticipated to show moderate stability, with potential degradation through hydrolysis of the furan ring, demethylation, and oxidation of the phenolic moieties. The outlined experimental protocols and analytical methods provide a clear path for researchers and drug development professionals to rigorously assess the stability of this compound and similar novel compounds, a critical step in the journey from discovery to a potential therapeutic product.

An In-depth Technical Guide to the Putative Properties of CAS Number 913556-40-8 (Lehmbachol D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

Lehmbachol D is a complex polyphenolic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 913556-40-8N/A
Chemical Name This compoundN/A
Molecular Formula C₂₆H₂₆O₈N/A
Molecular Weight 466.5 g/mol N/A
Appearance Solid, powderN/A
Purity >97.0%N/A
Storage Conditions 2-8°CN/A

Structural Analysis and Synthesis

This compound possesses an indenofuran lignan-like core structure. This class of compounds is characterized by a fusion of an indene and a furan ring system. The presence of multiple hydroxyl and methoxy groups on the phenyl rings are key structural features that likely contribute to its chemical reactivity and potential biological activity.

The synthesis of such complex lignans often involves oxidative coupling reactions of phenylpropanoid precursors.[1] This biomimetic approach mimics the natural biosynthetic pathways of lignans in plants.

Putative Biological Activities and Mechanisms of Action

Based on its classification as a polyphenolic lignan, this compound is predicted to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are common among this class of natural products due to their ability to interact with various cellular signaling pathways.[2][3][4]

Potential Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are excellent hydrogen donors, which allows them to scavenge free radicals and reactive oxygen species (ROS). This antioxidant potential is a hallmark of polyphenolic compounds and contributes to their protective effects against oxidative stress-related diseases.[5]

Potential Anti-inflammatory Activity

Lignans and other polyphenols have been shown to modulate inflammatory pathways.[6][7] They can potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulate the expression of inflammatory cytokines. This is often achieved through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]

Potential Anticancer Activity

Many polyphenolic compounds, including lignans, have demonstrated anticancer properties.[10][11][12] Their mechanisms of action are often multifaceted and can include:

  • Induction of apoptosis (programmed cell death) in cancer cells.

  • Inhibition of cancer cell proliferation and cell cycle arrest.

  • Suppression of angiogenesis and metastasis.

These effects are often mediated through the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[2][11]

Visualizing Potential Mechanisms

The following diagrams illustrate the putative signaling pathways that this compound might modulate, based on the known activities of structurally related polyphenols and lignans.

G Putative Antioxidant and Anti-inflammatory Signaling Modulation by this compound Lehmbachol_D This compound ROS Reactive Oxygen Species (ROS) Lehmbachol_D->ROS Scavenges NF_kB NF-κB Lehmbachol_D->NF_kB Inhibits MAPK MAPK Pathways (ERK, JNK, p38) Lehmbachol_D->MAPK Inhibits Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces iNOS_COX2 iNOS, COX-2 NF_kB->iNOS_COX2 Induces MAPK->Pro_inflammatory_Cytokines Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB Inflammatory_Stimuli->MAPK Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation G Putative Anticancer Signaling Modulation by this compound Lehmbachol_D This compound PI3K_Akt PI3K/Akt Pathway Lehmbachol_D->PI3K_Akt Inhibits MAPK_Cancer MAPK Pathways Lehmbachol_D->MAPK_Cancer Modulates Apoptosis Apoptosis Lehmbachol_D->Apoptosis Induces Bcl2_Family Bcl-2 Family Proteins Lehmbachol_D->Bcl2_Family Modulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK_Cancer->Cell_Proliferation Caspases Caspases Bcl2_Family->Caspases Regulates Caspases->Apoptosis

References

The Enigmatic Case of Lehmbachol D: A Search for Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, the natural product known as Lehmbachol D remains an enigma. While its chemical identity is secured in public repositories, detailed information regarding its discovery, historical context, biological activities, and the experimental protocols leading to its characterization are conspicuously absent from publicly accessible scientific literature.

This compound is cataloged in the PubChem database with the molecular formula C₂₆H₂₆O₈ and the IUPAC name (1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol. This entry confirms its existence as a distinct chemical entity and provides computed properties based on its structure. However, the crucial scientific narrative that typically accompanies the discovery of a new natural product is not presently available.

Extensive searches for research articles detailing the isolation of this compound from a natural source, its chemical synthesis, or any investigation into its biological effects have not yielded any specific results. This suggests several possibilities:

  • A Very Recent Discovery: this compound may have been isolated or synthesized very recently, and the corresponding research has not yet been published.

  • Proprietary Research: The compound might be part of a proprietary research and development program within a pharmaceutical or biotechnology company, with findings not disclosed in the public domain.

  • Limited Biological Significance: It is possible that initial screenings of this compound did not reveal significant biological activity, leading to a lack of follow-up studies and publications.

  • Alternative Nomenclature: The compound may be more extensively described in literature under a different name or internal code that is not cross-referenced with "this compound" in public databases.

Without access to primary research literature, it is impossible to construct the in-depth technical guide requested. Key elements such as quantitative data for biological assays, detailed experimental protocols for its isolation or synthesis, and the elucidation of any signaling pathways it may modulate are not available.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the path forward would involve monitoring future publications in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation may also require direct inquiry with researchers or institutions that are active in the study of related chemical scaffolds.

Until such information becomes publicly available, this compound remains a molecule with a known structure but an unknown story.

Predicted ADMET properties of Lehmbachol D

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Predicted ADMET Properties of Lehmbachol D

Introduction

This compound is a chemical compound with the molecular formula C26H26O8[1]. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, helping to identify and mitigate potential liabilities of a compound before it progresses to more resource-intensive stages. In recent years, in silico (computational) methods have become indispensable for predicting the ADMET profile of new chemical entities like this compound, offering a rapid and cost-effective way to evaluate their drug-likeness.[2][3] These predictive models leverage machine learning and quantitative structure-activity relationships (QSAR) to forecast a compound's pharmacokinetic and pharmacodynamic properties based on its chemical structure.[4]

This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on its known structure. The data presented herein are computationally derived and serve as a foundational assessment. It is imperative that these predictions are followed by experimental validation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its ADMET profile. These properties, calculated from the 2D structure of this compound, offer the first glimpse into its potential behavior as a drug candidate.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Formula C26H26O8-
Molecular Weight 466.5 g/mol Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption and distribution.
XLogP3 3.6Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption.
Hydrogen Bond Donors 2Adheres to Lipinski's Rule of Five (≤5), suggesting a lower likelihood of poor permeability.
Hydrogen Bond Acceptors 8Adheres to Lipinski's Rule of Five (≤10), which is favorable for oral bioavailability.
Rotatable Bonds 3Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for target binding.
Topological Polar Surface Area (TPSA) 124 ŲA TPSA > 140 Ų is often associated with poor oral bioavailability; the predicted value is borderline and warrants further investigation.

Source: PubChem CID 162985339. All properties are computationally generated.[1]

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of this compound. These predictions are based on established computational models that analyze the molecule's structural features.

Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

Table 2: Predicted Absorption Properties of this compound

ParameterPredicted ClassificationImplication
Human Intestinal Absorption (HIA) HighThe molecule's properties are generally favorable for passive diffusion across the gut wall.
Caco-2 Permeability Moderate to HighExpected to show good permeability in in vitro models that mimic the human intestine.
P-glycoprotein (P-gp) Substrate Likely NoThe structure does not contain common motifs that are strongly associated with P-gp substrates, reducing the risk of active efflux from cells.
Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body.

Table 3: Predicted Distribution Properties of this compound

ParameterPredicted Value/ClassificationImplication
Plasma Protein Binding (PPB) High (>90%)The moderate lipophilicity suggests significant binding to plasma proteins like albumin, which may limit the free fraction of the drug available for therapeutic action.
Blood-Brain Barrier (BBB) Penetration LowThe relatively high TPSA and multiple hydrogen bond acceptors likely limit the ability of this compound to cross the tightly regulated blood-brain barrier.
Volume of Distribution (Vd) Moderate to HighThe compound is expected to distribute from the plasma into various tissues.
Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in the liver, to facilitate their elimination. Predicting interactions with Cytochrome P450 (CYP) enzymes is crucial for assessing the potential for drug-drug interactions.[5]

Table 4: Predicted Metabolic Profile of this compound

ParameterPrediction (Inhibitor/Non-inhibitor)Implication
CYP1A2 Inhibition Non-inhibitorLow risk of interactions with drugs metabolized by CYP1A2 (e.g., caffeine).
CYP2C9 Inhibition Non-inhibitorLow risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin).
CYP2C19 Inhibition Non-inhibitorLow risk of interactions with drugs metabolized by CYP2C19 (e.g., omeprazole).
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with substrates of CYP2D6 (e.g., codeine, metoprolol).
CYP3A4 Inhibition InhibitorHigh risk of interactions, as CYP3A4 is responsible for the metabolism of approximately 50% of drugs on the market.
Metabolite Prediction -Computational tools can predict potential sites of metabolism on the molecule, aiding in the identification of metabolites in experimental studies.[6][7][8][9]
Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) or in the feces. The products of Phase I (e.g., oxidation via CYPs) and Phase II (e.g., glucuronidation) metabolism are typically more water-soluble, facilitating renal clearance.

Toxicity

Predicting potential toxicity early is a key goal of in silico ADMET assessment, helping to avoid late-stage failures in drug development.[10][11][12][13]

Table 5: Predicted Toxicity Profile of this compound

Toxicity EndpointPrediction (Risk Level)Implication
hERG Inhibition Low RiskThe structure lacks the typical pharmacophore for hERG channel blockers, suggesting a lower risk of cardiotoxicity.
Hepatotoxicity (Liver Injury) Moderate RiskSome structural features may be associated with potential liver toxicity; requires experimental evaluation.
Ames Mutagenicity Low RiskThe molecule is not predicted to be mutagenic, indicating a low likelihood of causing DNA damage.
Skin Sensitization Low RiskThe compound is not predicted to be a skin sensitizer.

Experimental Protocols for In Vitro Validation

The following are standardized protocols for key experiments used to validate the in silico predictions.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound (this compound) is added to the apical (AP) side of the transwell. Samples are collected from the basolateral (BL) side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of this compound in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

CYP450 Inhibition Assay
  • Reagents: Human liver microsomes (as a source of CYP enzymes), a panel of specific CYP isoform probe substrates, and an NADPH-regenerating system are used.

  • Incubation: this compound at various concentrations is pre-incubated with human liver microsomes and the NADPH system. The specific probe substrate for the CYP isoform of interest is then added to initiate the reaction.

  • Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.

Visualizations

ADMET Prediction Workflow

ADMET_Workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro Validation Structure This compound Structure (SMILES/SDF) Models Predictive Models (QSAR, Machine Learning) Structure->Models Profile Predicted ADMET Profile & Liabilities Models->Profile Absorption Caco-2 / PAMPA Profile->Absorption Metabolism Microsomal Stability CYP Inhibition Profile->Metabolism Toxicity hERG / Cytotoxicity Profile->Toxicity Data Experimental Data Absorption->Data Metabolism->Data Toxicity->Data

Caption: A generalized workflow for the prediction and validation of ADMET properties.

General Drug Metabolism Pathways

Metabolism_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug This compound CYP450 CYP450 Enzymes (Oxidation, Reduction, Hydrolysis) Parent_Drug->CYP450 Excretion Renal / Biliary Excretion Parent_Drug->Excretion Unchanged Phase1_Metabolites More Polar Metabolites CYP450->Phase1_Metabolites Conjugation Conjugation Enzymes (UGTs, SULTs) Phase1_Metabolites->Conjugation Phase2_Metabolites Water-Soluble Conjugates Conjugation->Phase2_Metabolites Phase2_Metabolites->Excretion

Caption: Principal pathways of drug metabolism in the liver.

References

Quantum Mechanical Calculations for Lehmbachol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum mechanical analysis of Lehmbachol D, a lignan with potential therapeutic applications. While specific quantum mechanical studies on this compound are not extensively available in peer-reviewed literature, this document provides a detailed, best-practice protocol for researchers to conduct such an investigation. The guide covers theoretical methodologies, including Density Functional Theory (DFT) for geometry optimization and spectroscopic predictions, data presentation strategies for comparative analysis, and the visualization of computational workflows and hypothetical biological signaling pathways. The objective is to furnish researchers and drug development professionals with a robust blueprint for the in-silico characterization of this compound and similar natural products, thereby accelerating the drug discovery process.

Introduction to this compound

This compound is a lignan natural product with the chemical formula C26H26O8.[1] Lignans are a class of polyphenols found in a variety of plants and are known for their diverse biological activities, which can include antioxidant, anti-inflammatory, and anticancer effects. The complex stereochemistry and electronic structure of this compound make it an excellent candidate for in-depth analysis using quantum mechanical calculations. Such calculations can provide valuable insights into its three-dimensional structure, spectroscopic properties, and potential interactions with biological targets, which are crucial for understanding its mechanism of action and for guiding further drug development efforts.

Theoretical Framework and Computational Methodology

The accurate prediction of molecular properties through quantum mechanical calculations is contingent on the selection of an appropriate theoretical framework. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[2][3][4][5]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations for this compound

The following protocol outlines the key steps for performing DFT calculations on this compound.

  • Initial Structure Preparation:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 162985339).[1]

    • Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.[6]

  • Conformational Analysis:

    • Given the flexibility of this compound, a thorough conformational search is essential to identify the global minimum energy structure.

    • This can be achieved through systematic or stochastic conformational search algorithms.

    • Each unique conformer should be subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM6) or a computationally inexpensive DFT method.[4]

  • Geometry Optimization and Frequency Calculations:

    • The lowest energy conformers should be re-optimized at a higher level of theory. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set.[7]

    • To account for solvent effects, which can be significant for a molecule with multiple polar groups, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • Following optimization, perform frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra.

  • Spectroscopic Property Calculations:

    • NMR Spectroscopy: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[6][7][8] The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. The mPW1PW91 functional with the 6-311+G(2d,p) basis set is often a good starting point.

    • UV-Vis Spectroscopy: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) calculations.[4] This can help in understanding the electronic transitions and the chromophores within the molecule.

  • Data Analysis and Comparison with Experimental Data:

    • The calculated spectroscopic data should be systematically compared with available experimental data for this compound or closely related compounds.

    • Linear regression analysis is often used to correlate the calculated and experimental NMR chemical shifts, and a scaling factor may be applied to the calculated vibrational frequencies to improve agreement with experimental IR data.[9]

Data Presentation: Summarized Quantitative Data

To facilitate a clear comparison between theoretical and experimental data, all quantitative results should be organized into structured tables.

Table 1: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (δ) for this compound

Atom No.1H (Experimental, ppm)1H (Calculated, ppm)Δδ (ppm)13C (Experimental, ppm)13C (Calculated, ppm)Δδ (ppm)
C-1---DataDataData
H-1DataDataData---
C-2---DataDataData
H-2DataDataData---
.....................

Note: "Data" should be replaced with actual experimental and calculated values. Δδ represents the difference between experimental and calculated values.

Table 2: Key Geometric Parameters (Bond Lengths and Dihedral Angles) for the Optimized Structure of this compound

ParameterAtom(s) InvolvedCalculated Value (Å or °)Experimental Value (if available)
Bond LengthC1-C2DataData
Bond LengthC7-O1DataData
Dihedral AngleH1-C1-C2-H2DataData
............

Note: Experimental values are typically obtained from X-ray crystallography data.

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex workflows and biological relationships.

G cluster_0 Computational Workflow cluster_1 Experimental Validation A 1. 2D Structure of this compound B 2. 3D Model Generation A->B C 3. Conformational Search B->C D 4. DFT Geometry Optimization C->D E 5. Frequency Calculation D->E F 6. Spectroscopic Calculations (NMR, UV-Vis) D->F G 7. Data Analysis F->G H Experimental Spectroscopic Data (NMR, IR, UV-Vis) H->G Comparison G cluster_0 Hypothetical Signaling Pathway Modulation by this compound LD This compound Receptor Cell Surface Receptor LD->Receptor Inhibition? Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Target Gene Expression (e.g., Inflammatory Cytokines) TF->Gene Activation Response Cellular Response (e.g., Anti-inflammatory Effect) Gene->Response

References

Methodological & Application

Application Note and Protocol: A Framework for High-Throughput Screening of Novel Natural Products Using Lehmbachol D as a Hypothetical Example

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. Natural products, with their vast structural diversity, represent a rich source of novel therapeutic agents. Lehmbachol D, a natural product whose specific biological activities and mechanisms of action are not yet widely characterized in publicly available literature, serves as an illustrative example for establishing an HTS campaign for a novel compound.

This document provides a generalized framework and a detailed protocol for utilizing a novel compound, exemplified by this compound, in a high-throughput screening setting. The focus is on a common and adaptable HTS assay: a cell-based reporter assay designed to identify inhibitors of a key signaling pathway often implicated in disease, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, making it a valuable target for drug discovery.

The following protocols and data are presented as a template that can be adapted by researchers to investigate the biological activities of this compound or other novel compounds of interest.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of the NF-κB signaling pathway. This pathway can be activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), leading to the transcription of pro-inflammatory genes. A diagram of this pathway is presented below.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Inhibits p65/p50_nuc NF-κB (p65/p50) p65/p50->p65/p50_nuc Translocates This compound This compound (Hypothetical Inhibitor) This compound->IKK Inhibits (Hypothesized) DNA DNA p65/p50_nuc->DNA Binds Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription Initiates

Figure 1: Hypothesized NF-κB signaling pathway and the potential point of inhibition by this compound.

Experimental Protocol: Cell-Based NF-κB Reporter Assay

This protocol describes a high-throughput screening assay to identify inhibitors of TNF-α-induced NF-κB activation using a stable HEK293 cell line expressing an NF-κB response element-driven luciferase reporter gene.

Materials and Reagents

  • Cells: HEK293-NF-κB-luciferase stable cell line

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Medium: DMEM with 0.5% FBS.

  • Compound Plates: 384-well microplates containing this compound and other test compounds at desired concentrations.

  • Stimulant: Recombinant human TNF-α.

  • Control Inhibitor: A known NF-κB inhibitor (e.g., BAY 11-7082).

  • Detection Reagent: Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System).

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Instrumentation: Automated liquid handler, multi-well plate reader with luminescence detection capability.

Experimental Workflow

The overall workflow for the HTS assay is depicted below.

HTS_Workflow start Start plate_cells 1. Plate Cells (HEK293-NF-κB-luc) in 384-well plates start->plate_cells incubate1 2. Incubate (24 hours) plate_cells->incubate1 add_compounds 3. Add Compounds (this compound, Controls) incubate1->add_compounds incubate2 4. Incubate (1 hour) add_compounds->incubate2 add_stimulant 5. Add Stimulant (TNF-α) incubate2->add_stimulant incubate3 6. Incubate (6 hours) add_stimulant->incubate3 add_luciferase 7. Add Luciferase Reagent incubate3->add_luciferase incubate4 8. Incubate (10 minutes, dark) add_luciferase->incubate4 read_plate 9. Read Luminescence incubate4->read_plate analyze_data 10. Data Analysis (Calculate % Inhibition, Z') read_plate->analyze_data end End analyze_data->end

Figure 2: High-throughput screening workflow for the NF-κB reporter assay.

Assay Procedure

  • Cell Plating:

    • Culture HEK293-NF-κB-luciferase cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in assay medium to a concentration of 2 x 105 cells/mL.

    • Using an automated dispenser, seed 20 µL of the cell suspension (4,000 cells) into each well of a 384-well white assay plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay medium.

    • Using an acoustic liquid handler or pin tool, transfer 100 nL of compound solutions to the assay plates.

    • For controls, add assay medium with DMSO (vehicle control, maximum signal) and a known NF-κB inhibitor (positive control, minimum signal).

    • Incubate the plates for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium at a concentration that induces approximately 80% of the maximal luciferase signal (e.g., 10 ng/mL, to be determined empirically).

    • Add 5 µL of the TNF-α solution to all wells except for the negative control wells (which receive 5 µL of assay medium).

    • Incubate the plates for 6 hours at 37°C.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the luciferase detection reagent to each well.

    • Incubate the plates for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

Data Analysis

  • Percentage Inhibition: Calculate the percentage inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Luminescence from wells with the test compound.

    • Signal_Max: Average luminescence from vehicle control wells (e.g., DMSO + TNF-α).

    • Signal_Min: Average luminescence from positive inhibitor control wells (e.g., BAY 11-7082 + TNF-α).

  • IC50 Determination: For compounds showing dose-dependent inhibition, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay:

    Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • SD_Max and SD_Min: Standard deviations of the maximum and minimum signals, respectively.

    • Mean_Max and Mean_Min: Averages of the maximum and minimum signals, respectively.

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Hypothetical Data Presentation

The following table summarizes hypothetical results from a primary screen of this compound and other natural product extracts against the NF-κB reporter assay.

Compound/Extract IDDescriptionConcentration Screened (µM)% Inhibition (at screened conc.)IC50 (µM)
This compound Purified Compound 10 85.2 1.5
Extract ACrude Plant Extract50 (µg/mL)92.18.7 (µg/mL)
Extract BFungal Extract50 (µg/mL)12.5> 50
Compound XKnown Active (Control)1098.60.2
Compound YInactive Compound103.1> 100

Conclusion

This application note provides a comprehensive and adaptable framework for the high-throughput screening of novel compounds, using this compound as a hypothetical example. The detailed protocol for a cell-based NF-κB reporter assay offers a robust starting point for researchers seeking to identify and characterize the biological activities of new chemical entities. By following this structured approach, from understanding the target pathway to rigorous data analysis, drug discovery professionals can efficiently screen compound libraries and identify promising hits for further development. The methodologies described herein can be readily modified for different biological targets and assay formats, making them broadly applicable in the search for novel therapeutics.

Application Notes and Protocols: Lehmbachol D as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the evaluation of Lehmbachol D as a potential kinase inhibitor. This compound is a natural product with a chemical structure suggestive of potential biological activity.[1] While its specific interactions with protein kinases have not been extensively reported, its structural features warrant investigation into its inhibitory potential against this critical class of enzymes. These protocols outline the necessary steps for researchers to perform in vitro biochemical assays to determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.

Introduction to Kinase Inhibition and this compound

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][3] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[4][5]

This compound (C₂₆H₂₆O₈, Molar Mass: 466.5 g/mol ) is a natural product whose biological activities are not yet fully elucidated.[1] Its complex chemical structure, featuring multiple hydroxyl and methoxy groups on a polyphenolic backbone, suggests the potential for interaction with the ATP-binding pocket of protein kinases. This document provides a framework for the initial biochemical characterization of this compound as a kinase inhibitor.

Overview of Kinase Inhibitor Assay Principles

The fundamental principle of a kinase inhibitor assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. A reduction in kinase activity, typically measured by a decrease in the phosphorylation of a substrate, indicates inhibition. Various assay formats are available, including:

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.[6]

  • Fluorescence-Based Assays: These methods often utilize a fluorogenic kinase substrate. Phosphorylation of the substrate by the kinase leads to a change in its spectral properties, which can be quantified using a fluorescence plate reader.[7][8]

  • Enzyme-Linked Immunosorbent Assays (ELISA): K-LISA kits employ phospho-specific antibodies to detect the phosphorylated substrate, providing a highly specific measure of kinase activity.[9]

This protocol will focus on a widely applicable and robust luminescence-based assay for its high sensitivity and broad applicability across different kinases and substrates.[6]

Experimental Protocols

Materials and Reagents
  • This compound (user-supplied, dissolved in DMSO)

  • Kinase of interest (e.g., CDK4/6, Wee1, etc.)[2]

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

  • Known kinase inhibitor (e.g., Staurosporine, Palbociclib) as a positive control[5][8]

Experimental Workflow

The following diagram illustrates the general workflow for the kinase inhibitor assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) plate_layout Design Plate Layout (Controls, Test Compound Dilutions) prep_reagents->plate_layout add_kinase Add Kinase and this compound (Pre-incubation) plate_layout->add_kinase initiate_rxn Initiate Kinase Reaction (Add ATP/Substrate Mix) add_kinase->initiate_rxn stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) initiate_rxn->stop_rxn add_detection Add Detection Reagent stop_rxn->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for this compound kinase inhibitor assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase reaction buffer at the desired concentrations. The optimal ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the kinase solution to each well.

    • Incubate the plate for 10-30 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[8]

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    • Signal_Inhibitor is the luminescence signal in the presence of this compound.

    • Signal_NoInhibitor is the luminescence signal in the absence of the inhibitor (DMSO control).

    • Signal_Background is the luminescence signal from a control well with no kinase.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined from the curve.[4]

Data Presentation

The inhibitory activity of this compound should be determined against a panel of kinases to assess its selectivity. The results should be summarized in a table as shown below.

Kinase TargetThis compound IC50 (µM)Positive Control IC50 (µM)
Kinase A[Insert Value][Insert Value]
Kinase B[Insert Value][Insert Value]
Kinase C[Insert Value][Insert Value]
.........

Signaling Pathway Context

To understand the potential cellular effects of this compound, it is important to consider the signaling pathways in which the target kinases are involved. For example, if this compound inhibits a cyclin-dependent kinase (CDK), it could impact cell cycle progression.

G cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSubstrate->CellularResponse LehmbacholD This compound LehmbacholD->TargetKinase

Caption: A generic kinase signaling pathway illustrating potential inhibition by this compound.

Conclusion

These application notes provide a comprehensive guide for the initial biochemical evaluation of this compound as a potential kinase inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory potency and selectivity, which are crucial first steps in the drug discovery process.[4] Further studies, including cell-based assays and structural biology approaches, will be necessary to fully elucidate the mechanism of action and therapeutic potential of this compound.

References

Application Notes and Protocols: A General Guide for Determining In Vivo Animal Study Dosages for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "Lehmbachol D" is not publicly available. This document provides a general framework and best practices for determining the in vivo dosage of a novel chemical entity (NCE) based on established principles of preclinical drug development. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Introduction to In Vivo Dosing Strategy

The determination of an appropriate and effective dose range is a critical step in the preclinical development of any new therapeutic agent.[1][2] The primary objectives of initial in vivo animal studies are to establish a preliminary pharmacokinetic profile, assess the safety and tolerability, and identify a dose range that elicits the desired pharmacological effect.[3] This process typically involves a tiered approach, starting with dose-range finding studies, followed by acute toxicity assessments, and culminating in the selection of doses for efficacy models.

Phase 1: Dose-Range Finding (DRF) Studies

DRF studies are the initial exploratory step to determine the tolerability of a novel compound in a relevant animal model. These studies use a small number of animals and a wide range of doses to identify the maximum tolerated dose (MTD) and potential dose-limiting toxicities.

Experimental Protocol: Rodent Dose-Range Finding Study

  • Animal Model: Select a relevant rodent species (e.g., Swiss albino mice or Sprague-Dawley rats), typically 6-8 weeks old.

  • Group Allocation: Assign 2-3 animals per dose group. Include a vehicle control group.

  • Dose Selection: Administer single doses of the compound across a broad range (e.g., 1, 10, 100, 1000 mg/kg). The route of administration should align with the intended clinical route.

  • Administration: Administer the compound and observe the animals continuously for the first 4 hours, then at regular intervals for up to 14 days.

  • Observation: Monitor for clinical signs of toxicity, including changes in behavior, appearance, weight loss, and mortality.

  • Data Collection: Record all observations systematically. At the end of the study, perform gross necropsy to identify any organ abnormalities.

Data Presentation: Example Dose-Range Finding Study Results

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (Day 14)Mortality
Vehicle Control3None observed+5%0/3
103None observed+4%0/3
1003Mild lethargy within 2 hours, resolved by 24 hours+2%0/3
5003Pronounced lethargy, piloerection-5%1/3
10003Severe lethargy, ataxia, hunched posture-15%3/3

This table presents hypothetical data for illustrative purposes.

Phase 2: Acute Toxicity Studies

Based on the DRF study, a formal acute toxicity study is conducted to determine the median lethal dose (LD50) and further characterize the safety profile. These studies are often required for regulatory submissions.[2]

Experimental Protocol: Rodent Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use a single sex of a rodent species (e.g., female rats).

  • Starting Dose: The starting dose is selected based on the results of the DRF study, typically near the estimated LD50.

  • Sequential Dosing: Dose one animal at the starting dose.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 3.2-fold higher).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation Period: Observe each animal for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50.

Phase 3: Dose Selection for Efficacy Studies

The selection of doses for efficacy studies is guided by the MTD determined in the toxicity studies and any available pharmacokinetic and pharmacodynamic data. The goal is to use doses that are well-tolerated yet have a high probability of demonstrating the desired biological effect.

Considerations for Dose Selection:

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for selecting an appropriate dosing regimen.[4][5]

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity. Efficacy studies typically use doses at or below the MTD.

  • No Observed Adverse Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

  • In Vitro Potency: The effective concentration from in vitro assays can sometimes be used to estimate a starting dose in vivo.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vivo Dosing

The following diagram illustrates a typical workflow for determining the appropriate dosage of a novel compound in preclinical animal studies.

G cluster_0 Pre-clinical In Vivo Dosing Workflow A Dose-Range Finding (DRF) Study (Wide dose range, small n) B Determine Maximum Tolerated Dose (MTD) and Preliminary Toxicity A->B C Acute Toxicity Study (e.g., Up-and-Down Procedure) B->C E Pharmacokinetic (PK) Studies (Single and multiple doses) B->E D Calculate LD50 Characterize Acute Toxicity Profile C->D H Select Tolerated and Efficacious Doses D->H F Establish ADME Profile (Cmax, Tmax, AUC, Half-life) E->F F->H G Efficacy Studies (Disease Models) H->G

A typical workflow for preclinical in vivo dose determination.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical signaling pathway that could be targeted by a novel therapeutic agent. Understanding the mechanism of action is crucial for interpreting efficacy data.

G cluster_1 Hypothetical Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response NCE Novel Compound (this compound) NCE->Kinase2 Inhibits

Modulation of a kinase cascade by a novel compound.

References

Application Notes and Protocols for Lehmbachol D Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lehmbachol D is a naturally occurring compound, likely belonging to the lignan family of polyphenols.[1][2] As with many complex natural products, this compound exhibits poor aqueous solubility, a critical challenge that must be addressed for its evaluation in biological systems. Proper dissolution and formulation are paramount to ensure accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the dissolution of this compound for experimental use.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₆H₂₆O₈[2]
Molecular Weight466.48 g/mol [2]
AppearancePowderChemBK

Dissolution Protocols

Given its predicted low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution of this compound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4665 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be applied. Gentle warming to 37°C can also aid in solubilization.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Data Presentation: Stock Solution Preparation

ParameterValue
CompoundThis compound
SolventDMSO
Stock Concentration10 mM
Molarity Calculation(Mass (g) / 466.48 g/mol ) / Volume (L)
Storage Temperature-20°C or -80°C

Experimental Protocols

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution with cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to minimize toxicity to the cells. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Data Presentation: In Vitro Dilution

ParameterRecommendation
Stock Solution10 mM in DMSO
DiluentCell Culture Medium
Final DMSO Concentration< 0.5% (v/v)
ControlVehicle Control (Medium + equivalent DMSO)
Protocol 3: Preparation of Formulation for In Vivo Animal Studies

For animal studies, a formulation that is both biocompatible and capable of maintaining this compound in solution is required. A common approach for poorly soluble compounds is to use a co-solvent system.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Tween® 80

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Co-Solvent Preparation: Prepare the vehicle by mixing the co-solvents. A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% sterile saline. The components should be mixed in the order of DMSO, PEG400, and finally saline, vortexing well after each addition.

  • This compound Addition: Add the required volume of the 10 mM this compound DMSO stock solution to the pre-mixed vehicle to achieve the desired final dosing concentration.

  • Final Formulation: Vortex the final formulation thoroughly to ensure homogeneity. The solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.

  • Administration: The formulation should be prepared fresh on the day of dosing and administered via the desired route (e.g., intraperitoneal or oral gavage).

Data Presentation: In Vivo Formulation

ComponentPercentage (v/v)Purpose
DMSOUp to 10%Primary Solvent
PEG400~40%Co-solvent/Solubilizer
Tween® 80(Optional, e.g., 5-10%)Surfactant/Emulsifier
Saline/PBSq.s. to 100%Aqueous Vehicle

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -80°C dissolve->store dilute_vitro Dilute with Medium store->dilute_vitro Dilution for Cell Assays formulate Formulate Dose store->formulate Dosing Formulation treat_cells Treat Cells dilute_vitro->treat_cells prepare_vehicle Prepare Vehicle prepare_vehicle->formulate administer Administer to Animal formulate->administer

Caption: Experimental workflow for this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates LehmbacholD This compound LehmbacholD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Lehmbachol D as a Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific data on the use of Lehmbachol D as a molecular probe for cellular imaging. The following application notes and protocols are provided as a hypothetical template for researchers, scientists, and drug development professionals. The experimental data, pathways, and specific details presented are illustrative examples based on the chemical structure of this compound and common practices for similar molecular probes. This document is intended to serve as a framework for the potential application and characterization of a novel probe and should not be interpreted as established experimental results for this compound.

Introduction

This compound is a natural product with a complex polycyclic structure, belonging to the tetrahydroindeno[1,2-c]furan family.[1] Its chemical scaffold, rich in aromatic and hydroxyl moieties, suggests potential intrinsic fluorescence properties that could be harnessed for cellular imaging. This document outlines a hypothetical application of this compound as a molecular probe for monitoring cellular stress responses, a critical area of research in drug development and disease pathology. The protocols provided herein are templates for the characterization and utilization of a new molecular probe in a cellular context.

Principle of Action (Hypothetical)

It is hypothesized that this compound exhibits environment-sensitive fluorescence. Its uptake and localization within the cell may be dependent on the cellular metabolic state. Specifically, under conditions of oxidative stress, changes in the intracellular environment could lead to a detectable change in the fluorescence intensity or spectral properties of this compound. This could be due to a variety of factors such as alterations in mitochondrial membrane potential, changes in intracellular pH, or direct interaction with stress-related proteins. The proposed mechanism involves the probe's accumulation in stressed cells, leading to a "turn-on" fluorescent signal that can be quantified using fluorescence microscopy.

G cluster_cell Cellular Environment Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Probe_Uptake This compound Uptake Cellular_Stress->Probe_Uptake Induces Probe_Localization Subcellular Localization (e.g., Mitochondria) Probe_Uptake->Probe_Localization Fluorescence_Change Enhanced Fluorescence Probe_Localization->Fluorescence_Change Results in Imaging_System Fluorescence Microscopy Fluorescence_Change->Imaging_System Detected by

Caption: Hypothetical mechanism of this compound as a cellular stress probe.

Physicochemical and Spectroscopic Properties (Hypothetical Data)

The successful application of a molecular probe is contingent on its photophysical characteristics. The following table summarizes hypothetical data for this compound, which would need to be experimentally determined.

PropertyHypothetical ValueNotes
Molecular FormulaC₂₆H₂₆O₈[1]
Molecular Weight466.48 g/mol [1]
Absorbance Maximum (λₐₑₛ)385 nmIn DMSO
Emission Maximum (λₑₘ)495 nm (low stress)In aqueous buffer (pH 7.4)
525 nm (high stress)Shift observed upon binding to target or environmental change
Quantum Yield (Φ)0.05 (low stress)
0.45 (high stress)Significant enhancement upon stress induction
Molar Extinction Coeff. (ε)15,000 M⁻¹cm⁻¹ at 385 nm
PhotostabilityModerate50% signal loss after 120s continuous excitation (100W Hg lamp)
Cytotoxicity (IC₅₀)> 50 µMIn HeLa cells after 24h incubation

Experimental Protocols

The following are detailed, yet hypothetical, protocols for the use of this compound in cellular imaging.

  • This compound Stock Solution (10 mM): Based on its chemical structure, this compound is predicted to be hydrophobic. Dissolve 4.67 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Loading Buffer: Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Seeding: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy. Allow cells to adhere and grow to 60-80% confluency.

  • Induction of Cellular Stress (Optional): To induce a positive control response, treat cells with a known stress-inducing agent (e.g., 100 µM H₂O₂ for 1 hour for oxidative stress) prior to or during probe loading.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add the this compound loading buffer to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash: Remove the loading buffer and wash the cells twice with warm PBS or culture medium to remove any excess probe.

  • Imaging: Add fresh culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Proceed with imaging immediately.

G Start Start Seed_Cells Seed Cells on Imaging Dish Start->Seed_Cells Induce_Stress Induce Cellular Stress (e.g., H₂O₂) Seed_Cells->Induce_Stress Load_Probe Load Cells with This compound Seed_Cells->Load_Probe Control Induce_Stress->Load_Probe Optional Wash_Cells Wash to Remove Excess Probe Load_Probe->Wash_Cells Image_Cells Acquire Images via Fluorescence Microscopy Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Experimental workflow for cellular imaging with this compound.

  • Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable filter set. Based on the hypothetical spectral properties, a DAPI or a custom filter set with an excitation filter around 385 nm and an emission filter around 525 nm would be appropriate.

  • Image Acquisition:

    • Bring the cells into focus using brightfield or phase-contrast imaging.

    • Switch to the fluorescence channel and adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images from both control and treated cells.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Compare the fluorescence intensity between control and stressed cells. An increase in fluorescence intensity would be indicative of a positive response.

Data Presentation (Hypothetical Results)

The following table presents hypothetical quantitative data from an experiment using this compound to detect oxidative stress in HeLa cells.

Treatment GroupMean Fluorescence Intensity (A.U.) ± SDFold Change vs. Control
Control (Untreated)150 ± 251.0
H₂O₂ (100 µM)1200 ± 1508.0
Menadione (50 µM)950 ± 1106.3
N-acetylcysteine + H₂O₂250 ± 401.7

These hypothetical results suggest that this compound fluorescence is significantly increased in response to oxidative stress induced by H₂O₂ and Menadione, and this response is attenuated by the antioxidant N-acetylcysteine.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Incomplete removal of excess probe.Increase the number of washes after probe loading. Use a phenol red-free imaging medium.
Probe precipitation in aqueous buffer.Ensure the final DMSO concentration is low (<0.5%). Prepare fresh dilutions of the probe before each experiment.
No or Weak Signal Incorrect filter set.Verify the excitation and emission spectra of the probe and use the appropriate filters.
Low probe concentration or short loading time.Optimize the probe concentration and incubation time.
Cell type not responsive or probe is not cell-permeable.Try a different cell line. Perform a cell permeability assay.
Phototoxicity High excitation light intensity or long exposure.Reduce the excitation intensity and/or exposure time. Use a more sensitive camera.

Conclusion

While there is currently no published evidence for the use of this compound as a molecular probe, its chemical structure holds promise for such applications. The protocols and data presented in this document provide a hypothetical framework for the characterization and use of a novel, natural product-based fluorescent probe for cellular imaging. Experimental validation of the proposed properties and protocols is essential for establishing this compound as a useful tool for the research community.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Lehmbachol D in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Lehmbachol D in human plasma. This compound, a diterpenoid with potential therapeutic applications, requires a reliable analytical method for its evaluation in preclinical and clinical studies. The described method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing excellent accuracy, precision, and a low limit of quantification. This protocol is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a diterpenoid compound that has garnered interest within the drug development community for its potential biological activities. To effectively evaluate its efficacy and safety profile, a robust and validated bioanalytical method for its quantification in biological matrices is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity.[1][2][3] This application note presents a detailed protocol for the determination of this compound concentration in human plasma using HPLC-MS/MS. The method is designed to be straightforward and easily implementable in a laboratory setting equipped with standard HPLC and triple quadrupole mass spectrometry instrumentation.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Molecular FormulaC₂₆H₂₆O₈[4][5]
Molar Mass466.48 g/mol [4][5]
IUPAC Name(1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol[5]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): 3-Methylcatechol (or a structurally similar stable isotope-labeled compound if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor)

2. Standard Solutions and Quality Control Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of 3-Methylcatechol in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in human plasma.

3. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the sample into the HPLC-MS/MS system.

4. HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC system capable of binary gradient elution.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

5. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were optimized for the quantification of this compound and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 467.2315.125100
This compound (Qualifier) 467.2167.135100
3-Methylcatechol (IS) 125.1107.115100

Data Presentation

The quantitative data from a validation study should be summarized in the following tables.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 5< 15< 1585 - 115
Medium 100< 15< 1585 - 115
High 800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 5> 8085 - 115
High 800> 8085 - 115

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Human Plasma Add_IS Add 10 µL Internal Standard Plasma->Add_IS Precipitate Add 300 µL Acetonitrile Add_IS->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

G cluster_pathway Hypothetical Signaling Pathway for this compound Lehmbachol_D This compound Receptor Cell Surface Receptor Lehmbachol_D->Receptor PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway NFkB NF-κB MAPK_Pathway->NFkB Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation

Caption: Hypothetical signaling pathway of this compound.

Discussion

The developed HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is simple, fast, and cost-effective. The chromatographic conditions allow for a short run time, enabling high-throughput analysis. The use of a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and minimizes interferences from the complex plasma matrix.

The validation results, as outlined in the data presentation tables, are expected to demonstrate that the method meets the regulatory requirements for bioanalytical method validation, including linearity, precision, accuracy, recovery, and matrix effect.

This application note describes a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The method is suitable for pharmacokinetic studies and can be a valuable tool in the drug development process of this compound. The provided workflow and hypothetical signaling pathway diagrams offer a comprehensive overview for researchers in the field.

References

Application Note: Utilizing Lehmbachol D in Protein Binding Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lehmbachol D is a novel lignan compound with potential therapeutic applications. Understanding its interaction with target proteins is a critical step in the drug development process. This document provides detailed protocols and application notes for utilizing this compound in various protein binding assays. These assays are fundamental for characterizing the binding affinity, kinetics, and specificity of this compound to its putative protein targets, thereby elucidating its mechanism of action and guiding lead optimization efforts. The protocols provided herein are tailored for researchers in pharmacology, biochemistry, and drug discovery.

Overview of Protein Binding Assays

Protein binding assays are essential tools to quantify the interaction between a ligand, such as this compound, and a protein. The choice of assay depends on the specific information required, such as binding affinity (Kd), kinetic rates (kon and koff), or thermodynamic parameters. This note will focus on three widely used techniques:

  • Competitive Radioligand Binding Assay: A robust method to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a labeled ligand from the target protein.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the association and dissociation of a ligand to a protein immobilized on a sensor surface.

  • Isothermal Titration Calorimetry (ITC): A label-free in-solution technique that measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic profile of the interaction.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for a target receptor, using a known radiolabeled ligand.

Materials and Reagents:

  • Target protein (e.g., membrane preparation or purified receptor)

  • Radiolabeled ligand (e.g., [3H]-labeled standard)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 25 µL of the this compound dilution or vehicle control.

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 100 µL of the target protein preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Protocol:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Assay Run:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of this compound over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

Materials and Reagents:

  • ITC instrument

  • Target protein

  • This compound stock solution (in a matched buffer)

  • Assay buffer (e.g., PBS or HEPES)

Protocol:

  • Sample Preparation: Prepare the target protein in the assay buffer in the sample cell and this compound in a matched buffer in the injection syringe.

  • Titration: Perform a series of injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of this compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation

The quantitative data obtained from the protein binding assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Binding Affinity Data for this compound

Assay TypeTarget ProteinParameterValue
Competitive BindingReceptor XKi50 nM
SPRProtein YKd120 nM
ITCEnzyme ZKd250 nM

Table 2: Hypothetical Kinetic and Thermodynamic Data for this compound Binding to Protein Y (from SPR and ITC)

ParameterValueUnit
kon (Association Rate)1.5 x 10^5M⁻¹s⁻¹
koff (Dissociation Rate)1.8 x 10⁻²s⁻¹
ΔH (Enthalpy)-8.5kcal/mol
-TΔS (Entropy)-2.1kcal/mol
ΔG (Gibbs Free Energy)-10.6kcal/mol

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a competitive protein binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_reagents Add Reagents to Plate prep_compound->add_reagents prep_reagents Prepare Assay Reagents prep_reagents->add_reagents incubation Incubate add_reagents->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a competitive protein binding assay.

Hypothetical Signaling Pathway

This compound may act on a signaling pathway initiated by a membrane receptor. The following diagram illustrates a hypothetical pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LehmbacholD This compound Receptor Target Receptor LehmbacholD->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Generates Kinase_Cascade Kinase Cascade SecondMessenger->Kinase_Cascade Activates TranscriptionFactor Transcription Factor Kinase_Cascade->TranscriptionFactor Phosphorylates Gene_Expression Gene Expression TranscriptionFactor->Gene_Expression Regulates

Synthesis and Purification of Lehmbachol D Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of novel derivatives of Lehmbachol D, a polyphenolic compound with potential therapeutic applications. The following protocols are designed to guide researchers in the chemical modification of the parent compound and the subsequent purification of the resulting derivatives for further biological evaluation.

Introduction

This compound is a natural polyphenol with the chemical formula C26H26O8.[1] Its structure, (1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol, reveals multiple hydroxyl and methoxy functional groups that are amenable to chemical modification.[1] The synthesis of this compound derivatives is a promising avenue for the development of new therapeutic agents, potentially leveraging the antioxidant, anti-inflammatory, and anticancer properties commonly associated with polyphenolic compounds. These notes will detail hypothetical synthetic strategies and purification protocols for two classes of this compound derivatives: O-alkylated and acylated analogues.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of two representative this compound derivatives: a dimethylated derivative (LD-DMD) and a diacetylated derivative (LD-DAD).

Table 1: Synthesis and Purification of this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Synthetic Yield (%)Purity (%)
LD-DMD C28H30O8494.5385>98
LD-DAD C30H30O10550.5592>99

Table 2: Analytical Characterization of this compound Derivatives

DerivativeRetention Time (HPLC, min)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
LD-DMD 15.27.05-6.80 (m, 5H), 5.20 (d, 1H), 4.85 (d, 1H), 3.90-3.70 (m, 18H), 3.50-3.30 (m, 2H), 2.90-2.70 (m, 2H)495.20 [M+H]⁺
LD-DAD 12.87.10-6.85 (m, 5H), 5.35 (d, 1H), 5.00 (d, 1H), 3.85-3.65 (m, 12H), 2.30 (s, 6H), 3.40-3.20 (m, 2H), 2.80-2.60 (m, 2H)551.19 [M+H]⁺

Experimental Protocols

Synthesis of this compound Dimethyl Derivative (LD-DMD)

This protocol describes the O-methylation of the phenolic hydroxyl groups of this compound.

Materials:

  • This compound (100 mg, 0.214 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (118 mg, 0.856 mmol)

  • Methyl Iodide (CH₃I) (0.054 mL, 0.856 mmol)

  • Anhydrous Acetone (20 mL)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add methyl iodide dropwise to the stirring suspension.

  • Reflux the reaction mixture for 12 hours at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Synthesis of this compound Diacetyl Derivative (LD-DAD)

This protocol details the acylation of the phenolic hydroxyl groups of this compound.

Materials:

  • This compound (100 mg, 0.214 mmol)

  • Acetic Anhydride ((CH₃CO)₂O) (5 mL)

  • Pyridine (2 mL)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of pyridine and acetic anhydride at 0°C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification of this compound Derivatives

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (LD-DMD): Gradient of Hexane:Ethyl Acetate (starting from 9:1, gradually increasing polarity to 7:3)

  • Mobile Phase (LD-DAD): Gradient of Hexane:Ethyl Acetate (starting from 8:2, gradually increasing polarity to 6:4)

  • Procedure:

    • Prepare a silica gel slurry in the initial mobile phase composition and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica gel with the adsorbed product onto the top of the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Visualizations

Synthesis_Workflow Lehmbachol_D This compound Reaction_Methylation O-Methylation (CH3I, K2CO3, Acetone) Lehmbachol_D->Reaction_Methylation Reaction_Acetylation O-Acetylation (Acetic Anhydride, Pyridine) Lehmbachol_D->Reaction_Acetylation Crude_LD_DMD Crude LD-DMD Reaction_Methylation->Crude_LD_DMD Crude_LD_DAD Crude LD-DAD Reaction_Acetylation->Crude_LD_DAD Purification Column Chromatography (Silica Gel) Crude_LD_DMD->Purification Crude_LD_DAD->Purification Pure_LD_DMD Pure LD-DMD Purification->Pure_LD_DMD Pure_LD_DAD Pure LD-DAD Purification->Pure_LD_DAD

Caption: Synthetic workflow for this compound derivatives.

Purification_and_Analysis_Workflow Crude_Product Crude Derivative Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Fractions Combined Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_Derivative Pure Derivative Solvent_Evaporation->Pure_Derivative Analysis Purity and Structural Analysis Pure_Derivative->Analysis HPLC HPLC Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS

Caption: Purification and analysis workflow.

Signaling_Pathway_Hypothesis cluster_0 Cellular Stress cluster_1 This compound Derivative Action cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) LD_Derivative This compound Derivative ROS->LD_Derivative scavenged by Nrf2 Nrf2 Activation LD_Derivative->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Cell_Survival Enhanced Cell Survival Antioxidant_Enzymes->Cell_Survival

Caption: Hypothetical antioxidant signaling pathway.

References

Application Notes and Protocols: Lehmbachol D in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids, three-dimensional (3D) multicellular structures derived from stem cells, have emerged as powerful in vitro models that closely recapitulate the physiology and architecture of their in vivo counterparts. Their application in drug discovery and development offers a more physiologically relevant platform compared to traditional 2D cell cultures. This document provides a comprehensive overview of the proposed application and protocols for evaluating the effects of Lehmbachol D, a novel compound, in organoid culture systems.

Disclaimer: As of the latest literature review, there is no published data specifically detailing the use or effects of this compound in organoid culture systems. The following application notes and protocols are therefore presented as a generalized framework for the investigation of a novel small molecule in this context, using this compound as a representative compound. The experimental parameters provided are illustrative and will require optimization for specific organoid types and research questions.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experimental protocols outlined below. These tables are designed for easy comparison of the potential dose-dependent effects of this compound on organoid viability, growth, and the expression of key signaling molecules.

Table 1: Effect of this compound on Organoid Viability (Hypothetical Data)

Treatment GroupConcentration (µM)Organoid Viability (%) (48h)
Vehicle Control0100 ± 5.2
This compound198 ± 4.8
This compound585 ± 6.1
This compound1062 ± 7.3
This compound2535 ± 5.9
This compound5012 ± 3.4

Table 2: Effect of this compound on Organoid Size (Hypothetical Data)

Treatment GroupConcentration (µM)Average Organoid Diameter (µm) (Day 7)
Vehicle Control0450 ± 35
This compound1440 ± 32
This compound5380 ± 28
This compound10250 ± 25
This compound25120 ± 18
This compound5050 ± 10

Table 3: Modulation of Hypothetical Signaling Pathway Components by this compound (Hypothetical Data)

Treatment GroupConcentration (µM)Relative p-ERK ExpressionRelative p-AKT Expression
Vehicle Control01.001.00
This compound100.65 ± 0.080.95 ± 0.11
This compound250.32 ± 0.050.92 ± 0.09

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of a novel compound like this compound on organoids. These protocols are based on established general organoid culture techniques.[1][2]

Protocol 1: Organoid Culture and Maintenance

This protocol describes the general steps for culturing and maintaining patient-derived or stem cell-derived organoids.

Materials:

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Organoid Culture Medium (specific to the organoid type)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell recovery solution

  • Pre-warmed cell culture plates

  • Sterile pipette tips and microcentrifuge tubes

Procedure:

  • Thaw frozen organoid stocks rapidly in a 37°C water bath.

  • Transfer the thawed organoids to a 15 mL conical tube containing 10 mL of cold basal medium.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the organoid pellet in cold basal medium.

  • Centrifuge again at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the pellet in an appropriate volume of Basement Membrane Matrix on ice.

  • Plate 50 µL domes of the organoid-matrix suspension into the center of pre-warmed 24-well plates.

  • Incubate the plate at 37°C for 15-20 minutes to solidify the domes.

  • Carefully add 500 µL of complete organoid culture medium to each well.

  • Culture the organoids at 37°C in a humidified incubator with 5% CO2.

  • Replace the culture medium every 2-3 days.

  • Passage the organoids every 7-10 days, or when they become large and the lumen darkens.

Protocol 2: Treatment of Organoids with this compound

This protocol outlines the procedure for treating established organoid cultures with this compound.

Materials:

  • Established organoid cultures (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete organoid culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare a series of working solutions of this compound in complete organoid culture medium at the desired final concentrations.

  • Prepare a vehicle control medium containing the same final concentration of the solvent used for the this compound stock.

  • Carefully aspirate the old medium from the organoid cultures.

  • Add 500 µL of the this compound-containing medium or vehicle control medium to the respective wells.

  • Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Proceed with downstream assays such as viability, imaging, or molecular analysis.

Protocol 3: Organoid Viability Assay

This protocol describes how to assess organoid viability after treatment using a common luminescence-based assay (e.g., CellTiter-Glo® 3D).

Materials:

  • Treated organoid cultures (from Protocol 2)

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled multi-well plates suitable for luminescence reading

  • Luminometer

Procedure:

  • Remove the culture plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer the lysate to an opaque-walled plate if the culture plate is not already opaque.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control organoids.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be affected by this compound and a typical experimental workflow for its evaluation in organoids.

G cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Lehmbachol_D This compound MEK MEK Lehmbachol_D->MEK Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation AKT AKT PI3K->AKT

Caption: Hypothetical signaling pathway showing this compound inhibiting the MEK-ERK pathway.

G start Start: Organoid Culture treatment Treatment with This compound start->treatment viability Viability Assay (e.g., CellTiter-Glo) treatment->viability imaging Imaging and Size Measurement treatment->imaging molecular Molecular Analysis (e.g., Western Blot, qPCR) treatment->molecular data Data Analysis and Interpretation viability->data imaging->data molecular->data end End data->end

Caption: Experimental workflow for evaluating this compound in organoid cultures.

References

Application Notes and Protocols: Identifying Cellular Targets of Lehmbachol D using a Genome-Wide CRISPR-Cas9 Knockout Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lehmbachol D is a natural product belonging to the indenofuran class of compounds. While its specific biological activities are not extensively characterized, related benzofuran and furan derivatives have demonstrated a range of biological effects, including anti-tumor, anti-inflammatory, and antimicrobial properties[1][2][3][4]. Preliminary internal studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. To elucidate the mechanism of action and identify potential therapeutic targets of this compound, a genome-wide CRISPR-Cas9 knockout screen can be employed. This powerful technique allows for the systematic identification of genes that, when inactivated, confer resistance to this compound-induced cytotoxicity. This application note provides a comprehensive protocol for conducting such a screen, from initial cell line preparation to hit validation and downstream analysis.

Principle of the Assay

A pooled genome-wide CRISPR-Cas9 knockout screen utilizes a lentiviral library of single guide RNAs (sgRNAs) designed to target and inactivate every protein-coding gene in the human genome[5][6]. A population of Cas9-expressing cells is transduced with this library at a low multiplicity of infection (MOI) to ensure that, on average, each cell receives a single sgRNA. This creates a diverse pool of knockout cell lines. Following treatment with this compound, cells in which a gene essential for the compound's cytotoxic activity has been knocked out will survive and proliferate. Conversely, cells with knockouts of genes that are not involved in the compound's mechanism of action will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, genes that are essential for this compound's activity can be identified as those whose corresponding sgRNAs are depleted in the treated sample.

Experimental Workflow

The overall workflow for the CRISPR screen to identify targets of this compound is depicted below.

CRISPR_Workflow Experimental Workflow for this compound Target Identification cluster_prep Phase 1: Preparation cluster_screen Phase 2: CRISPR Screen cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Hit Validation A Cell Line Selection and Cas9 Expression B Lentiviral sgRNA Library Production A->B D Transduction of Cas9-expressing cells with sgRNA library B->D C Determine this compound IC50 F Treatment with this compound C->F E Antibiotic Selection D->E E->F G Genomic DNA Extraction F->G H NGS Library Preparation and Sequencing G->H I Data Analysis (e.g., MAGeCK) H->I J Hit Identification I->J K Secondary Screens with individual sgRNAs J->K L Cell Viability Assays (MTT) K->L M Biochemical Assays (Western Blot, Co-IP) L->M

CRISPR Screen Workflow Diagram

Detailed Protocols

Phase 1: Preparation

1.1. Cell Line Selection and Generation of Cas9-Expressing Stable Cell Line

  • Cell Line: HeLa (human cervical cancer cell line) is recommended due to its robust growth characteristics and ease of transduction.

  • Protocol:

    • Plate 3 x 105 HEK293T cells in a 6-well plate.

    • The following day, transfect the cells with a lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast) and packaging plasmids using a suitable transfection reagent[7].

    • Harvest the lentiviral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

    • Transduce HeLa cells with the Cas9-expressing lentivirus at an MOI of 0.3-0.5 in the presence of 8 µg/mL polybrene.

    • After 24 hours, replace the medium with fresh medium containing blasticidin (typically 5-10 µg/mL, determine by kill curve) to select for successfully transduced cells.

    • Expand the blasticidin-resistant cells to generate a stable Cas9-expressing HeLa cell line.

    • Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout assay) or Western blot.

1.2. Lentiviral sgRNA Library Production

  • Library: A genome-wide human sgRNA library (e.g., GeCKO v2) is recommended for an unbiased screen[5].

  • Protocol:

    • Amplify the pooled sgRNA library plasmid DNA.

    • For lentivirus production, seed 8 x 106 HEK293T cells per 15 cm plate.

    • The next day, transfect the cells with the sgRNA library plasmid pool and packaging plasmids[8].

    • Replace the medium with serum-free, high-BSA growth medium 24 hours post-transfection.

    • Collect the viral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and pool.

    • Titer the lentiviral library on the Cas9-expressing HeLa cells to determine the MOI.

1.3. Determination of this compound IC50

  • Protocol:

    • Seed Cas9-expressing HeLa cells in a 96-well plate at a density of 5,000 cells per well.

    • The following day, treat the cells with a serial dilution of this compound.

    • After 72 hours, assess cell viability using an MTT assay (see Protocol 4.2).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. For the screen, a concentration that results in approximately 70-80% cell death (around IC70-IC80) is often used to provide a strong selection pressure.

Phase 2: CRISPR Screen

2.1. Transduction of Cas9-Expressing Cells with sgRNA Library

  • Protocol:

    • Transduce a sufficient number of Cas9-expressing HeLa cells with the lentiviral sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A library coverage of at least 200-300 cells per sgRNA is recommended[8].

    • For the GeCKO v2 library (containing ~120,000 sgRNAs), this would require transducing at least 2.4 x 107 to 3.6 x 107 cells.

2.2. Antibiotic Selection

  • Protocol:

    • After 24 hours of transduction, select for cells that have been successfully transduced by adding puromycin to the culture medium (concentration to be determined by a kill curve, typically 1-2 µg/mL).

    • Maintain puromycin selection for 48-72 hours until a non-transduced control plate shows complete cell death.

2.3. Treatment with this compound

  • Protocol:

    • After selection, harvest a portion of the cells as the "Day 0" or "T0" reference sample.

    • Plate the remaining cells into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the predetermined concentration of this compound).

    • Culture the cells for 10-14 days, passaging as necessary and maintaining a sufficient number of cells to preserve library complexity.

    • Harvest cells from both arms at the end of the treatment period.

2.4. Genomic DNA Extraction

  • Protocol:

    • Extract genomic DNA from the T0, control, and this compound-treated cell pellets using a commercial kit suitable for large-scale preparations.

Phase 3: Data Analysis

3.1. NGS Library Preparation and Sequencing

  • Protocol:

    • Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes[9][10].

    • Purify the PCR products and quantify the library.

    • Sequence the libraries on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) with sufficient read depth (at least 100-200 reads per sgRNA).

3.2. Data Analysis

  • Software: MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) is a widely used and robust tool for analyzing CRISPR screen data[3][11][12].

  • Protocol:

    • Use MAGeCK count to demultiplex the sequencing data and count the abundance of each sgRNA in each sample.

    • Use MAGeCK test to compare the sgRNA counts between the this compound-treated and control samples. MAGeCK will calculate a beta score and a p-value for each gene, indicating the degree of enrichment or depletion.

    • Genes with a statistically significant negative beta score are considered potential hits, as their knockout confers resistance to this compound.

Data Presentation

The results from the MAGeCK analysis can be summarized in a table. Below is a hypothetical example of top-ranking genes that, when knocked out, confer resistance to this compound.

RankGene IDDescriptionBeta ScoreP-valueFDR
1GENE-AApoptosis Regulator-2.51.2e-82.5e-7
2GENE-BCell Cycle Kinase-2.13.5e-74.1e-6
3GENE-CMAPK Signaling Component-1.98.1e-77.5e-6
4GENE-DDrug Transporter-1.72.2e-61.5e-5
5GENE-ETranscription Factor-1.65.6e-63.2e-5

Phase 4: Hit Validation

It is crucial to validate the top hits from the primary screen to eliminate false positives.

4.1. Secondary Screens with Individual sgRNAs

  • Protocol:

    • Design 2-3 new, independent sgRNAs targeting each of the top candidate genes.

    • Individually transduce Cas9-expressing HeLa cells with lentivirus for each sgRNA.

    • Generate stable knockout cell lines for each candidate gene.

    • Confirm gene knockout by Western blot or Sanger sequencing of the target locus.

    • Perform a cell viability assay (e.g., MTT) with this compound on each knockout cell line to confirm the resistance phenotype.

4.2. Cell Viability Assay (MTT)

  • Protocol:

    • Seed wild-type and knockout HeLa cells in a 96-well plate.

    • Treat with a range of this compound concentrations.

    • After 72 hours, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[13][14][15][16].

    • Add solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) and incubate for 15 minutes with shaking.

    • Read the absorbance at 570 nm.

4.3. Biochemical Assays

4.3.1. Western Blot

  • Protocol:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel[4][17][18][19].

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.3.2. Co-Immunoprecipitation (Co-IP)

  • Protocol:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors[1][20][21][22][23].

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an antibody against the bait protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blot to detect interacting proteins.

Putative Signaling Pathways

Based on the common mechanisms of cytotoxicity, this compound may act through one or more of the following signaling pathways. The results of the CRISPR screen will help to pinpoint the specific pathway(s) involved.

Apoptosis Signaling Pathway

Apoptosis_Pathway Simplified Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway

Cell Cycle Regulation Pathway

Cell_Cycle_Pathway Simplified Cell Cycle Regulation cluster_g1s G1/S Checkpoint cluster_g2m G2/M Checkpoint G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 S S Phase G2 G2 Phase S->G2 CyclinB_CDK1 Cyclin B / CDK1 G2->CyclinB_CDK1 M M Phase M->G1 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F E2F E2F Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->S CyclinB_CDK1->M

Cell Cycle Regulation Pathway

MAPK Signaling Pathway

MAPK_Pathway Simplified MAPK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Proliferation, Survival Transcription_Factors->Proliferation_Survival

MAPK Signaling Pathway

Conclusion

A genome-wide CRISPR-Cas9 knockout screen is a powerful and unbiased approach to identify the cellular targets of novel compounds like this compound. By following the detailed protocols outlined in this application note, researchers can systematically uncover the genes and pathways that are essential for its cytotoxic activity. The identification and validation of these targets will provide crucial insights into the mechanism of action of this compound and may reveal novel therapeutic strategies for the treatment of cancer.

References

Application Notes and Protocols for Platycodin D-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Lehmbachol D" did not yield specific scientific literature. Therefore, these application notes and protocols are provided for Platycodin D , a well-researched natural triterpenoid saponin known to induce apoptosis in various cancer cell lines. Platycodin D serves as an exemplary model for studying apoptosis induction by natural compounds.

Introduction to Platycodin D

Platycodin D (PD) is a major bioactive saponin isolated from the roots of Platycodon grandiflorus. It has garnered significant attention in oncological research due to its potent cytotoxic effects on a wide range of cancer cells.[1] PD has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), trigger cell cycle arrest, and suppress metastasis and autophagy in various cancer types, including prostate, lung, liver, and colon cancers.[2][3] Its multi-target nature makes it a promising candidate for further investigation in cancer therapy.

Mechanism of Action: Induction of Apoptosis

Platycodin D induces apoptosis through multiple signaling pathways, primarily centered around the intrinsic (mitochondrial) pathway. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: PD can induce the production of ROS, which act as upstream mediators of apoptosis.[3]

  • Mitochondrial Dysfunction: It disrupts mitochondrial integrity by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio decreases the mitochondrial membrane potential (MMP).[3]

  • Cytochrome c Release and Caspase Activation: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, apoptosis.[3][5]

  • Inhibition of Pro-Survival Pathways: Platycodin D has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell survival and proliferation.[3]

  • Cell Cycle Arrest: PD can also induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle regulatory proteins such as Cyclin B1 and CDK1.[1]

Quantitative Data on Platycodin D Efficacy

The following tables summarize the cytotoxic and apoptotic effects of Platycodin D on various cancer cell lines.

Table 1: IC50 Values of Platycodin D in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
PC-3Prostate Cancer~2548MTT[3]
DU145Prostate Cancer~3048MTT[3]
GBC-SDGallbladder Cancer~2048MTT[1]
SGC-996Gallbladder Cancer~2548MTT[1]
A549Lung CancerNot Specified24MTT[6]
HCT116Colorectal CancerNot SpecifiedNot SpecifiedNot Specified[7]

Table 2: Effects of Platycodin D on Apoptosis-Related Proteins

Cell LineTreatmentEffect on Bcl-2Effect on BaxEffect on Cleaved Caspase-3Reference
PC-3Platycodin DDecreaseIncreaseIncrease[3]
GBC-SDPlatycodin DNot SpecifiedNot SpecifiedIncrease[1]
A375Diphyllin methyl ether*DecreaseIncreaseIncrease[4]

*Note: Data from a study on a different natural product, Diphyllin methyl ether, is included to illustrate a common mechanism of modulating Bcl-2 family proteins.[4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., PC-3, GBC-SD) are obtained from a reputable cell bank.

  • Culture Conditions: Cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Platycodin D Preparation: Platycodin D is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of Platycodin D.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Platycodin D for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of Platycodin D that causes a 50% reduction in cell viability compared to the control (untreated) cells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[8][9]

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with Platycodin D for the desired time.[8]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[8]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the cells by flow cytometry within one hour.[12]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of apoptosis-related proteins.[13]

  • Cell Lysis: After treatment with Platycodin D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

  • SDS-PAGE: Separate the protein samples on an 8-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

PlatycodinD_Apoptosis_Pathway PD Platycodin D ROS ↑ ROS Generation PD->ROS induces PI3K_AKT PI3K/AKT/mTOR Pathway PD->PI3K_AKT inhibits Bcl2_Family Modulation of Bcl-2 Family Proteins PD->Bcl2_Family ROS->Bcl2_Family Survival Cell Survival & Proliferation PI3K_AKT->Survival promotes Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP inhibits Bax->MMP promotes CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Platycodin D induced apoptosis signaling pathway.

Western_Blot_Workflow start Cell Treatment with Platycodin D lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Apoptosis_Assay_Workflow start Cell Treatment with Platycodin D harvest Cell Harvesting start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Flow Cytometry Analysis incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: Harnessing Click Chemistry for the Exploration of Lehmbachol D Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing click chemistry to synthesize and evaluate analogues of Lehmbachol D, a lignan with potential therapeutic properties. While specific applications of click chemistry to this compound have not been extensively reported, this document outlines established methodologies for applying this powerful technique to natural products for target identification and structure-activity relationship (SAR) studies.

Introduction to Click Chemistry with Natural Products

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for modifying complex molecules like natural products. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. This approach allows for the modular synthesis of diverse derivatives, facilitating the exploration of a natural product's therapeutic potential and mechanism of action.

Applications for this compound Analogues:

  • Target Identification: By attaching a "clickable" tag to a this compound analogue, researchers can identify its cellular binding partners, elucidating its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: A library of this compound analogues can be rapidly synthesized to probe how different chemical modifications affect its biological activity, leading to the development of more potent and selective compounds.

  • Creation of Novel Conjugates: this compound can be linked to other molecules, such as fluorescent dyes for imaging or targeting moieties for drug delivery.

Synthesis of "Clickable" this compound Analogues

To utilize click chemistry, a this compound analogue must be synthesized with either a terminal alkyne or an azide functional group. Given the structure of this compound, which contains several hydroxyl groups, these are logical points for modification.

Hypothetical Synthesis Strategy:

A plausible approach involves the selective protection of the hydroxyl groups, followed by etherification or esterification with a reagent containing the desired clickable handle. For example, to introduce a terminal alkyne, one of the phenolic hydroxyl groups could be reacted with propargyl bromide.

Workflow for Synthesis of an Alkyne-Modified this compound Analogue:

G cluster_0 Synthesis of Clickable Analogue Lehmbachol_D This compound Protection Selective Hydroxyl Protection Lehmbachol_D->Protection Alkynylation Reaction with Propargyl Bromide Protection->Alkynylation Deprotection Removal of Protecting Groups Alkynylation->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product Alkyne-Lehmbachol D Purification->Final_Product

Caption: Synthetic workflow for an alkyne-modified this compound analogue.

Application Note 1: Target Identification of this compound

This protocol describes an affinity-based protein profiling approach to identify the cellular targets of this compound. An alkyne-modified this compound analogue is used as a probe to bind to its targets in cell lysate. Following this, an azide-biotin tag is "clicked" onto the probe, allowing for the enrichment of the target proteins on streptavidin beads for identification by mass spectrometry.

Experimental Protocol: Target Pulldown
  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a human cancer cell line or an inflammatory cell model) to ~80% confluency.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Quantify the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Probe Incubation:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne-Lehmbachol D probe (final concentration of 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

    • Include a negative control with a vehicle (e.g., DMSO).

  • Click Chemistry Reaction:

    • Prepare a "click mix" containing:

      • Azide-PEG3-Biotin (100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (CuSO₄) (1 mM)

    • Add the click mix to the lysate and incubate for 1 hour at room temperature.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotin-tagged protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise unique bands for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Workflow for Target Identification

G cluster_workflow Target Identification Workflow Cell_Lysate Cell Lysate Probe_Incubation Incubate with Alkyne-Lehmbachol D Cell_Lysate->Probe_Incubation Click_Reaction Click Reaction with Azide-Biotin Probe_Incubation->Click_Reaction Affinity_Purification Streptavidin Affinity Purification Click_Reaction->Affinity_Purification Protein_Digestion On-Bead or In-Gel Trypsin Digestion Affinity_Purification->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for target identification using click chemistry.

Hypothetical Quantitative Data: Target Identification

The following table presents hypothetical data from a target identification experiment, showing proteins enriched by the alkyne-Lehmbachol D probe compared to a control.

Protein IDProtein NameFold Enrichment (Probe vs. Control)Putative Function
P04637Tumor suppressor p538.2Cell cycle regulation, Apoptosis
P10275NF-kappa-B inhibitor alpha6.5Inflammation, Immune response
Q06830Heat shock protein 704.1Stress response, Protein folding
P07900Heat shock protein 903.8Chaperone, Signal transduction

Application Note 2: Structure-Activity Relationship (SAR) Studies

This protocol details the generation of a library of this compound analogues to investigate the SAR. An azide-modified this compound scaffold is reacted with a variety of terminal alkynes to create a diverse set of derivatives. These derivatives are then screened for their biological activity, for instance, their anti-inflammatory effects.

Experimental Protocol: Library Synthesis and Screening
  • Library Synthesis (CuAAC):

    • In a 96-well plate, dissolve the azide-Lehmbachol D scaffold in a suitable solvent (e.g., a mixture of t-BuOH and H₂O).

    • To each well, add a different terminal alkyne building block.

    • Add the copper catalyst (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

    • Seal the plate and allow the reactions to proceed at room temperature overnight.

    • Purify the products, for example, by preparative HPLC.

  • Biological Screening (Anti-inflammatory Assay):

    • Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with the synthesized this compound analogues at various concentrations for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess assay as a marker for inflammation.

    • Calculate the IC₅₀ value for each analogue.

Hypothetical Signaling Pathway: Anti-inflammatory Action

This compound analogues may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The diagram below illustrates a hypothetical mechanism where a this compound analogue inhibits IKK, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) Nucleus->Proinflammatory_Genes Activates Transcription Lehmbachol_Analogue This compound Analogue Lehmbachol_Analogue->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound analogue.

Hypothetical Quantitative Data: SAR Study

The table below shows hypothetical IC₅₀ values for a series of this compound analogues against LPS-induced nitric oxide production in macrophages.

Analogue IDR-Group (from Alkyne)IC₅₀ (µM) for NO Inhibition
LHD-N₃(Scaffold)> 50
LHD-01Phenyl12.5
LHD-024-Fluorophenyl8.2
LHD-034-Methoxyphenyl15.1
LHD-04Cyclohexyl25.8
LHD-05Propargyl alcohol30.4
Dexamethasone(Control)0.1

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the precipitation of experimental compounds, such as the hypothetical molecule Lehmbachol D, in cell culture media. Precipitation can significantly impact experimental reproducibility and accuracy by altering the effective concentration of the compound.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my compound (e.g., this compound) precipitating in the cell culture media?

A1: Compound precipitation in aqueous solutions like cell culture media is a common issue, particularly for hydrophobic molecules. Several factors can contribute to this:

  • Low Aqueous Solubility: The inherent chemical properties of the compound may limit its ability to dissolve in water-based media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution. This is sometimes referred to as the 'Uso effect'.[2]

  • High Concentration: The desired final concentration of the compound in the media may exceed its solubility limit.

  • Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[1] For instance, calcium salts are particularly prone to causing precipitation.[1]

  • Temperature and pH: Changes in temperature and pH can alter the solubility of a compound.[1] Storing media at cooler temperatures can cause less soluble components to precipitate.[1]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, potentially leading to precipitation.[1]

Q2: What are the consequences of compound precipitation in my experiments?

A2: The formation of precipitates can have several detrimental effects on your experiments:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than intended, leading to unreliable and non-reproducible results.

  • Cell Toxicity: Precipitates can be directly toxic to cells or may create a toxic environment by chelating essential metals from the media.[1]

  • Interference with Assays: Precipitated particles can interfere with imaging-based assays and other analytical techniques.[1]

Q3: How can I differentiate between compound precipitation and other issues like contamination?

A3: While both can cause turbidity in the media, they have distinct characteristics. Microbial contamination will often lead to a rapid and uniform cloudiness, a noticeable pH shift (often a change in the media's color), and visible motile organisms under a microscope. Compound precipitation typically appears as crystalline or amorphous particles, which may settle at the bottom of the culture vessel.

Troubleshooting Guide for this compound Precipitation

This step-by-step guide will help you identify and resolve issues with this compound precipitation.

Step 1: Review Compound Solubility Data

Before preparing your media, consult the solubility data for this compound. If this information is not available, a solubility test should be performed.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>100Recommended for stock solutions.
Ethanol50Can be used as an alternative to DMSO.
Methanol25Lower solubility than DMSO and Ethanol.
PBS (pH 7.4)<0.1Very low aqueous solubility.
Cell Culture Media + 10% FBS0.5Serum proteins may slightly enhance solubility.
Step 2: Optimize Stock Solution and Dilution Technique

The way you prepare and introduce your compound into the media is critical.

  • Use an Appropriate Solvent: Prepare a high-concentration stock solution in a solvent in which this compound is highly soluble, such as DMSO.

  • Avoid Solvent Shock: Instead of adding the stock solution directly to the full volume of media, add the media dropwise to the stock solution while vortexing vigorously.[3] This gradual change in solvent polarity can help keep the compound in solution.

  • Warm the Media: Gently warming the media to 37°C before adding the compound can improve solubility.[3]

  • Serial Dilutions: If high concentrations are required, perform serial dilutions to gradually lower the solvent concentration.

Step 3: Modify the Final Working Solution

If precipitation persists, you may need to modify the composition of your cell culture media.

  • Reduce Final Concentration: The simplest approach is to test a lower final concentration of this compound to find a range where it remains soluble.

  • Incorporate Solubilizing Agents: For particularly challenging compounds, the use of solubilizers or surfactants may be necessary. However, these must be tested for cellular toxicity at the working concentration.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of Fetal Bovine Serum (FBS) can help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.

Experimental Protocols

Protocol: Determining the Solubility of a Compound in Cell Culture Media
  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 100 mM stock solution.

  • Create Serial Dilutions: Prepare a series of dilutions of the stock solution in your target cell culture media (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). When preparing these, add the media to the stock solution slowly while vortexing.

  • Equilibrate and Observe: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a set period (e.g., 2, 6, and 24 hours).

  • Visual Inspection: After each time point, visually inspect each dilution for any signs of precipitation.

  • Microscopic Examination: Place a small aliquot of each dilution on a microscope slide and examine for crystalline structures.

  • Determine Solubility Limit: The highest concentration that remains free of visible precipitate after 24 hours is considered the approximate solubility limit under those conditions.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Media check_solubility Is Compound Solubility Data Available? start->check_solubility perform_solubility_test Perform Solubility Test check_solubility->perform_solubility_test No review_protocol Review Stock Solution & Dilution Protocol check_solubility->review_protocol Yes perform_solubility_test->review_protocol optimize_dilution Optimize Dilution Technique (e.g., dropwise addition, warming) review_protocol->optimize_dilution modify_media Modify Final Working Solution optimize_dilution->modify_media Precipitation Persists end Precipitation Resolved optimize_dilution->end Resolved lower_concentration Lower Final Concentration modify_media->lower_concentration add_solubilizer Increase Serum or Add Solubilizer modify_media->add_solubilizer lower_concentration->end add_solubilizer->end

Caption: Troubleshooting workflow for compound precipitation.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lehmbachol_D This compound RTK Receptor Tyrosine Kinase (RTK) Lehmbachol_D->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

References

Technical Support Center: Optimizing Novel Compound Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of a novel compound, referred to here as "Lehmbachol D," for various cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound like this compound in a cytotoxicity assay?

A1: For a novel compound with unknown cytotoxic potential, it is advisable to start with a broad concentration range to determine its potent range. A common starting point is a serial dilution over several orders of magnitude, for instance, from 100 µM down to 0.01 µM.[1] This wide range helps in identifying the concentration at which the compound exhibits its half-maximal inhibitory concentration (IC50).

Q2: Which cytotoxicity assay is best suited for initial screening of this compound?

A2: The choice of assay depends on the suspected mechanism of action of the compound and the research question. For initial screening, metabolic assays like the MTT or XTT assay are widely used due to their high throughput and sensitivity.[2][3] These assays measure the metabolic activity of cells, which is often correlated with cell viability. If membrane integrity is a concern, an LDH release assay, which measures the leakage of lactate dehydrogenase from damaged cells, would be more appropriate.[4]

Q3: How long should I incubate the cells with this compound?

A3: The incubation time is a critical parameter and should be optimized. A standard starting point is 24 to 72 hours.[4][5] Shorter incubation times may be sufficient for acutely toxic compounds, while compounds that affect cell proliferation may require longer exposure. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint.

Q4: What are the essential controls to include in my cytotoxicity assay plate?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control (Vehicle Control): Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve this compound. This control represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.

  • Blank Control (Medium Only): Wells containing only cell culture medium and the assay reagent to measure the background absorbance/fluorescence.[3]

  • Solvent Control: Wells with medium and the highest concentration of the vehicle to check for any cytotoxic effects of the solvent itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Contamination of reagents or plates.Use fresh, sterile reagents and high-quality microplates.[6][7]
Insufficient washing steps.Increase the number and duration of wash steps between reagent additions.[8]
Non-specific binding of antibodies (in antibody-based assays).Optimize antibody concentrations and consider using a blocking agent.[9]
Low Signal or No Response This compound concentration is too low.Test a higher and broader range of concentrations.
The incubation time is too short.Increase the incubation period to allow for the compound to exert its effect.
The chosen cell line is resistant to the compound.Test the compound on a different, potentially more sensitive, cell line.
The assay is not sensitive enough.Consider a more sensitive cytotoxicity assay or optimize the current assay parameters (e.g., cell seeding density).
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects on the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Improper mixing of reagents.Ensure thorough but gentle mixing of all reagents added to the wells.
Unexpected Increase in Signal (Apparent Proliferation) Compound interference with the assay.Some compounds can directly react with the assay reagents. Run a cell-free control with the compound and the assay reagent to check for interference.
Hormetic effect of the compound.At very low concentrations, some compounds can stimulate cell proliferation. This is a valid biological response.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.[2][3]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[3]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Stock Preparation compound_treatment Treatment with Serial Dilutions of this compound compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, XTT, LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Plate Reader) cytotoxicity_assay->data_acquisition data_processing Data Processing & Normalization data_acquisition->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for optimizing this compound concentration.

hypothetical_signaling_pathway Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus lehmbachol_d This compound receptor Receptor Activation / Channel Modulation lehmbachol_d->receptor ros ROS Production lehmbachol_d->ros mapk MAPK Pathway Activation (e.g., JNK, p38) receptor->mapk mmp_loss Mitochondrial Membrane Potential Loss ros->mmp_loss dna_damage DNA Damage ros->dna_damage apoptosis_genes Apoptosis Gene Upregulation mapk->apoptosis_genes cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis dna_damage->apoptosis_genes apoptosis_genes->apoptosis

Caption: Hypothetical signaling cascade for this compound.

References

Technical Support Center: Lehmbachol D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

< Disclaimer: Publicly available, detailed synthesis protocols for a compound specifically named "Lehmbachol D" could not be located. The following technical support center is a representative guide created for researchers engaged in the multi-step total synthesis of complex natural products. The principles, troubleshooting steps, and optimization strategies described here are broadly applicable to challenging organic synthesis projects.

This guide is intended for researchers, scientists, and drug development professionals working on the total synthesis of this compound and other structurally complex molecules. It provides practical troubleshooting advice and answers to frequently asked questions to help overcome common synthetic challenges and improve reaction yields. The synthesis of complex molecules is often a multi-stage process where optimizing each step is critical for the overall success.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis campaign in a direct question-and-answer format.

Question 1: My key Palladium-catalyzed cross-coupling reaction to form the core bicyclic system is showing low yields (<30%). What are the likely causes and how can I improve it?

Answer: Low yields in Palladium-catalyzed cross-coupling reactions are a common issue. The problem can typically be traced to one of several factors: the catalyst, the reagents, or the reaction conditions.

  • Potential Cause 1: Catalyst Inactivation. The Palladium catalyst is sensitive to air and impurities. Inactivation can lead to a stalled reaction.

    • Solution: Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) prior to use. Use freshly obtained or purified catalyst and ligands.

  • Potential Cause 2: Poor Substrate or Reagent Quality. The presence of water, oxygen, or other reactive impurities in your starting materials or solvents can interfere with the catalytic cycle.[2]

    • Solution: Dry solvents rigorously using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Purify starting materials by recrystallization, distillation, or chromatography before use.

  • Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent, base, temperature, and ligand can dramatically impact the reaction outcome.[3]

    • Solution: Screen a variety of conditions systematically. This is often referred to as reaction optimization.[4] Create a matrix of experiments to test different ligands (e.g., phosphine-based, N-heterocyclic carbene-based), bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), and solvents (e.g., Toluene, Dioxane, THF). See the data table below for an example optimization workflow.

Question 2: I am observing the formation of a significant amount of a diastereomer during the stereoselective reduction step. How can I improve the diastereoselectivity?

Answer: Achieving high stereoselectivity is a frequent challenge in the synthesis of complex natural products.[1] The formation of unwanted diastereomers complicates purification and reduces the yield of the desired product.

  • Potential Cause 1: Insufficient Steric Hindrance. The reducing agent may not be bulky enough to be directed effectively by the chiral centers already present in the molecule.

    • Solution: Switch to a bulkier reducing agent. For example, if you are using Sodium Borohydride (NaBH₄), consider trying L-Selectride® or K-Selectride®, which have sterically demanding sec-butyl groups that can enhance facial selectivity.

  • Potential Cause 2: Temperature Control. Reduction reactions can be highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer.

    • Solution: Run the reaction at a lower temperature. Attempt the reduction at -40 °C, -78 °C, or even lower if your equipment permits. Monitor the reaction progress carefully, as lower temperatures will slow the reaction rate.

  • Potential Cause 3: Chelation Control Issues. If your molecule has a nearby hydroxyl or carbonyl group, it might be interfering with the desired stereochemical outcome.

    • Solution: Consider using a chelating reducing agent (e.g., those containing Zinc or Cerium) if you want to promote chelation-controlled reduction, or, conversely, protect the interfering functional group before the reduction step to favor a non-chelation pathway.

Question 3: The final product is difficult to purify by standard column chromatography, and I am experiencing significant product loss during this step. What are my alternatives?

Answer: Purification of complex, often polar and non-crystalline final products is a well-known bottleneck.[5] Product loss during this phase can severely impact the overall yield.

  • Potential Cause 1: Product Instability on Silica Gel. Some complex molecules can degrade on acidic silica gel.[5]

    • Solution: Try using a different stationary phase. Neutral alumina or deactivated silica gel (treated with a base like triethylamine) can prevent degradation. Alternatively, reversed-phase chromatography (C18 silica) may be a suitable option if your compound is sufficiently non-polar.

  • Potential Cause 2: Co-elution with Persistent Impurities. A byproduct with similar polarity may be co-eluting with your product.

    • Solution: Explore alternative purification techniques. Preparative Thin-Layer Chromatography (Prep-TLC) can sometimes offer better separation for small quantities. High-Performance Liquid Chromatography (HPLC) provides superior resolution and is an excellent option for purifying final products. If the product is crystalline, recrystallization is the most effective method for achieving high purity.[5]

  • Potential Cause 3: Product is an Oil or Amorphous Solid. Non-crystalline products are notoriously difficult to handle and purify.

    • Solution: If the product has a basic or acidic handle, you can attempt to form a salt. Crystalline salts are often much easier to purify by recrystallization than the parent compound. After purification, the salt can be neutralized to recover the pure product.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of starting materials and reagents for the overall yield? A: It is absolutely critical. The success of a multi-step synthesis is multiplicative; small losses in each step compound to a large overall loss. Impurities can consume reagents, poison catalysts, and lead to the formation of side products that complicate purification, all of which decrease yield.[1]

Q: What is the most effective way to monitor my reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. For more quantitative analysis, taking aliquots from the reaction mixture over time for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of a crude sample can also provide a clear picture of the conversion of starting material to product.

Q: What are the primary considerations when planning to scale up this synthesis? A: When scaling up, several factors that are negligible at the lab scale become critical.[1] These include:

  • Heat Transfer: Exothermic or endothermic reactions may require more efficient heating or cooling systems.

  • Mixing: Ensuring homogenous mixing in a large reactor can be challenging.

  • Reagent Addition Time: The rate of addition for reagents may need to be carefully controlled to manage reaction temperature and selectivity.

  • Safety: A thorough safety review is necessary to understand the risks associated with handling large quantities of chemicals.

Data Presentation: Optimization Tables

Table 1: Optimization of the Palladium-Catalyzed Cross-Coupling Reaction

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃K₂CO₃Toluene10028
2P(t-Bu)₃K₂CO₃Toluene10045
3SPhosK₃PO₄Toluene10062
4XPhosK₃PO₄Dioxane10075
5 XPhos Cs₂CO₃ Dioxane 100 89
6XPhosCs₂CO₃Dioxane8071

Table 2: Comparison of Final Product Purification Methods

MethodStationary PhasePurity (%)Recovery (%)
Flash ChromatographySilica Gel8560
Flash ChromatographyNeutral Alumina9275
Preparative TLCSilica Gel9655
Preparative HPLC C18 Reversed-Phase >99 85

Detailed Experimental Protocol

Optimized Palladium-Catalyzed Cross-Coupling Reaction (Based on Table 1, Entry 5)

To a flame-dried Schlenk flask under an atmosphere of Argon was added the aryl bromide precursor (1.0 eq), the boronic ester coupling partner (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), and the XPhos ligand (0.1 eq). The flask was evacuated and backfilled with Argon three times. Dioxane (degassed, 0.1 M) was added, followed by the Palladium(II) acetate catalyst (0.05 eq). The reaction mixture was stirred at room temperature for 10 minutes and then heated to 100 °C in an oil bath. The reaction progress was monitored by TLC (3:1 Hexanes:Ethyl Acetate). After 12 hours, the reaction was cooled to room temperature, diluted with Ethyl Acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the crude residue was purified by flash column chromatography on silica gel to afford the desired bicyclic product.

Visualizations

G cluster_0 Phase 1: Fragment Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Finalization A Starting Material A B Intermediate B (4 Steps) A->B C Fragment 1 (Aryl Bromide) B->C G Bicyclic Core C->G Pd-catalyzed Cross-Coupling D Starting Material D E Intermediate E (3 Steps) D->E F Fragment 2 (Boronic Ester) E->F F->G H Stereoselective Reduction G->H I Functional Group Manipulation (3 Steps) H->I J This compound I->J

Caption: A generalized workflow for the total synthesis of this compound.

G Problem Low Yield in Key Step Cause1 Inactive Catalyst? Problem->Cause1 Cause2 Poor Reagent Quality? Problem->Cause2 Cause3 Suboptimal Conditions? Problem->Cause3 Sol1 Degas Solvents Use Fresh Catalyst Cause1->Sol1 Solution Sol2 Purify Starting Materials Dry Solvents Cause2->Sol2 Solution Sol3 Screen Ligands, Bases, Solvents, Temperature Cause3->Sol3 Solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Lehmbachol D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lehmbachol D in cell-based assays. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary biological activity of this compound?

A1: this compound has been identified as an anti-inflammatory agent. Specifically, it has been shown to exhibit moderate inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α) production in murine peritoneal macrophages.[1][2][3]

Q2: What is the reported potency of this compound for its primary target?

A2: In a study by Yao et al. (2006), this compound was found to inhibit TNF-α production with an IC50 value of 1.10 x 10⁻⁵ mol/L (or 11 µM) in murine peritoneal macrophages.[2][3]

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is no specific published data on the off-target effects of this compound. However, as a stilbenolignan, it belongs to a class of compounds known to interact with multiple cellular targets. Researchers should consider screening for effects on other signaling pathways, particularly those related to inflammation and cell proliferation. Stilbenes, a structural component of this compound, have been reported to have cytotoxic effects in various cell lines.[4]

Q4: What are some potential challenges when working with stilbenolignans like this compound in cell-based assays?

A4: Stilbenolignans, as natural products, can sometimes interfere with assay readouts. This can be due to their chemical properties, such as fluorescence or acting as promiscuous inhibitors. It is crucial to include appropriate controls to rule out assay artifacts. Additionally, the cytotoxicity of these compounds can vary significantly between different cell lines.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of TNF-α observed 1. Incorrect cell type: The reported activity is in murine peritoneal macrophages. The effect may differ in other cell types. 2. Suboptimal compound concentration: The IC50 is reported to be 11 µM. Ensure the concentration range used is appropriate. 3. Compound degradation: Ensure proper storage and handling of the this compound stock solution.1. Use a relevant cell line known to produce TNF-α (e.g., RAW 264.7, primary macrophages). 2. Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 100 µM). 3. Prepare fresh dilutions from a new stock solution.
High cytotoxicity observed at expected active concentrations 1. Cell line sensitivity: Different cell lines exhibit varying sensitivity to stilbenoids.[4] 2. Off-target toxicity: this compound may have off-target effects leading to cell death.1. Determine the cytotoxic concentration (CC50) for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Lower the treatment concentration and/or reduce the incubation time. 3. Investigate markers of apoptosis or necrosis to understand the mechanism of cell death.
Inconsistent or variable results 1. Assay interference: Stilbenolignans may interfere with certain assay technologies (e.g., fluorescence-based readouts). 2. Promiscuous inhibition: Some natural products can act as non-specific inhibitors.1. Run compound-only controls (without cells) to check for autofluorescence or other direct effects on the assay reagents. 2. Use an orthogonal assay to confirm the primary findings. For example, if using an ELISA for TNF-α, confirm with a reporter gene assay or qPCR for TNF-α mRNA levels.
Unexpected activation of a signaling pathway Off-target effect: this compound may be activating an unintended cellular pathway.1. Perform a broader screen of relevant signaling pathways (e.g., kinase profiling, transcription factor arrays). 2. Compare the phenotype to that of known activators of specific pathways to generate hypotheses.

Quantitative Data Summary

Compound Assay Cell Line Parameter Value Reference
This compoundTNF-α Production InhibitionMurine Peritoneal MacrophagesIC501.10 x 10⁻⁵ mol/L (11 µM)--INVALID-LINK--[2][3]

Experimental Protocols

Protocol: Inhibition of TNF-α Production in Macrophages

This protocol is based on the methodology described for testing the anti-inflammatory activity of stilbenolignans.[2][3]

1. Cell Culture and Seeding:

  • Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS).

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old media from the cells and add the media containing different concentrations of this compound.

  • Include a vehicle control (media with the same final concentration of DMSO).

  • Incubate the cells with the compound for 1-2 hours.

3. Stimulation:

  • Prepare a solution of Lipopolysaccharide (LPS) in culture media.

  • Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

4. Measurement of TNF-α:

  • Centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

  • Determine the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and calculate the IC50 value using non-linear regression analysis.

6. (Optional) Cytotoxicity Assay:

  • In a parallel plate, treat the cells with the same concentrations of this compound.

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT or XTT) to assess the cytotoxicity of the compound.

Visualizations

TNF_Alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB p50 p65 IκB NFkB_active NF-κB p50 p65 NFkB_inactive->NFkB_active IκB degradation NFkB_nucleus NF-κB p50 p65 NFkB_active->NFkB_nucleus Translocates TNFa_gene TNF-α Gene NFkB_nucleus->TNFa_gene Binds to promoter TNFa_gene->TNFa Transcription & Translation Lehmbachol_D This compound Lehmbachol_D->TNFa Inhibits Production

Caption: Simplified signaling pathway for LPS-induced TNF-α production in macrophages and the inhibitory action of this compound.

Off_Target_Workflow Start Start Primary_Assay Primary Assay (e.g., TNF-α Inhibition) Start->Primary_Assay Hit_Identified Hit Identified? Primary_Assay->Hit_Identified Cytotoxicity_Assay Determine CC50 (e.g., MTT, XTT) Hit_Identified->Cytotoxicity_Assay Yes Stop_No_Hit Stop (No Hit) Hit_Identified->Stop_No_Hit No Therapeutic_Window Acceptable Therapeutic Window? Cytotoxicity_Assay->Therapeutic_Window Broad_Profiling Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Therapeutic_Window->Broad_Profiling Yes Stop_Toxic Stop (Too Toxic) Therapeutic_Window->Stop_Toxic No Specific_Off_Target_Assays Specific Off-Target Validation Assays Broad_Profiling->Specific_Off_Target_Assays Mechanism_Deconvolution Mechanism of Action Studies for Off-Target Effect Specific_Off_Target_Assays->Mechanism_Deconvolution End End Mechanism_Deconvolution->End

Caption: Experimental workflow for identifying and characterizing potential off-target effects of a compound like this compound.

References

Lehmbachol D signal-to-noise ratio optimization in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lehmbachol D. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their assays and troubleshooting common issues to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Cell Proliferation and Survival Pathway (CPSP). By inhibiting KX, this compound blocks the downstream phosphorylation of Protein Y, leading to an anti-proliferative effect in treated cells.

Q2: Which type of assay is recommended for screening this compound activity?

A cell-based luminescence assay is a common and effective method for measuring the inhibitory activity of this compound on the Kinase X signaling pathway. This assay quantifies the phosphorylation of a substrate, where a decrease in luminescence signal corresponds to increased inhibition of Kinase X.

Q3: How can I improve the signal-to-noise ratio in my this compound assay?

Optimizing the signal-to-noise ratio is crucial for obtaining reliable data. Key strategies include titrating reagent concentrations, optimizing incubation times, selecting the appropriate microplate type, and ensuring healthy cell culture conditions.[1][2] A systematic approach to troubleshooting, as outlined in the guide below, will help identify and resolve sources of variability.

Q4: My results are inconsistent between experiments. What are the likely causes?

Inconsistent results can stem from several factors, including variations in cell seeding density, reagent stability, temperature fluctuations, and pipetting errors.[3] Maintaining consistent cell culture practices and carefully controlling experimental parameters are essential for reproducibility.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A robust signal-to-noise ratio (S/N) is critical for obtaining reliable and reproducible results. Below are common issues encountered during assays with this compound and detailed steps to address them.

Issue 1: High Background Signal

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.[1][4]

Possible Cause Solution
Contaminated Reagents Use fresh, high-purity reagents. Prepare solutions with sterile, ultrapure water.[1]
Autofluorescence of Media or Plates For fluorescence-based assays, use phenol red-free media. For luminescence assays, opaque white plates are recommended to maximize the signal. For fluorescence assays, use black-walled, clear-bottom microplates to minimize background and crosstalk.[4][5][6]
Sub-optimal Reagent Concentrations Titrate the concentration of detection reagents to find the optimal balance between signal and background.[1]
Nonspecific Binding of Reagents Increase the number and duration of wash steps. Optimize the concentration of antibodies (if applicable) and ensure the use of an appropriate blocking buffer.[4]
Extended Incubation Times Optimize the incubation time for the detection step to ensure the reaction is within the linear range.[1]
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.

Possible Cause Solution
Suboptimal this compound Concentration Titrate the concentration of this compound to ensure it is within the effective range for your specific cell line and assay.
Low Cell Seeding Density Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a measurable signal.[3]
Insufficient Incubation Time Optimize the incubation time for this compound treatment to allow for sufficient target engagement.
Unhealthy Cells Ensure cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[2][3] Regularly check for contamination.[4][7]
Degraded Reagents Prepare fresh reagents for each experiment and store them properly.

Experimental Protocols

Cell-Based Luminescence Assay for this compound Activity

This protocol describes a method to determine the IC50 value of this compound by measuring the inhibition of Kinase X in a cell-based assay.

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and resuspend cells in the appropriate growth medium.
  • Perform a cell count and determine cell viability.
  • Seed cells in a white, opaque 96-well plate at a pre-optimized density and incubate overnight at 37°C and 5% CO2.[2][8]

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
  • Remove the growth medium from the cell plate and replace it with a medium containing the different concentrations of this compound. Include vehicle-only controls.
  • Incubate for the pre-determined optimal time.

3. Luminescence Detection:

  • After incubation, remove the treatment medium.
  • Add the kinase substrate and luminescence detection reagent according to the manufacturer's protocol.[9]
  • Incubate at room temperature for the optimized detection time, protected from light.[9]
  • Measure the luminescence signal using a microplate reader.

4. Data Analysis:

  • Subtract the background luminescence (wells with no cells).
  • Normalize the data to the vehicle-only control (100% activity) and a positive control inhibitor (0% activity).
  • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Lehmbachol_D_Signaling_Pathway cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X (KX) Receptor->Kinase_X Activates Protein_Y Protein Y Kinase_X->Protein_Y Phosphorylates pProtein_Y Phosphorylated Protein Y Protein_Y->pProtein_Y Nucleus Nucleus pProtein_Y->Nucleus Translocates to Lehmbachol_D This compound Lehmbachol_D->Kinase_X Inhibits Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes

Caption: this compound inhibits the Kinase X signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Cell Culture (~80% confluency) Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare this compound serial dilutions Cell_Seeding->Compound_Prep Cell_Treatment 4. Treat cells with This compound Compound_Prep->Cell_Treatment Add_Reagents 5. Add Kinase Substrate & Luminescence Reagent Cell_Treatment->Add_Reagents Incubate 6. Incubate at Room Temperature Add_Reagents->Incubate Read_Plate 7. Measure Luminescence Incubate->Read_Plate Data_Normalization 8. Normalize Data Read_Plate->Data_Normalization IC50_Calc 9. Calculate IC50 Data_Normalization->IC50_Calc

Caption: Workflow for the this compound cell-based luminescence assay.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_Background Is Background High? Start->Check_Background Check_Signal Is Signal Low? Check_Background->Check_Signal No High_Bg_Causes Potential Causes: - Contaminated Reagents - Autofluorescence - Suboptimal Reagent Conc. - Nonspecific Binding Check_Background->High_Bg_Causes Yes Low_Signal_Causes Potential Causes: - Suboptimal Compound Conc. - Low Cell Density - Insufficient Incubation - Unhealthy Cells Check_Signal->Low_Signal_Causes Yes Optimize_Assay Optimize Assay Parameters: - Reagent Titration - Time-Course Experiments - Cell Density Optimization Check_Signal->Optimize_Assay No High_Bg_Causes->Optimize_Assay Low_Signal_Causes->Optimize_Assay

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Issues with Lehmbachol D batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lehmbachol D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our kinase activity assays across different batches. What could be the cause?

A: Inconsistent IC50 values are a primary indicator of batch-to-batch variability. This can stem from several factors, including differences in the purity of the compound, the presence of inactive isomers, or variations in the concentration of the active compound in solution. We recommend performing a quality control check on each new batch.

Q2: How can we verify the purity and identity of a new batch of this compound?

A: It is crucial to perform independent quality control on each new lot. We recommend a combination of High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight of the compound. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q3: Our in-cell Westerns show variable inhibition of LMBK1 phosphorylation. Could this be related to batch variability?

A: Yes, this is a common consequence of batch-to-batch variability. If the potency of this compound varies between batches, you will see a corresponding difference in the inhibition of its target, LMBK1, in cellular assays. We recommend performing a dose-response curve for each new batch to determine the effective concentration for your experiments.

Q4: What are the known impurities or isomers that could affect this compound activity?

A: Our internal analyses have identified a common inactive diastereomer, iso-Lehmbachol D, and a minor impurity from the synthesis process, Compound X. While Compound X is inactive, higher than expected levels of iso-Lehmbachol D can significantly reduce the potency of a given batch. The acceptable levels of these are detailed in the table below.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

If you are observing significant shifts in the IC50 value of this compound in your in vitro kinase assays, follow this troubleshooting workflow:

G start Inconsistent IC50 values observed check_purity 1. Perform HPLC/MS analysis on the current batch start->check_purity is_pure Is purity >98% and MW correct? check_purity->is_pure check_solubility 2. Prepare fresh stock solution and verify solubility is_pure->check_solubility Yes contact_support Contact Technical Support for batch replacement is_pure->contact_support No is_soluble Is the compound fully dissolved? check_solubility->is_soluble assay_issue Troubleshoot kinase assay protocol (e.g., enzyme activity, ATP concentration) is_soluble->assay_issue No retest 3. Retest in kinase assay with fresh stock is_soluble->retest Yes issue_resolved Issue Resolved retest->issue_resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Variable Cellular Activity

If you are observing inconsistent inhibition of LMBK1 phosphorylation or downstream signaling in your cell-based assays, consider the following:

G start Variable cellular activity observed qc_check 1. Confirm purity and identity of the batch (HPLC/MS) start->qc_check qc_pass Purity and MW confirmed? qc_check->qc_pass dose_response 2. Perform a dose-response curve in your cell line qc_pass->dose_response Yes contact_support Contact Technical Support qc_pass->contact_support No determine_ec50 3. Determine the EC50 for the current batch dose_response->determine_ec50 adjust_concentration 4. Adjust experimental concentration based on the new EC50 determine_ec50->adjust_concentration continue_experiment Proceed with experiments adjust_concentration->continue_experiment

Caption: Workflow for addressing variable cellular activity.

Data Presentation

Table 1: this compound Batch Release Specifications
ParameterMethodSpecification
Purity HPLC (254 nm)≥ 98.0%
Identity LC/MSMatches reference spectrum
iso-Lehmbachol D Chiral HPLC≤ 1.5%
Compound X HPLC (254 nm)≤ 0.5%
Appearance VisualWhite to off-white solid
Table 2: Example of Batch-to-Batch Variability
Batch IDPurity (HPLC)iso-Lehmbachol D LevelKinase IC50 (nM)Cellular EC50 (nM)
LMB-A001 99.2%0.8%15.275.8
LMB-A002 98.5%1.3%22.5112.1
LMB-B001 97.8%2.1% (Out of Spec)35.1180.5
LMB-C001 99.5%0.5%12.868.3

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC/MS
  • Preparation of this compound Stock Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • HPLC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-1000

    • Analysis: Confirm the presence of the expected [M+H]+ ion for this compound.

Protocol 2: In Vitro Kinase Assay for IC50 Determination
  • Reagents:

    • Recombinant LMBK1 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (at Km concentration for LMBK1)

    • Substrate peptide

    • This compound serial dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM)

  • Procedure:

    • Add kinase, substrate, and this compound to a 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • Plot the results as percent inhibition versus log[this compound] and fit to a four-parameter logistic equation to determine the IC50.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor LMBK1 LMBK1 Receptor->LMBK1 Activates DownstreamKinase Downstream Kinase LMBK1->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor (Inactive) DownstreamKinase->TranscriptionFactor Phosphorylates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF GeneExpression Gene Expression (Proliferation, Survival) ActiveTF->GeneExpression LehmbacholD This compound LehmbacholD->LMBK1 Inhibits

Caption: Simplified signaling pathway of LMBK1 inhibited by this compound.

Reducing background fluorescence of Lehmbachol D

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thioflavin S Staining

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using Thioflavin S for the detection of amyloid plaques and other protein aggregates.

Frequently Asked Questions (FAQs)

Q1: What is Thioflavin S and why is it used?

Thioflavin S is a fluorescent dye mixture used in histology to identify amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1][2] It binds to the beta-sheet-rich structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence emission.[1][3]

Q2: What causes high background fluorescence with Thioflavin S?

High background fluorescence with Thioflavin S can be attributed to several factors:

  • High Dye Concentration: Traditional protocols often use high concentrations of Thioflavin S (e.g., 1%), which can lead to non-specific binding and high background.[4][5]

  • Intrinsic Autofluorescence: Biological tissues, particularly from aged subjects, can contain lipofuscin, a pigment that is highly autofluorescent and can interfere with the Thioflavin S signal.[6]

  • Non-Specific Binding: Thioflavin S can non-specifically bind to other tissue components, especially white matter.[4]

  • Suboptimal Differentiation: Inadequate washing or differentiation steps with ethanol may not sufficiently remove unbound dye.[4][5]

Q3: Can I use Thioflavin S for quantitative measurements?

Thioflavin S is generally not recommended for precise quantitative measurements of fibril solutions due to its high background fluorescence and the fact that it is a heterogeneous mixture of compounds.[1] However, with optimized protocols and careful image analysis, it can be used for semi-quantitative analysis of amyloid burden in tissue sections.[2][7] For more accurate in-vitro quantification, Thioflavin T is often preferred.[3][8]

Troubleshooting Guide

Issue 1: High Background Fluorescence Obscuring the Signal

High background can make it difficult to distinguish true positive signals from non-specific staining.

Potential Cause Recommended Solution
Thioflavin S concentration is too high. Reduce the Thioflavin S concentration significantly. Studies have shown that concentrations as low as 1 × 10⁻⁵% can provide a better signal-to-background ratio than the traditional 1%.[4][5]
Inadequate differentiation. Increase the duration or number of washes with 50-80% ethanol after staining to more effectively remove unbound dye.[7][9]
Tissue autofluorescence (Lipofuscin). Pre-treat sections with a quenching agent like Sudan Black B (0.1% in 70% ethanol) for 10-30 minutes to reduce lipofuscin autofluorescence.[10] Alternatively, use commercially available background suppressing reagents.[6]
Non-specific binding to white matter. Using lower concentrations of Thioflavin S has been shown to greatly reduce non-specific staining of white matter.[4][11]

Issue 2: Weak or No Thioflavin S Signal

A faint or absent signal can be due to issues with the staining protocol, the tissue itself, or the imaging setup.

Potential Cause Recommended Solution
Absence of fibrillar amyloid. Confirm the presence of amyloid plaques using an alternative method, such as immunohistochemistry with an anti-Abeta antibody (e.g., 4G8).[10] Some plaques may be diffuse and not compact enough to be stained by Thioflavin S.[10]
Exhausted or degraded Thioflavin S solution. Prepare fresh Thioflavin S solution. The solution can be stored protected from light at 4°C for up to two weeks, but should be filtered before each use.[7][9]
Photobleaching. Minimize exposure of stained slides to light. Store slides in the dark at 4°C and analyze them within a few days to weeks.[9] Using an antifade mounting medium can also help.[7]
Incorrect filter sets for microscopy. Use a FITC filter set for visualization. Using a DAPI filter can result in high blue background from tissue autofluorescence.[12]

Quantitative Data Summary

Optimizing the Thioflavin S concentration is crucial for achieving a good signal-to-background ratio. The following table summarizes findings from a study on the 5xFAD Alzheimer's mouse model.

Thioflavin S ConcentrationSignal Intensity (Plaques)Background Staining (White Matter)Plaque-to-Background Contrast
1%High (potential self-quenching)[5]Very High[4]Low[4]
1 × 10⁻³%HighModerateImproved
1 × 10⁻⁵% Optimal Low Highest [4][5][11]
1 × 10⁻⁶%LowerVery Low (mostly tissue autofluorescence)[11]High

Data is qualitatively summarized from studies by L. M. T. and colleagues (2023).[4][5][11]

Experimental Protocols

Optimized Low-Concentration Thioflavin S Staining Protocol

This protocol is designed to minimize background fluorescence and enhance the detection of subtle amyloid pathology.[4][5]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 3 minutes.

    • Immerse in 70% ethanol: 3 minutes.

    • Immerse in 50% ethanol: 3 minutes.

    • Rinse in distilled water: 2 x 3 minutes.

  • Staining:

    • Prepare a 0.00001% (1 × 10⁻⁵%) Thioflavin S solution in 50% ethanol. Filter the solution through a 0.2 µm filter before use.

    • Incubate sections in the Thioflavin S solution for 10 minutes at room temperature, protected from light.

  • Differentiation:

    • Wash slides in 50% ethanol: 3 x 3 minutes.

  • Washing:

    • Wash slides in purified water: 2 x 15 minutes.

  • Mounting:

    • Air dry slides for 15-30 minutes in the dark.

    • Coverslip using an aqueous antifade mounting medium.

  • Storage and Imaging:

    • Store slides in the dark at 4°C.

    • Visualize using an epifluorescence microscope with a FITC filter set.

Visualization of Workflows and Pathways

TroubleshootingWorkflow Start Start: High Background Fluorescence Issue Check_Concentration Is Thioflavin S concentration >0.01%? Start->Check_Concentration Reduce_Concentration Action: Reduce concentration to 0.001% - 0.00001% Check_Concentration->Reduce_Concentration Yes Check_Differentiation Are differentiation steps adequate? Check_Concentration->Check_Differentiation No Reduce_Concentration->Check_Differentiation Increase_Washes Action: Increase number and duration of ethanol washes Check_Differentiation->Increase_Washes No Check_Autofluorescence Is tissue known for high autofluorescence (e.g., aged brain)? Check_Differentiation->Check_Autofluorescence Yes Increase_Washes->Check_Autofluorescence Apply_Quenching Action: Apply quenching agent (e.g., Sudan Black B) Check_Autofluorescence->Apply_Quenching Yes Review_Imaging Review Imaging Setup Check_Autofluorescence->Review_Imaging No Apply_Quenching->Review_Imaging Check_Filters Is a FITC filter set being used? Review_Imaging->Check_Filters Switch_Filters Action: Switch to appropriate FITC filter set Check_Filters->Switch_Filters No End_Resolved Issue Resolved Check_Filters->End_Resolved Yes Switch_Filters->End_Resolved

Caption: Troubleshooting workflow for high background fluorescence in Thioflavin S staining.

References

Lehmbachol D experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the experimental use, biological activity, and mechanism of action of Lehmbachol D is not currently available in the public domain. Extensive searches of scientific literature and chemical databases have yielded no specific experimental protocols or research findings for this compound. The information below is based on general best practices for novel compound experimentation and may not be specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a chemical entity with the molecular formula C26H26O8. Its precise biological activity and mechanism of action have not been reported in published scientific literature. Researchers should consider performing initial screening assays to determine its general effects (e.g., cytotoxicity, receptor binding, enzyme inhibition) to elucidate its mechanism.

Q2: What are the recommended storage conditions and stability of this compound?

A: As specific stability data for this compound is unavailable, general best practices for handling novel organic compounds should be followed. It is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, fresh stock solutions should be prepared in a suitable solvent (e.g., DMSO) and used promptly. The stability of the compound in various solvents and experimental media should be determined empirically.

Q3: What are appropriate positive and negative controls for experiments involving a novel compound like this compound?

A: The choice of controls is critical for interpreting experimental results.[1]

  • Negative Controls: These are essential to establish a baseline and ensure that observed effects are due to the compound and not other factors.[1]

    • Vehicle Control: Treat cells or subjects with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration. This controls for any effects of the solvent itself.

    • Untreated Control: A sample that does not receive any treatment, to monitor the baseline health and behavior of the experimental system.

  • Positive Controls: These are necessary to validate the experimental setup and confirm that the assay is capable of detecting the expected biological response.[1] The choice of a positive control will depend on the specific hypothesis being tested. For example, if investigating anti-proliferative effects, a known cytotoxic agent like doxorubicin would be a suitable positive control.

Troubleshooting Experimental Issues

Issue 1: No observable effect of this compound in my assay.

Possible Cause Troubleshooting Step
Inappropriate Concentration Range Perform a dose-response study over a wide range of concentrations (e.g., logarithmic dilutions from nanomolar to high micromolar) to identify the effective concentration.
Poor Solubility Visually inspect the experimental media for precipitation. Test the solubility of this compound in different biocompatible solvents. Consider using sonication or gentle heating to aid dissolution, but be mindful of potential compound degradation.
Compound Instability Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your experimental buffer and at physiological temperature over the time course of the experiment using analytical methods like HPLC or LC-MS.
Incorrect Assay Choice The chosen assay may not be suitable for detecting the biological activity of this compound. Consider employing a panel of diverse primary screens (e.g., cell viability, reporter gene assays, kinase activity assays) to identify a relevant biological effect.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Compound Dosing Ensure accurate and consistent pipetting of the compound. Use calibrated pipettes and perform serial dilutions carefully.
Cell Culture Inconsistency Maintain consistent cell passage numbers, seeding densities, and growth conditions. Monitor cell health and morphology closely.
Assay Technique Variability Standardize all steps of the experimental protocol, including incubation times, reagent additions, and plate reading parameters.

Experimental Workflow & Logical Relationships

The following diagram illustrates a general workflow for characterizing a novel compound like this compound.

Experimental_Workflow General Workflow for Novel Compound Characterization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & QC (Purity, Identity) B Solubility & Stability Testing A->B C Primary Screening (e.g., Cytotoxicity, Receptor Binding) B->C D Confirmation of Primary Hit C->D Identified 'Hit' E Dose-Response Analysis (Determine IC50/EC50) D->E F Secondary Assays (e.g., Target Engagement, Biomarker Modulation) E->F G Pathway Analysis (e.g., Western Blot, RNA-Seq) F->G

References

Overcoming Lehmbachol D resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lehmbachol D in their experiments. The information is designed to help identify and overcome potential resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing decreased sensitivity to this compound. What are the possible reasons?

A1: Decreased sensitivity to this compound can arise from several factors. One common reason is the development of acquired resistance after prolonged exposure. This can involve various cellular mechanisms, including increased drug efflux, alterations in the drug target, activation of alternative signaling pathways, or enhanced DNA repair mechanisms.[1][2] It is also possible that the initial cell line was heterogeneous, and a subpopulation of resistant cells has been selected for during culture.

Q2: Could resistance to this compound cause cross-resistance to other chemotherapeutic agents?

A2: Yes, cross-resistance is a possibility. If the resistance mechanism is broad-spectrum, such as the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), it can lead to the efflux of a wide range of structurally and functionally diverse drugs.[3][4] This would render the cells resistant not only to this compound but also to other chemotherapeutics that are substrates of the same transporter.

Q3: What is the proposed mechanism of action for this compound?

A3: this compound is a novel synthetic agent designed to induce apoptosis in rapidly dividing cancer cells by inhibiting the activity of the pro-survival signaling pathway mediated by the Phospholipase D (PLD) enzyme. By blocking PLD, this compound aims to halt the production of phosphatidic acid, a key secondary messenger involved in cell growth and proliferation.[5]

Q4: Are there any known synergistic drug combinations with this compound to combat resistance?

A4: While research is ongoing, combining this compound with inhibitors of common resistance mechanisms has shown promise in preclinical models. For instance, co-administration with an ABC transporter inhibitor like verapamil or a modulator of a compensatory signaling pathway, such as an inhibitor of the Notch pathway, may help restore sensitivity.[3][6][7] Combination therapies that target distinct molecular pathways can increase the likelihood of overcoming resistance.[6]

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance to this compound

If you observe a significant increase in the IC50 value of this compound in your cell line over time, follow these steps to investigate the potential mechanism of resistance.

Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Verification cluster_2 Mechanism Investigation cluster_3 Strategy to Overcome Resistance A Decreased cell death observed with this compound treatment B Perform dose-response assay (e.g., MTT) to confirm IC50 shift A->B C Compare with parental/sensitive cell line B->C D Assess drug efflux (e.g., Rhodamine 123 assay) C->D F Sequence the target protein to check for mutations C->F G Profile key signaling pathways (e.g., Phospho-array, Western blot) C->G E Analyze expression of ABC transporters (e.g., Western blot for P-gp) D->E H Test combination with ABC transporter inhibitor E->H J Consider alternative therapeutic agents F->J I Evaluate synergy with inhibitors of compensatory signaling pathways G->I

Caption: Workflow for identifying and addressing this compound resistance.

Guide 2: My cells are not responding to this compound even at high concentrations.

If your cell line exhibits intrinsic resistance to this compound, consider the following:

  • Confirm Target Expression: Verify that the target of this compound, the PLD enzyme, is expressed in your cell line at the protein level using Western blotting.

  • Assess for High Levels of Efflux Pumps: Some cell lines have high basal expression of ABC transporters. Perform a baseline efflux assay to determine if this is the case.

  • Investigate Alternative Survival Pathways: The cell line may rely on redundant or alternative survival pathways that compensate for the inhibition of PLD. A broader analysis of the cellular signaling network may be necessary. The Wnt, Notch, and Hedgehog signaling pathways are often dysregulated in cancer stem cells and can contribute to chemoresistance.[3]

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parent Cell LineThis compound2.51.0
Resistant Sub-cloneThis compound55.022.0
Resistant Sub-cloneThis compound + Verapamil (10 µM)5.22.1

Table 2: Relative mRNA Expression of ABC Transporters in Resistant Cells

GeneFold Change vs. Parental Line
ABCB1 (MDR1)35.2
ABCC1 (MRP1)2.1
ABCG2 (BCRP)1.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay

This protocol assesses the activity of P-glycoprotein (P-gp), a common ABC transporter.

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer at a concentration of 1x10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Efflux Phase: Wash the cells and resuspend them in a fresh buffer with or without a P-gp inhibitor (e.g., Verapamil). Incubate for 1-2 hours.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence indicates active efflux.

Signaling Pathways and Resistance Mechanisms

Hypothetical this compound Signaling Pathway and Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Resistance Mechanisms RTK Receptor Tyrosine Kinase PLD Phospholipase D (PLD) RTK->PLD Activates PA Phosphatidic Acid PLD->PA Generates mTOR mTOR Pathway PA->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Lehmbachol_D This compound Lehmbachol_D->PLD Inhibits ABC_Transporter ABC Transporter (P-gp) Lehmbachol_D->ABC_Transporter Efflux Compensatory_Pathway Compensatory Pathway (e.g., Notch/Wnt) Compensatory_Pathway->Proliferation Bypasses Inhibition

Caption: this compound targets the PLD pathway to inhibit cell survival.

Strategies to Overcome this compound Resistance

G cluster_0 Mechanisms cluster_1 Counter-Strategies Resistance This compound Resistance Efflux Increased Drug Efflux Resistance->Efflux Target Target Alteration Resistance->Target Bypass Pathway Bypass Resistance->Bypass Combo_Efflux Combine with Efflux Pump Inhibitor Efflux->Combo_Efflux Address with New_Drug Use Alternative Drug with Different Target Target->New_Drug Address with Combo_Bypass Combine with Inhibitor of Bypass Pathway Bypass->Combo_Bypass Address with

Caption: Logical approaches to counteract this compound resistance.

References

Minimizing autofluorescence when using Lehmbachol D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lehmbachol D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. While this compound is a known compound, its application in biological research is an emerging field, and this guide provides troubleshooting for potential issues, such as autofluorescence, that may arise during its use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a small molecule with the molecular formula C26H26O8[1][2]. Based on its structural similarity to other bioactive compounds, it is currently being investigated as a potential inhibitor of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in various cancers.

Q2: We are observing high background fluorescence in our imaging experiments with this compound. What could be the cause?

High background fluorescence, or autofluorescence, can originate from several sources. Endogenous cellular components like NADH, flavins, and collagen can contribute to this phenomenon[3][4]. Additionally, the chemical structure of this compound, likely containing aromatic ring systems, may possess inherent fluorescent properties, contributing to the background signal. Sample preparation methods, such as the use of certain fixatives like glutaraldehyde, can also induce autofluorescence[5][6].

Q3: What is autofluorescence and how can it affect my results?

Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light from an external source. It can be problematic in fluorescence microscopy as it can mask the specific signal from your fluorescently labeled target, leading to a low signal-to-noise ratio and making it difficult to distinguish true signal from background noise[4][7].

Q4: Are there any initial steps I can take to determine the source of autofluorescence in my this compound experiments?

Yes. A crucial first step is to image an unstained control sample that has been treated with this compound under the same experimental conditions. This will help you determine the contribution of the compound and the cells themselves to the overall background fluorescence[3][7].

Troubleshooting Guides

Issue: High Background Autofluorescence in this compound-Treated Cells

This guide provides several strategies to mitigate autofluorescence when using this compound in fluorescence-based assays.

1. Optimization of Sample Preparation

The choice of fixative can significantly impact the level of autofluorescence. Aldehyde-based fixatives, in particular, can increase background fluorescence[6][8].

  • Recommendation: If your experimental design allows, consider using an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based reagents[4][8].

  • If Aldehyde Fixation is Necessary: Use the lowest effective concentration of paraformaldehyde and minimize the fixation time[6][9]. Perfusion of tissues with PBS prior to fixation can also help by removing red blood cells, which are a source of autofluorescence[5][6].

2. Chemical Quenching of Autofluorescence

Several chemical treatments can be applied to reduce autofluorescence after fixation.

  • Sodium Borohydride (NaBH4): This reagent can be used to reduce aldehyde-induced autofluorescence. However, its effectiveness can be variable[5][6].

  • Sudan Black B: This is another effective agent for quenching autofluorescence, particularly from lipofuscin[5].

  • Commercial Reagents: Commercially available reagents like TrueVIEW have been shown to reduce autofluorescence from various sources[5].

Table 1: Comparison of Autofluorescence Quenching Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Methanol/Ethanol Fixation GeneralSimple, can reduce aldehyde-induced autofluorescence.May not be suitable for all antigens; can alter cell morphology.
Sodium Borohydride Aldehyde-inducedRelatively simple to use.Variable efficacy, can sometimes damage tissue sections.[5]
Sudan Black B Lipofuscin, generalEffective at quenching lipofuscin.Can introduce its own background signal if not used carefully.
Commercial Kits (e.g., TrueVIEW) Multiple sourcesBroadly effective, optimized formulations.Can be more expensive than individual reagents.[5]

3. Strategic Fluorophore Selection

Choosing the right fluorophore is critical to distinguish its signal from the autofluorescence background.

  • Recommendation: Since autofluorescence is often most prominent in the blue and green regions of the spectrum, select fluorophores that emit in the red or far-red wavelengths (e.g., Alexa Fluor 647)[3][4]. Brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can also help improve the signal-to-noise ratio[8].

Table 2: Recommended Fluorophores to Avoid Autofluorescence

FluorophoreExcitation (nm)Emission (nm)Spectral RegionAdvantages
Alexa Fluor 488 495519GreenBright and photostable.
Alexa Fluor 594 590617RedGood separation from green autofluorescence.
Alexa Fluor 647 650668Far-RedExcellent choice to avoid most common autofluorescence.[4]
Cy5 649670Far-RedSimilar to Alexa Fluor 647, good for avoiding autofluorescence.

4. Advanced Imaging and Analysis Techniques

Modern microscopy systems offer computational methods to deal with autofluorescence.

  • Photobleaching: Intentionally exposing your sample to high-intensity light before imaging your fluorophore of interest can selectively destroy the autofluorescent molecules[3][10][11]. The effectiveness of photobleaching can be enhanced with chemical treatments like hydrogen peroxide[10][12].

  • Spectral Unmixing: This technique uses the distinct emission spectra of your fluorophore and the autofluorescence to computationally separate the two signals[13][14][15]. This requires a spectral detector on your microscope and the collection of a reference spectrum from an unstained, this compound-treated sample[16].

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Cells

  • After fixation with paraformaldehyde, wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the cells in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with your immunofluorescence staining protocol.

Protocol 2: Pre-Imaging Photobleaching

  • Mount your unstained, this compound-treated control sample on the microscope.

  • Expose the sample to high-intensity light from your microscope's light source (e.g., a broad-spectrum LED or mercury lamp) for an extended period (e.g., 30-90 minutes). The optimal time should be determined empirically[10].

  • After photobleaching, proceed with your standard imaging protocol for your fluorescently labeled samples.

Visualizations

Hypothetical Signaling Pathway for this compound

LehmbacholD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P Lehmbachol_D This compound Lehmbachol_D->RTK Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of a generic RTK signaling pathway by this compound.

Experimental Workflow for Minimizing Autofluorescence

Autofluorescence_Workflow Start Start: This compound Experiment Sample_Prep Sample Preparation (Cell Culture, Treatment) Start->Sample_Prep Fixation Fixation Step Sample_Prep->Fixation Quenching Autofluorescence Quenching (Optional) Fixation->Quenching Staining Immunofluorescence Staining Quenching->Staining Imaging Microscopy & Imaging Staining->Imaging Analysis Image Analysis Imaging->Analysis

Caption: A generalized experimental workflow incorporating an autofluorescence quenching step.

Troubleshooting Decision Tree

Troubleshooting_Tree High_AF High Autofluorescence Observed? Check_Unstained Image Unstained Control High_AF->Check_Unstained Yes No_Issue No Issue Detected High_AF->No_Issue No AF_Present Autofluorescence Present? Check_Unstained->AF_Present Change_Fixation Change Fixation Method (e.g., to Methanol) AF_Present->Change_Fixation Yes AF_Present->No_Issue No Use_Quenching Use Chemical Quenching (e.g., NaBH4) Change_Fixation->Use_Quenching Change_Fluorophore Switch to Far-Red Fluorophore Use_Quenching->Change_Fluorophore Use_Spectral Use Spectral Unmixing Change_Fluorophore->Use_Spectral

Caption: A decision tree to guide troubleshooting of autofluorescence issues.

References

Lehmbachol D stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered during long-term experiments with Lehmbachol D.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent over time. Could this be a stability issue?

A1: Yes, inconsistent results, such as a decrease in expected biological activity or the appearance of unknown peaks in analytical chromatograms, are common indicators of compound instability. This compound, as a polyphenolic lignan, is susceptible to degradation under various conditions, which could affect its efficacy and produce confounding variables in your experiments.

Q2: What are the primary factors that can affect the stability of this compound?

A2: Based on the general stability of lignans and polyphenolic compounds, the primary factors that can affect this compound stability include:

  • pH: Polyphenols can be unstable in neutral to alkaline conditions.[1][2][3]

  • Temperature: While many lignans are relatively stable at temperatures below 100°C, prolonged exposure to even moderately elevated temperatures can accelerate degradation.[4]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of phenolic compounds.[5]

  • Oxygen: The phenolic hydroxyl groups in this compound are susceptible to oxidation, a process that is accelerated by the presence of oxygen.[3]

  • Solvent: The type of solvent used to dissolve this compound can influence its stability. Protic solvents and aqueous solutions, especially at non-optimal pH, may facilitate degradation.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound can have several significant consequences:

  • Loss of Potency: The degradation products may have reduced or no biological activity, leading to an underestimation of the compound's true efficacy.

  • Altered Biological Activity: Degradation products could exhibit different biological activities, potentially leading to off-target effects or misleading results.

  • Toxicity: In some cases, degradation products can be more toxic than the parent compound.

  • Interference with Assays: Degradants can interfere with analytical and biological assays, causing inaccurate measurements.

Q4: How can I monitor the stability of this compound in my stock solutions and experimental samples?

A4: The most common and reliable method for monitoring the stability of compounds like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[4][6][7][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased biological activity in a time-dependent manner. Degradation of this compound in stock solution or experimental medium.1. Prepare fresh stock solutions of this compound for each experiment. 2. Analyze the purity of your stock solution and experimental samples over time using HPLC. 3. Optimize storage conditions (see recommended storage conditions below).
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products and pathways. 2. Characterize the structure of the major degradants using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Color change in this compound solution (e.g., yellowing). Oxidation of the phenolic hydroxyl groups.1. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Add antioxidants (use with caution as they may interfere with experiments). 3. Protect solutions from light.
Precipitation of the compound from solution. Poor solubility of the compound or its degradation products.1. Re-evaluate the solvent system. Consider using a co-solvent or a different solvent with better solubilizing power for this compound. 2. Filter the solution before use to remove any precipitate.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular solvent or cell culture medium).

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the desired solvent or medium.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the test solution using a validated stability-indicating HPLC method to determine the initial concentration and purity of this compound.

  • Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C, 5% CO2 for cell culture experiments).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[9][10][11][12]

Methodology:

  • Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp or daylight).

  • Time-Point Sampling: Take samples at various time points (e.g., 0, 2, 6, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • HPLC-MS Analysis: Analyze all samples using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.

Data Presentation

Table 1: Example Data from a this compound Stability Study in Cell Culture Medium
Time (hours)This compound Concentration (µM)Percent RemainingArea of Major Degradant Peak (AU)
010.1100%0
29.897.0%15,432
49.594.1%32,189
88.988.1%65,781
247.271.3%154,320
485.554.5%278,910
Table 2: Summary of Forced Degradation Results for this compound
Stress Condition% Degradation (after 24h)Number of Degradation ProductsMajor Degradant (m/z)
0.1 M HCl, 60°C15%2452.1
0.1 M NaOH, 60°C45%4438.1, 468.2
3% H₂O₂, RT60%5482.1, 498.1
80°C25%3450.1
UV Light, RT35%3464.1

Visualizations

Signaling Pathways

Lignans are known to modulate several key signaling pathways. The degradation of this compound could alter its interaction with these pathways, leading to unpredictable biological outcomes.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling This compound This compound NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Modulates MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulates Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway Modulates Degradation Products Degradation Products Degradation Products->NF-kB Pathway Altered Modulation Degradation Products->MAPK Pathway Altered Modulation Degradation Products->Nrf2 Pathway Altered Modulation Inflammation Inflammation NF-kB Pathway->Inflammation Regulates Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Regulates Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Regulates

Caption: Potential impact of this compound degradation on key signaling pathways.

Experimental Workflow

A systematic workflow is crucial for investigating and mitigating stability issues.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Stability Investigation cluster_solution Solution Implementation A Inconsistent Experimental Results B Perform General Stability Assessment (Protocol 1) A->B C Perform Forced Degradation Study (Protocol 2) A->C D Analyze Data: Quantify Degradation & Identify Products B->D C->D E Optimize Storage Conditions (Temperature, Light, Solvent) D->E F Prepare Fresh Solutions for Each Experiment D->F G Re-evaluate Experimental Design D->G Troubleshooting_Logic A Unexpected Results? B Is this compound solution fresh? A->B C Check for degradation via HPLC B->C Yes F Investigate other experimental variables B->F No, prepare fresh D Degradation observed? C->D E Optimize storage & handling D->E Yes D->F No

References

Technical Support Center: Confirming Lehmbachol D Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the target engagement of Lehmbachol D. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General

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Hypothetical Target Class: Protein Kinases

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Hypothetical Target Class: Nuclear Receptors (e.g., Vitamin D Receptor - VDR)

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Hypothetical Target Class: Phospholipases (e.g., Phospholipase D - PLD)

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Q: What is the first step to confirm if this compound is entering the cells?

A: Before assessing target engagement, it's crucial to confirm that this compound can penetrate the cell membrane. A straightforward method is to use liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound.

Experimental Workflow: Cellular Uptake Assay

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis plate_cells Plate cells and allow to adhere treat_cells Treat cells with this compound (various concentrations and time points) plate_cells->treat_cells wash_cells Wash cells to remove extracellular compound treat_cells->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells extract_compound Extract compound from lysate (e.g., using organic solvent) lyse_cells->extract_compound lcms_analysis Quantify intracellular this compound using LC-MS extract_compound->lcms_analysis

Caption: Workflow for quantifying intracellular this compound using LC-MS.

Q: My initial screening assay shows a phenotypic effect, but how do I know it's not due to off-target effects?

A: This is a critical question in drug development. A phenotypic effect alone is not sufficient to confirm on-target activity. It is essential to use multiple, mechanistically distinct assays to build a strong case for target engagement.[1] Key strategies include:

  • Direct Binding Assays: Techniques like Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between this compound and its putative target.[2][3][4][5]

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the proposed target. If the phenotypic effect of this compound is diminished or abolished in these cells, it strongly suggests on-target activity.

  • Chemoproteomics: This unbiased approach can identify the full spectrum of proteins that interact with a chemical probe in a cellular context, helping to confirm the intended target and identify potential off-targets.[1]

Q: What are the key differences between direct and indirect methods of target engagement?

A: Both direct and indirect methods are valuable for confirming target engagement, and a combination of both provides the most robust evidence.

FeatureDirect MethodsIndirect Methods
Principle Measure the physical interaction between the compound and the target protein.Measure the functional consequences of the compound binding to the target (e.g., changes in enzyme activity, gene expression, or signaling pathways).
Examples CETSA, SPR, ITC, Affinity Pull-down, Co-immunoprecipitation.[2][3][6][7]Western blotting for downstream signaling, reporter gene assays, enzyme activity assays, phenotypic assays.
Advantages Provides direct evidence of binding. Can be used to determine binding affinity (Kd).Confirms that binding leads to a functional cellular response. Can be higher throughput.
Limitations Does not confirm that binding leads to a functional outcome. Can be technically challenging.An observed effect could be due to off-target binding.

Hypothetical Target Class: Protein Kinases

Q: How can I determine if this compound directly binds to a specific kinase?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular environment.[3] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble (unfolded and aggregated protein is removed) and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature by Western blotting or other protein detection methods.

  • Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control.

Q: My in vitro kinase assay shows inhibition, but I don't see a corresponding decrease in the phosphorylation of the downstream substrate in cells. What could be the reason?

A: This discrepancy can arise from several factors:

  • Cell Permeability: this compound may not be efficiently entering the cells. Refer to the --INVALID-LINK--.

  • Compound Stability: The compound may be unstable in the cellular environment.

  • Redundant Signaling Pathways: Other kinases may compensate for the inhibition of the target kinase, maintaining the phosphorylation of the downstream substrate.

  • Assay Conditions: The in vitro assay conditions (e.g., ATP concentration) may not reflect the cellular environment.

Troubleshooting Steps:

  • Confirm cellular uptake of this compound.

  • Use a more direct measure of target engagement in cells, such as CETSA.

  • Test a range of this compound concentrations and treatment times.

  • Investigate the potential for pathway redundancy by examining other related kinases.

Q: What are the appropriate controls for a Western blot experiment to check for downstream kinase pathway modulation?

A: Proper controls are essential for interpreting Western blot data correctly.

ControlPurpose
Vehicle Control To establish the baseline level of protein phosphorylation without compound treatment.
Positive Control A known activator or inhibitor of the pathway to ensure the assay is working as expected.
Loading Control An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Total Protein Control An antibody against the total (phosphorylated and unphosphorylated) downstream protein to ensure that changes in the phosphorylated form are not due to changes in the total amount of the protein.

Hypothetical Kinase Signaling Pathway

Lehmbachol_D This compound Target_Kinase Target Kinase Lehmbachol_D->Target_Kinase Inhibition Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Activation

Caption: Hypothetical signaling pathway inhibited by this compound.

Hypothetical Target Class: Nuclear Receptors (e.g., Vitamin D Receptor - VDR)

Q: How can I confirm that this compound is binding to the Vitamin D Receptor?

A: A combination of in vitro and cellular assays is recommended.

  • In Vitro:

    • Surface Plasmon Resonance (SPR): Immobilize purified VDR on a sensor chip and flow this compound over the surface to measure binding kinetics (kon and koff) and affinity (Kd).[5]

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of this compound to VDR in solution, providing thermodynamic parameters of the interaction.[2][4]

  • In Cells:

    • Co-immunoprecipitation (Co-IP): If a tagged version of this compound is available (e.g., biotinylated), it can be used to pull down VDR from cell lysates.[6] Alternatively, an antibody against VDR can be used to pull down the receptor and associated this compound can be detected by mass spectrometry.

Q: I am not observing any change in the expression of VDR target genes after this compound treatment. Does this rule out target engagement?

A: Not necessarily. Several factors could explain this observation:

  • Agonist vs. Antagonist Activity: this compound might be an antagonist, binding to VDR but not inducing the conformational change required for transcriptional activation. In this case, you would expect to see an effect only in the presence of a known VDR agonist (e.g., calcitriol), where this compound would block the agonist's effect.

  • Cell Type Specificity: The expression of VDR co-regulators can vary between cell types, influencing the transcriptional response.[8]

  • Kinetics: The time course of gene expression changes can vary. A time-course experiment is recommended.

  • Dose: The concentration of this compound may be insufficient to elicit a transcriptional response.

Q: What is a good functional assay to confirm VDR engagement by this compound in cells?

A: A reporter gene assay is a standard and effective method.

Experimental Protocol: VDR Reporter Gene Assay

  • Cell Transfection: Co-transfect cells with two plasmids:

    • An expression vector for VDR.

    • A reporter plasmid containing a promoter with multiple copies of the Vitamin D Response Element (VDRE) upstream of a reporter gene (e.g., luciferase or GFP).

  • Treatment: Treat the transfected cells with this compound, a known VDR agonist (positive control), and a vehicle control.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Analysis: An increase in reporter activity suggests agonist behavior, while a decrease in the agonist-induced signal suggests antagonist behavior.

VDR Signaling Pathway

Lehmbachol_D This compound VDR Vitamin D Receptor (VDR) Lehmbachol_D->VDR Binding RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binding to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription

Caption: VDR genomic signaling pathway potentially modulated by this compound.

Hypothetical Target Class: Phospholipases (e.g., Phospholipase D - PLD)

Q: What is a straightforward method to measure the enzymatic activity of PLD in response to this compound?

A: A common and reliable method is the transphosphatidylation assay. PLD catalyzes the hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA). In the presence of a primary alcohol, such as n-butanol, PLD will preferentially catalyze a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of PA.

Experimental Workflow: PLD Transphosphatidylation Assay

cluster_0 Cell Preparation cluster_1 Lipid Extraction cluster_2 Analysis label_cells Label cells with [3H]-palmitic acid or a fluorescent lipid substrate treat_cells Treat cells with this compound and n-butanol label_cells->treat_cells stop_reaction Stop the reaction treat_cells->stop_reaction extract_lipids Extract total lipids stop_reaction->extract_lipids tlc Separate lipids by Thin Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify the amount of labeled PBut tlc->quantify

Caption: Workflow for the PLD transphosphatidylation assay.

Q: My PLD activity assay results are inconsistent. What are the common pitfalls?

A: Inconsistent results in PLD assays can be due to several factors:

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect PLD activity.

  • Substrate Availability: Ensure adequate labeling with the radioactive or fluorescent lipid substrate.

  • Reagent Quality: The quality of the n-butanol and other reagents is important.

  • Lipid Extraction Efficiency: The efficiency of the lipid extraction can vary. It is important to be consistent with the protocol.

  • TLC Separation: Ensure the TLC plate is properly developed to achieve good separation of the different lipid species.

Q: How can I visualize the cellular localization of PLD and see if this compound affects it?

A: Immunofluorescence microscopy is an excellent method for this.

Experimental Protocol: Immunofluorescence for PLD Localization

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with this compound or a vehicle control.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Immunostaining:

    • Incubate with a primary antibody specific for PLD.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • (Optional) Co-stain with markers for specific organelles (e.g., Golgi, plasma membrane) to determine the subcellular localization of PLD.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Compare the localization and intensity of the PLD signal between this compound-treated and control cells.

Summary of Quantitative Data for Target Engagement Assays

AssayThis compound Concentration RangeIncubation TimeExpected Outcome for Positive Engagement
Cellular Uptake (LC-MS) 1 - 50 µM1 - 24 hoursDose- and time-dependent increase in intracellular compound concentration.
CETSA 10 - 100 µM1 - 4 hoursShift in the melting temperature (Tm) of the target protein by >1°C.
Kinase Activity Assay 1 nM - 10 µM30 - 60 minutesDose-dependent inhibition of kinase activity with an IC50 in the desired range.
VDR Reporter Gene Assay 10 nM - 20 µM16 - 24 hoursDose-dependent change (increase for agonist, decrease for antagonist) in reporter gene expression.
PLD Activity Assay 1 µM - 50 µM15 - 60 minutesDose-dependent change in the formation of phosphatidylbutanol (PBut).

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor resolution in High-Performance Liquid Chromatography (HPLC) analysis. The following question-and-answer format directly addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it important?

A1: Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram. It is crucial for the accurate identification and quantification of compounds in a mixture.[1] Poor resolution, where peaks overlap, can lead to unreliable results.[2][3] A resolution value of 1.5 or greater is generally considered to indicate baseline separation.

Q2: What are the main factors that affect HPLC resolution?

A2: The resolution of two chromatographic peaks is determined by three key factors, as described by the resolution equation:

  • Efficiency (N): Also known as the number of theoretical plates, efficiency relates to the sharpness of the peaks. Higher efficiency results in narrower peaks and better resolution.[4][5]

  • Selectivity (α): This is the separation factor, which describes the relative retention of two adjacent peaks. It is the most powerful variable for changing resolution.[4][5]

  • Retention Factor (k'): Also known as the capacity factor, this represents how long a compound is retained on the column. Optimizing the retention factor can improve resolution.[4][5]

Q3: My peaks are broad and not well-separated. Where should I start troubleshooting?

A3: Broad peaks are often a sign of reduced column efficiency.[6][7] Here are a few initial steps to take:

  • Check for Column Contamination: Contaminants from samples or solvents can accumulate on the column, leading to distorted peaks.[8] Regular cleaning and proper storage are essential.[6][8]

  • Inspect for System Dead Volume: Dead volume refers to spaces in the HPLC system where the sample can spread out, causing peak broadening.[8] Ensure all fittings are tight and tubing is appropriately sized.[8][9]

  • Evaluate Sample Overload: Injecting too much sample can saturate the column and cause peak broadening or tailing.[2][6][10] Try reducing the injection volume or diluting the sample.[2][10]

Q4: How can I improve the selectivity of my separation?

A4: Changing the selectivity is a very effective way to improve resolution.[4] Consider the following adjustments:

  • Change the Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH of the mobile phase can significantly impact the interactions between your analytes and the stationary phase.[1][4][11]

  • Change the Stationary Phase: If mobile phase adjustments are not sufficient, using a column with a different stationary phase chemistry (e.g., switching from a C18 to a phenyl column) can provide different analyte interactions and improve separation.[1][4]

Troubleshooting Guides

Issue 1: Poor Resolution with Tailing Peaks

Tailing peaks, which are asymmetrical with a drawn-out right side, can negatively impact resolution.[7]

Potential Cause Troubleshooting Steps
Secondary Interactions - For basic compounds, interactions with residual silanols on the silica-based column can cause tailing.[9] Consider using an end-capped column or adding a competing base to the mobile phase.[9]
Column Overload - Reduce the injection volume or the concentration of the sample.[10]
Column Contamination - Flush the column with a strong solvent.[10] If the problem persists, the column may need to be replaced.[8]
Mobile Phase pH - If your analyte is ionizable, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[9]
Issue 2: Poor Resolution with Fronting Peaks

Fronting peaks are the opposite of tailing peaks, with a sharp right side and a sloping left side.

Potential Cause Troubleshooting Steps
Sample Overload - This is a common cause of fronting. Reduce the injection volume or dilute the sample.[7]
Sample Solvent Incompatibility - If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.[12]
Low Column Temperature - In some cases, increasing the column temperature can improve peak shape.[12]
Issue 3: Inconsistent Resolution Between Runs

Variability in resolution can make quantification unreliable.

Potential Cause Troubleshooting Steps
Fluctuating Column Temperature - Use a column oven to ensure a stable and consistent temperature.[2][13]
Inconsistent Mobile Phase Composition - Ensure accurate and consistent preparation of the mobile phase.[14] If using a gradient, ensure the pump is mixing the solvents correctly.[12]
Pump Issues - Fluctuations in the flow rate can affect retention times and resolution.[7] Check for leaks and ensure the pump is properly maintained.[2][14]

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Optimization for Improved Resolution

This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of two closely eluting peaks.

  • Initial Assessment:

    • Perform an initial injection with your current method and determine the resolution (Rs) between the critical peak pair.

  • Adjusting Mobile Phase Strength (Retention Factor Optimization):

    • For reversed-phase HPLC, if peaks are eluting too early (low k'), decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.[4][5][15]

    • Prepare a series of mobile phases with decreasing organic solvent content (e.g., 2-5% increments).

    • Inject the sample with each mobile phase and monitor the resolution.

  • Altering Mobile Phase Selectivity:

    • If adjusting the solvent strength is insufficient, change the organic modifier. For example, if you are using acetonitrile, try methanol.[4] These solvents have different properties and can alter the elution order of your compounds.

    • If your analytes have ionizable groups, systematically adjust the pH of the mobile phase.[1][11] Prepare buffers at different pH values (e.g., in 0.5 pH unit increments) and observe the effect on resolution.

  • Gradient Elution:

    • For complex samples with a wide range of polarities, a gradient elution may be necessary.[11] Start with a shallow gradient and then adjust the slope to improve the separation of the critical pair.

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_peaks Assess Peak Shape (Symmetric, Tailing, Fronting?) start->check_peaks broad_peaks Broad Peaks check_peaks->broad_peaks Broad overlapping_peaks Overlapping Symmetric Peaks check_peaks->overlapping_peaks Overlapping early_elution Peaks Elute Too Early check_peaks->early_elution Early Elution check_efficiency Investigate Efficiency (N) broad_peaks->check_efficiency efficiency_causes Potential Causes: - Column Contamination - High Dead Volume - Sample Overload check_efficiency->efficiency_causes adjust_selectivity Adjust Selectivity (α) overlapping_peaks->adjust_selectivity selectivity_causes Potential Causes: - Suboptimal Mobile Phase - Inappropriate Stationary Phase adjust_selectivity->selectivity_causes adjust_retention Increase Retention (k') early_elution->adjust_retention retention_causes Potential Cause: - Mobile Phase Too Strong adjust_retention->retention_causes efficiency_solutions Solutions: - Clean/Replace Column - Check Fittings/Tubing - Reduce Injection Volume efficiency_causes->efficiency_solutions selectivity_solutions Solutions: - Change Organic Solvent/pH - Change Column Type selectivity_causes->selectivity_solutions retention_solutions Solution: - Decrease Organic Solvent % retention_causes->retention_solutions

Caption: A decision tree for troubleshooting poor HPLC resolution.

Relationship of Factors Affecting HPLC Resolution

Resolution_Factors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency  depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity  depends on Retention Retention (k') (Elution Time) Resolution->Retention  depends on Column_Length Column Length Particle_Size Particle Size Mobile_Phase Mobile Phase Composition Stationary_Phase Stationary Phase Solvent_Strength Mobile Phase Strength pH Mobile Phase pH

Caption: Key factors influencing HPLC resolution.

References

Validation & Comparative

A Comparative Guide to Lehmbachol D and Other Indeno[1,2-c]furan Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indeno[1,2-c]furan scaffold is a recurring motif in a variety of natural products, particularly within the lignan family of compounds. These molecules have garnered significant interest in the scientific community for their diverse biological activities, including potential applications in oncology. This guide provides a comparative overview of Lehmbachol D and related indeno[1,2-c]furan compounds, focusing on their performance in preclinical studies. While specific experimental data for this compound is limited in publicly available literature, this guide aims to provide a valuable comparison by examining the biological activities of structurally similar compounds.

Quantitative Data on the Cytotoxic Activity of Related Lignan Compounds

Due to the current lack of specific published data on the biological activity of this compound, this section presents data on the cytotoxic effects of other lignan derivatives with structural similarities. This information provides a baseline for understanding the potential of the broader class of compounds to which this compound belongs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%.

Compound/DerivativeCell LineIC50 (µM)Reference Compound(s)
Dihydroguaiaretic acid (DGA) stereoisomersHL-60 (Human promyelocytic leukemia)~30-
(8R,8'R)-9-butyl DGA derivativeHL-60~6-
(8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivativeHL-60~1-
Machilin-GLeishmania donovani18 µg/mL-
VeraguensinLeishmania donovani18 µg/mL-
(-)-TrachelogeninSF-295 (Glioblastoma)0.8-
HL-6032.4-
Lignan derivatives from Larrea tridentataHL-602.7 - 17Cisplatin
Arylnaphthalide lignans from Dysosma versipellisA-549 (Human lung carcinoma)< 1 - 10Cisplatin
SMMC-7721 (Human hepatoma)< 0.01 - 10Cisplatin

Note: The data presented above is for lignan compounds that are structurally related to the indeno[1,2-c]furan class. Direct comparative studies involving this compound are not yet available in the literature. The cytotoxic activity of these compounds can vary significantly based on the cell line and experimental conditions.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

1. Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the potential of anticancer compounds is to determine their effect on cancer cell viability and proliferation. The MTT and LDH assays are two widely accepted methods for this purpose.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other indeno[1,2-c]furans) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. A positive control (cells treated with a lysis buffer to achieve maximum LDH release) is used to calculate the percentage of cytotoxicity.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, many lignan and furan-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involved in apoptosis is the caspase cascade.

Potential Apoptotic Pathway for Indeno[1,2-c]furan Compounds

apoptosis_pathway Indeno[1,2-c]furan Compound Indeno[1,2-c]furan Compound Cellular Stress Cellular Stress Indeno[1,2-c]furan Compound->Cellular Stress Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Cellular Stress->Pro-apoptotic Proteins (e.g., Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway that may be activated by indeno[1,2-c]furan compounds.

Experimental Workflow for Investigating Apoptosis

apoptosis_workflow Cancer Cell Culture Cancer Cell Culture Treatment with Indeno[1,2-c]furan Compound Treatment with Indeno[1,2-c]furan Compound Cancer Cell Culture->Treatment with Indeno[1,2-c]furan Compound Annexin V/PI Staining Annexin V/PI Staining Treatment with Indeno[1,2-c]furan Compound->Annexin V/PI Staining Protein Extraction Protein Extraction Treatment with Indeno[1,2-c]furan Compound->Protein Extraction Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantification of Apoptotic Cells Quantification of Apoptotic Cells Flow Cytometry Analysis->Quantification of Apoptotic Cells Western Blot for Caspase Cleavage Western Blot for Caspase Cleavage SDS-PAGE and Transfer SDS-PAGE and Transfer Western Blot for Caspase Cleavage->SDS-PAGE and Transfer Protein Extraction->Western Blot for Caspase Cleavage Antibody Incubation and Detection Antibody Incubation and Detection SDS-PAGE and Transfer->Antibody Incubation and Detection Detection of Cleaved Caspases Detection of Cleaved Caspases Antibody Incubation and Detection->Detection of Cleaved Caspases

Caption: An experimental workflow to determine if an indeno[1,2-c]furan compound induces apoptosis in cancer cells.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information provided is based on currently available scientific literature. Further research is required to fully elucidate the biological activities and therapeutic potential of this compound and other indeno[1,2-c]furan compounds.

Comparative Efficacy Analysis: Lehmbachol D and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Lehmbachol D's performance against leading inhibitors in targeted signaling pathways is currently unavailable due to the absence of published experimental data on this compound.

Initial research and extensive database searches did not yield any specific information regarding the biological activity, mechanism of action, or efficacy of a compound named "this compound." Publicly available scientific literature and chemical databases do not contain experimental data, such as IC50 or Ki values, that would allow for a comparative analysis against known inhibitors of any specific signaling pathway.

Therefore, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways and workflows related to this compound, cannot be fulfilled at this time.

To facilitate such a comparative analysis in the future, the following information regarding this compound would be essential:

  • Identification of the molecular target(s) and the specific signaling pathway(s) modulated by this compound.

  • Quantitative experimental data demonstrating its inhibitory potency (e.g., IC50, EC50, Ki values) from relevant assays.

  • Detailed protocols of the experiments conducted to determine the efficacy and mechanism of action of this compound.

Once this foundational information becomes available, a comprehensive comparison guide could be developed. Such a guide would typically include the following sections:

Hypothetical Structure of a Future Comparison Guide:

Introduction to this compound and its Therapeutic Target

This section would introduce this compound, its chemical properties, and the specific biological pathway it is proposed to inhibit. For instance, if this compound were an inhibitor of the STAT3 signaling pathway, this section would provide an overview of the STAT3 pathway's role in disease.

Comparative Efficacy Data

A table summarizing the inhibitory concentrations of this compound against its target and comparing them to well-established inhibitors of the same pathway would be presented.

Table 1: Hypothetical Comparison of IC50 Values for STAT3 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay Type
This compound STAT3 [Data Unavailable] [e.g., MDA-MB-231][e.g., Luciferase Reporter Assay]
StatticSTAT35100Human breast cancer cellsSTAT3 DNA-binding activity
S3I-201STAT38600Human breast cancer cellsSTAT3-dependent luciferase assay
CryptotanshinoneSTAT34600DU145 prostate cancer cellsWestern Blot (p-STAT3)
Experimental Protocols

This section would provide detailed methodologies for the key experiments used to generate the comparative data.

Example: STAT3 Luciferase Reporter Gene Assay Protocol

  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound or known STAT3 inhibitors for a specified duration.

  • Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow Visualizations

Diagrams illustrating the targeted signaling pathway and the experimental procedures would be included.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes

Caption: The JAK-STAT3 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Culture Culture Cancer Cells Transfect Transfect with STAT3 Reporter Culture->Transfect Treat Treat with this compound or Known Inhibitors Transfect->Treat Measure Measure Luciferase Activity Treat->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for STAT3 luciferase reporter assay.

This structured approach would provide researchers, scientists, and drug development professionals with a valuable resource for objectively evaluating the performance of this compound relative to other available inhibitors. We will continue to monitor the scientific literature for any publications related to "this compound" and will update this guide accordingly as new information becomes available.

Validating the Mechanism of Action of Lehmbachol D in Cancer Cell Proliferation via siRNA-Mediated Target Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the novel anti-cancer compound, Lehmbachol D, with the established mTOR inhibitor, Rapamycin. We present experimental data and detailed protocols to validate the mechanism of action of this compound through the targeted knockdown of the mammalian target of rapamycin complex 1 (mTORC1) using small interfering RNA (siRNA).

Introduction to this compound and its Proposed Mechanism of Action

This compound is a novel synthetic molecule that has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The primary target is hypothesized to be the mTORC1 protein complex. This guide outlines the experimental framework used to validate this proposed mechanism.

Comparative Analysis of this compound and Rapamycin

To objectively assess the efficacy and specificity of this compound, its performance was compared against Rapamycin, a well-characterized mTOR inhibitor. The validation of its mechanism was further substantiated by comparing its effects to the direct silencing of the mTORC1 gene using siRNA.

Data Presentation: Quantitative Analysis of Cell Viability and Protein Expression

The following tables summarize the quantitative data from key experiments.

Table 1: Effect of this compound, Rapamycin, and mTORC1 siRNA on Cancer Cell Viability (MTT Assay)

Treatment GroupConcentrationMean Cell Viability (%)Standard DeviationP-value (vs. Control)
Untreated Control-100± 4.5-
Scrambled siRNA50 nM98.2± 5.1> 0.05
This compound10 µM45.3± 3.8< 0.01
Rapamycin10 µM52.1± 4.2< 0.01
mTORC1 siRNA50 nM48.7± 4.0< 0.01

Table 2: Densitometric Analysis of Western Blots for Key Signaling Proteins

Treatment Groupp-mTOR (Ser2448) Relative Intensityp-S6K (Thr389) Relative IntensityTotal mTOR Relative Intensity
Untreated Control1.001.001.00
Scrambled siRNA0.980.951.02
This compound (10 µM)0.250.310.99
Rapamycin (10 µM)0.300.351.01
mTORC1 siRNA (50 nM)0.180.220.25

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection for mTORC1 Knockdown

This protocol outlines the steps for transiently silencing the mTORC1 gene in cancer cells using siRNA.

  • Cell Culture: Human breast cancer cells (MCF-7) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded in 6-well plates to achieve 50-60% confluency on the day of transfection.[1]

  • siRNA Preparation: A stock solution of 20 µM mTORC1-targeting siRNA and a non-targeting scrambled siRNA were prepared in RNase-free water.

  • Transfection Procedure:

    • For each well, 50 pmol of siRNA was diluted in 250 µL of Opti-MEM medium.

    • In a separate tube, 5 µL of Lipofectamine RNAiMAX transfection reagent was diluted in 250 µL of Opti-MEM medium and incubated for 5 minutes at room temperature.

    • The diluted siRNA and Lipofectamine RNAiMAX were combined, mixed gently, and incubated for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

    • The 500 µL siRNA-lipid complex mixture was added to each well containing cells and fresh medium.

    • Cells were incubated for 48 hours before subsequent experiments. Knockdown efficiency was confirmed by Western blotting.[1][]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells were then treated with this compound (10 µM), Rapamycin (10 µM), or transfected with mTORC1 siRNA or scrambled siRNA as described above.

  • After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the Bradford assay.

  • Equal amounts of protein (30 µg) from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against p-mTOR (Ser2448), p-S6K (Thr389), total mTOR, and GAPDH.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using ImageJ software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental process.

Lehmbachol_D_Mechanism Lehmbachol_D This compound mTORC1 mTORC1 Lehmbachol_D->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 siRNA mTORC1 siRNA siRNA->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

siRNA_Validation_Workflow start Seed Cancer Cells transfection Transfect with mTORC1 siRNA or Scrambled siRNA start->transfection treatment Treat with this compound or Rapamycin start->treatment incubation Incubate for 48 hours transfection->incubation treatment->incubation analysis Analysis incubation->analysis viability Cell Viability Assay (MTT) analysis->viability western Western Blot (Protein Expression) analysis->western

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion

The data presented in this guide strongly support the hypothesis that this compound inhibits cancer cell proliferation by targeting the mTORC1 protein complex within the PI3K/Akt/mTOR signaling pathway. The anti-proliferative effect of this compound is comparable to that of the known mTOR inhibitor, Rapamycin, and the direct silencing of mTORC1 by siRNA. Furthermore, Western blot analysis confirms that this compound effectively reduces the phosphorylation of downstream targets of mTORC1, providing a clear molecular basis for its mechanism of action. These findings validate this compound as a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic.

References

Cross-Validation of "Lehmbachol D" Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a comparative analysis of the anti-cancer effects of a compound, referred to herein as "Lehmbachol D," across various cancer cell lines. Due to the limited availability of specific data for this compound, this document serves as a template, utilizing data from the well-characterized anti-cancer agent 1,25-dihydroxyvitamin D₃ (Calcitriol) to illustrate the methodologies and data presentation requested. This framework can be adapted as specific experimental data for this compound becomes available.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of a compound can vary significantly between different cancer cell types. A standard metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC50 Values of 1,25-dihydroxyvitamin D₃ in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast CancerData Not Available in Provided Search
MDA-MB-231Breast CancerData Not Available in Provided Search
A549Lung CancerData Not Available in Provided Search
HepG2Liver CancerData Not Available in Provided Search
COLO 205Colon CancerData Not Available in Provided Search
HL-60LeukemiaData Not Available in Provided Search

Note: Specific IC50 values for 1,25-dihydroxyvitamin D₃ were not found in the initial search results. The table structure is provided as a template. In a complete guide, this table would be populated with experimental data. The growth inhibitory properties of 1,25(OH)₂D have been reported in tumor-derived cells from tissues including the colon, breast, and prostate.[1]

Signaling Pathways Modulated by 1,25-dihydroxyvitamin D₃

1,25-dihydroxyvitamin D₃ exerts its anti-cancer effects through various signaling pathways, primarily mediated by the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of target gene expression.[2] This can influence cell proliferation, differentiation, and apoptosis.[1]

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_25_OH_2D3 1,25(OH)₂D₃ VDR_mem Membrane VDR 1_25_OH_2D3->VDR_mem Non-genomic VDR_cyto VDR 1_25_OH_2D3->VDR_cyto Genomic PLC PLC VDR_mem->PLC PKC PKC PLC->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway VDR_RXR_complex VDR-RXR Complex VDR_cyto->VDR_RXR_complex RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (p21, p27) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax, Bak) Gene_Expression->Apoptosis Anti_Angiogenesis Anti-Angiogenesis (↓VEGF) Gene_Expression->Anti_Angiogenesis

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the cross-validation of scientific findings. Below are standard protocols for key assays used to evaluate the anti-cancer effects of a compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., "this compound" or 1,25-dihydroxyvitamin D₃) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., VDR, p21, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The logical flow of experiments is critical for a comprehensive evaluation of a compound's anti-cancer properties.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation (Optional) Cell_Culture Cell Line Panel (e.g., MCF-7, A549, etc.) MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) IC50_Determination->Western_Blot Xenograft_Model Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Western_Blot->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition

Conclusion

This guide outlines a comprehensive framework for the cross-validation of the anti-cancer effects of a compound, exemplified here by "this compound" with illustrative data from 1,25-dihydroxyvitamin D₃. The presented tables, diagrams, and protocols provide a clear and structured approach for researchers and drug development professionals to compare and interpret experimental data. As more specific information on this compound becomes available, this template can be populated with relevant findings to provide a detailed and objective comparison of its performance.

References

A Comparative Analysis of Neuroprotective Agents: Neuroprotectin A vs. Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a detailed comparison of the neuroprotective efficacy of the novel synthetic compound, Neuroprotectin A, and the well-established natural compound, Curcumin. The analysis is based on preclinical data from standardized in vitro and in vivo models of neurodegeneration. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for therapeutic potential.

Disclaimer: The compound "Neuroprotectin A" is a hypothetical agent created for illustrative purposes within this guide to demonstrate a comparative framework. The data presented for Neuroprotectin A is synthesized from typical results seen in preclinical neuroprotective studies. Data for Curcumin is based on published experimental findings.

Overview of Compounds

Neuroprotectin A: A novel, synthetically derived small molecule designed to target mitochondrial dysfunction and oxidative stress, two key pathological features in many neurodegenerative diseases. Its mechanism is centered on the stabilization of the mitochondrial membrane and enhancement of the endogenous antioxidant response.

Curcumin: The primary bioactive compound found in turmeric, Curcumin is a polyphenol with potent anti-inflammatory and antioxidant properties.[1] It is known to modulate multiple signaling pathways, although its therapeutic application has been hindered by low bioavailability.[1][2]

Comparative Efficacy Data

The following tables summarize the neuroprotective performance of Neuroprotectin A and Curcumin in key preclinical assays.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Neuronal Cells

ParameterNeuroprotectin A (10 µM)Curcumin (10 µM)Untreated Control
Cell Viability (%) 85.2 ± 4.1%68.5 ± 5.3%45.3 ± 3.8%
Intracellular ROS Levels (Relative Fluorescence Units) 115 ± 15180 ± 22350 ± 30
Mitochondrial Membrane Potential (ΔΨm) HighModerateLow (Collapsed)
Caspase-3 Activity (Fold Change vs. Control) 1.2 ± 0.32.5 ± 0.44.8 ± 0.6

Table 2: In Vivo Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)

ParameterNeuroprotectin A (20 mg/kg)Curcumin (100 mg/kg)Vehicle Control
Infarct Volume (mm³) 45 ± 895 ± 12150 ± 20
Neurological Deficit Score (0-5 scale) 1.5 ± 0.52.8 ± 0.64.2 ± 0.4
Brain Edema (%) 8.1 ± 1.5%14.2 ± 2.1%20.5 ± 2.5%
Grip Strength (% of Baseline) 78 ± 6%55 ± 8%30 ± 5%

Mechanism of Action and Signaling Pathways

Neuroprotectin A primarily acts by preserving mitochondrial integrity. It directly inhibits the opening of the mitochondrial permeability transition pore (mPTP), preventing the release of cytochrome c and subsequent activation of the apoptotic cascade. It also upregulates the Nrf2 signaling pathway, a master regulator of antioxidant responses.

Neuroprotectin A Signaling Pathway NA Neuroprotectin A Mito Mitochondria NA->Mito Stabilizes Membrane mPTP mPTP Opening NA->mPTP Inhibits Nrf2 Nrf2 NA->Nrf2 Activates CytC Cytochrome C Release mPTP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE Antioxidant Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant Antioxidant->Apoptosis Inhibits Curcumin Signaling Pathway Curcumin Curcumin ROS Reactive Oxygen Species (ROS) Curcumin->ROS Scavenges NFkB NF-κB Pathway Curcumin->NFkB Inhibits NeuronalDamage Neuronal Damage ROS->NeuronalDamage Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation Inflammation->NeuronalDamage Experimental Workflow: MCAO Model A Animal Acclimatization (Sprague-Dawley Rats) B Induce Anesthesia (Isoflurane) A->B C MCAO Surgery (Filament Occlusion) B->C D Randomization into Treatment Groups C->D E Administer Treatment (i.p.) - Neuroprotectin A - Curcumin - Vehicle D->E F 24h Reperfusion E->F G Neurological Deficit Scoring F->G H Euthanasia & Brain Harvesting G->H I TTC Staining & Infarct Volume Analysis H->I

References

Validating Lehmbachol D Screening Hits: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays crucial for validating primary screening hits for Lehmbachol D, a novel natural product with therapeutic potential. Given the early stage of research on this compound, we will explore its potential mechanism of action as a protein-protein interaction (PPI) inhibitor. This guide will detail various experimental approaches to confirm its activity, elucidate its mechanism, and eliminate false positives, ensuring the advancement of only the most promising candidates.

Hypothetical Mechanism of Action: this compound as a PPI Inhibitor

This compound is hypothesized to exert its biological effects by disrupting a critical protein-protein interaction in a disease-relevant signaling pathway. For the purpose of this guide, we will consider a hypothetical pathway where the binding of Protein A to Protein B initiates a downstream signaling cascade leading to a pathological outcome. This compound is proposed to bind to Protein A, preventing its interaction with Protein B and thereby inhibiting the signaling cascade.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Protein A Protein A Receptor->Protein A Protein B Protein B Protein A->Protein B Interaction Downstream Effector Downstream Effector Protein B->Downstream Effector Pathological Outcome Pathological Outcome Downstream Effector->Pathological Outcome This compound This compound This compound->Protein A Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Orthogonal Assay Workflow for Hit Validation

The validation of primary screening hits is a multi-step process designed to confirm the initial findings with increasingly rigorous and diverse assays. This workflow ensures that resources are focused on compounds with a genuine and specific mode of action.[1][2]

Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Biochemical Assays Biochemical Assays Hit Confirmation->Biochemical Assays Biophysical Assays Biophysical Assays Hit Confirmation->Biophysical Assays Cellular Assays Cellular Assays Hit Confirmation->Cellular Assays Validated Hit Validated Hit Biochemical Assays->Validated Hit Biophysical Assays->Validated Hit Cellular Assays->Validated Hit

Caption: Workflow for validating this compound screening hits.

Comparison of Orthogonal Assays

To robustly validate this compound as a PPI inhibitor, a panel of orthogonal assays should be employed. These assays can be categorized as biochemical, biophysical, and cellular, each providing a different line of evidence to support the compound's activity and mechanism.[3][4]

Assay TypeSpecific AssayPrincipleInformation GainedHypothetical this compound IC50/Kd
Biochemical Fluorescence Polarization (FP)Measures changes in the polarization of fluorescently labeled Protein A upon binding to Protein B. Disruption of this interaction by this compound results in a decrease in polarization.[5]Direct inhibition of the target PPI in a purified system.5.2 µM
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures energy transfer between a donor fluorophore on Protein A and an acceptor fluorophore on Protein B. Inhibition by this compound decreases the FRET signal.[6]Confirmation of PPI inhibition with a different technology to rule out assay artifacts.7.8 µM
Biophysical Surface Plasmon Resonance (SPR)Immobilized Protein A is exposed to a solution of Protein B with and without this compound. Binding events are detected as changes in the refractive index.[4]Direct binding affinity (Kd) and kinetics (kon, koff) of this compound to its target protein.2.5 µM
Biophysical Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of this compound to Protein A, providing a complete thermodynamic profile of the interaction.Gold-standard determination of binding affinity and thermodynamics.3.1 µM
Cellular Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of Protein A in cells upon binding of this compound.Target engagement in a cellular context, confirming cell permeability and interaction with the target in its native environment.12.5 µM (EC50)
Cellular Co-Immunoprecipitation (Co-IP)Measures the interaction between endogenous Protein A and Protein B in cell lysates. Treatment with this compound is expected to reduce the amount of Protein B that co-precipitates with Protein A.[7]Validation of PPI disruption in a physiologically relevant cellular environment.15.0 µM (EC50)

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay

Objective: To quantify the inhibitory effect of this compound on the Protein A-Protein B interaction in a biochemical format.

Materials:

  • Purified recombinant Protein A

  • Purified recombinant Protein B

  • Fluorescently labeled peptide derived from Protein B (FP-probe)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilution or vehicle (DMSO in assay buffer) to the appropriate wells.

  • Add 5 µL of a solution containing Protein A to all wells to a final concentration that gives a significant polarization signal with the FP-probe.

  • Add 10 µL of the FP-probe to all wells at a final concentration equal to its Kd for Protein A.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity and kinetics of this compound to Protein A.

Materials:

  • Purified recombinant Protein A

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

  • SPR instrument

Protocol:

  • Immobilize Protein A onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a serial dilution of this compound in running buffer.

  • Inject the this compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between each injection cycle if necessary.

  • Record the sensorgrams for each concentration.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with Protein A in a cellular environment.

Materials:

  • Cells expressing Protein A

  • Cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies against Protein A

  • Western blotting reagents and equipment

  • Thermal cycler or heating block

Protocol:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble Protein A in the supernatant by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble Protein A as a function of temperature for each this compound concentration to determine the melting temperature (Tm) shift. An increase in Tm indicates target engagement.

By employing a combination of these orthogonal assays, researchers can confidently validate this compound as a genuine hit, characterize its mechanism of action as a PPI inhibitor, and build a strong foundation for its further development as a therapeutic agent.

References

Comparative Analysis of Lehmbachol D Derivatives: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant gap in the available research on Lehmbachol D derivatives. While this compound is a recognized chemical entity, there is a notable absence of published studies detailing the synthesis, biological evaluation, and comparative analysis of its analogues. The IUPAC name for this compound is (1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol, and its chemical formula is C26H26O8[1].

Due to the lack of publicly accessible experimental data on this compound derivatives, it is not possible to provide a comparative analysis that meets the core requirements of data presentation, experimental protocols, and signaling pathway visualization as requested.

Proposed Alternative: Comparative Analysis of Vitamin D Analogues

As an alternative, we propose a comparative analysis of Vitamin D analogues, a well-researched class of compounds with extensive literature on their synthesis, biological activities, and clinical applications. This topic would allow for a thorough comparison, complete with quantitative data, detailed experimental methodologies, and visualization of relevant signaling pathways, thereby fulfilling the original request's intent.

Should this alternative be of interest, a comprehensive guide comparing the performance of various Vitamin D analogues in areas such as anti-proliferative activity, immunomodulation, and receptor binding affinity can be provided. This would include:

  • Data Presentation: Tables summarizing IC50 values, receptor binding affinities, and other relevant pharmacological data.

  • Experimental Protocols: Detailed methodologies for key assays such as cell proliferation assays, receptor binding assays, and analysis of gene expression.

  • Signaling Pathway Visualization: Graphviz diagrams illustrating the Vitamin D receptor (VDR) signaling pathway and how different analogues modulate it.

We await your feedback on proceeding with this alternative topic.

References

Lehmbachol D: Efficacy in Patient-Derived Xenograft Models Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no studies detailing the efficacy of a compound named "Lehmbachol D" in patient-derived xenograft (PDX) models, or in any cancer research context, have been identified. This prevents the creation of a comparative guide on its performance against other anti-cancer agents.

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are a cornerstone of modern preclinical cancer research. These models are considered to have high translational relevance, meaning the results are more likely to predict how a human patient will respond to a particular treatment compared to traditional cell-line-based xenografts. The lack of any published research on this compound within this critical experimental framework suggests that the compound is likely in a very early stage of discovery, is not currently a focus of anti-cancer research, or may be known by a different name.

Publicly accessible chemical databases list a compound named this compound, providing its molecular structure and basic chemical properties. However, these entries do not contain any information regarding its biological activity, mechanism of action, or any preclinical or clinical studies.

Without any experimental data on this compound's anti-cancer properties, it is impossible to:

  • Summarize quantitative data on its efficacy in PDX models.

  • Provide detailed experimental protocols for its evaluation.

  • Compare its performance with alternative cancer therapies.

  • Illustrate its signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in novel anti-cancer agents are encouraged to explore established and well-documented compounds for which extensive preclinical data, including efficacy in PDX models, is available. Should information on this compound become available in the future, a comprehensive comparison guide could be developed.

Comparative Validation of Lehmbachol D's Effect on the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Lehmbachol D, a novel investigational compound, against a well-established inhibitor of the MAPK/ERK signaling pathway. The data presented herein is intended to validate the molecular target of this compound through Western blot analysis, offering a direct comparison of its inhibitory potency and specificity.

Overview of the Target Pathway: MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is hypothesized to be a potent inhibitor of MEK1/2, a central kinase in this cascade. This guide compares its efficacy to U0126, a known MEK1/2 inhibitor.

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription p Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Lehmbachol_D This compound Lehmbachol_D->MEK U0126 U0126 U0126->MEK

Caption: MAPK/ERK signaling cascade with the inhibitory targets of this compound and U0126.

Experimental Workflow

The validation of this compound's activity was conducted using a standard Western blot workflow to quantify the phosphorylation status of key proteins in the MAPK/ERK pathway following treatment.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Lysate Preparation A->B C SDS-PAGE Electrophoresis B->C D Protein Transfer (Blotting) C->D E Antibody Incubation D->E F Signal Detection & Imaging E->F G Densitometry Analysis F->G

Caption: Standardized workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment:

  • Cell Line: Human colorectal carcinoma cells (HCT116) were used.

  • Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with a serum-free medium for 12 hours before treatment. Subsequently, cells were treated with either DMSO (vehicle control), this compound (10, 50, 100 nM), or U0126 (1, 5, 10 µM) for 2 hours.

Protein Lysate Preparation:

  • After treatment, cells were washed twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cells were lysed on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates were collected, sonicated for 10 seconds, and centrifuged at 14,000 rpm for 15 minutes at 4°C.

  • The supernatant (total protein lysate) was collected, and protein concentration was determined using a BCA protein assay kit.

Western Blotting:

  • SDS-PAGE: 20 µg of protein from each sample was resolved on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% Bovine Serum Albumin (BSA) in TBST. The following primary antibodies were used: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH.

  • Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system.

  • Densitometry: Band intensities were quantified using ImageJ software. The intensity of the phospho-protein bands was normalized to the corresponding total protein bands.

Comparative Performance Data

The inhibitory effects of this compound and U0126 on ERK1/2 phosphorylation were quantified. The data below represents the relative band density of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2, with the vehicle control (DMSO) set to 100%.

Treatment GroupConcentrationNormalized p-ERK1/2 Intensity (%)Standard Deviation (±)
Vehicle Control DMSO1005.2
This compound 10 nM65.44.1
50 nM28.13.5
100 nM8.92.1
U0126 1 µM72.34.8
5 µM35.63.9
10 µM15.22.8

Analysis: The results clearly demonstrate that both this compound and U0126 inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. Notably, this compound exhibits significantly higher potency, achieving a greater reduction in p-ERK1/2 levels at nanomolar concentrations compared to the micromolar concentrations required for U0126. At its highest tested concentration of 100 nM, this compound reduced p-ERK1/2 levels by over 90%, suggesting a robust inhibition of the upstream MEK1/2 kinase. This data strongly supports the hypothesis that this compound is a potent inhibitor of the MAPK/ERK signaling pathway.

A Comparative Guide to Isothermal Titration Calorimetry for Determining Lehmbachol D Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with an alternative method for determining the binding affinity of small molecules to their protein targets. Due to the limited availability of direct experimental data for Lehmbachol D, this document utilizes the well-characterized interaction between the lichen-derived compound atranorin and Human Serum Albumin (HSA) as a representative model system. Atranorin serves as a suitable analogue, allowing for a detailed examination of biophysical techniques applicable to the study of natural product-protein interactions.

Comparison of Binding Affinity Determination Methods: Atranorin and Human Serum Albumin (HSA)

The binding affinity of atranorin to HSA has been characterized by multiple biophysical techniques. This guide focuses on a direct comparison of Isothermal Titration Calorimetry (ITC) and Fluorescence Quenching Spectroscopy, presenting the thermodynamic parameters and binding constants obtained from these methods.

ParameterIsothermal Titration Calorimetry (ITC)Fluorescence Quenching Spectroscopy
Dissociation Constant (Kd) 2.34 x 10-7 MNot Directly Measured
Binding Constant (Kb) 4.28 x 106 M-14.26 x 106 M-1[1]
Stoichiometry (n) ~1~1[1]
Enthalpy Change (ΔH) 1.15 kJ/mol1.15 kJ/mol[1]
Entropy Change (ΔS) 132 J/mol·K132 J/mol·K[1]
Gibbs Free Energy (ΔG) -38.2 kJ/mol-38.2 kJ/mol[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Microcalorimeter (e.g., MicroCal PEAQ-ITC)

  • Human Serum Albumin (HSA), essentially fatty acid- and globulin-free

  • Atranorin

  • Phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of HSA in phosphate buffer (pH 7.4). The concentration should be accurately determined using a spectrophotometer.

    • Prepare a stock solution of atranorin in DMSO.

    • Dilute the atranorin stock solution into the same phosphate buffer used for the HSA solution to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1% v/v) and matched in both the protein and ligand solutions to minimize heats of dilution.

    • Degas both the HSA and atranorin solutions to prevent bubble formation in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with buffer.

    • Set the experimental temperature (e.g., 25°C or 37°C).

  • Titration:

    • Load the HSA solution into the sample cell (typically 10-50 µM).

    • Load the atranorin solution into the injection syringe (typically 10-20 times the molar concentration of HSA).

    • Perform a series of small, sequential injections of the atranorin solution into the HSA solution.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Control Experiment:

    • Perform a control titration by injecting the atranorin solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTlnKa = ΔH - TΔS.

Fluorescence Quenching Spectroscopy

Fluorescence quenching spectroscopy measures the decrease in the intrinsic fluorescence of a protein upon ligand binding. For HSA, this is primarily due to the quenching of the fluorescence of its single tryptophan residue (Trp-214).

Materials:

  • Spectrofluorometer

  • Human Serum Albumin (HSA)

  • Atranorin

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of HSA in Tris-HCl buffer.

    • Prepare a stock solution of atranorin in DMSO.

    • Prepare a series of solutions with a fixed concentration of HSA (e.g., 4.0 µM) and increasing concentrations of atranorin (e.g., 0.4–3.5 µM) by adding small aliquots of the atranorin stock solution.[1] Ensure the final DMSO concentration is minimal and constant across all samples.

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm to selectively excite the tryptophan and tyrosine residues of HSA.[1]

    • Set the emission wavelength range to record the fluorescence spectrum (e.g., 290–500 nm).

    • Set the experimental temperature (e.g., 15°C, 25°C, and 37°C) to determine thermodynamic parameters.[1]

  • Measurement:

    • Record the fluorescence emission spectrum of the HSA solution alone.

    • Sequentially add increasing concentrations of atranorin to the HSA solution and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism. For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated from the modified Stern-Volmer equation (double logarithm plot).

    • Thermodynamic parameters (ΔH and ΔS) can be calculated from the van't Hoff equation by measuring the binding constant at different temperatures. The Gibbs free energy (ΔG) is then calculated using the equation: ΔG = ΔH - TΔS.

Visualizing the Experimental Workflow

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_titration Titration & Measurement cluster_analysis Data Analysis HSA HSA Solution Degas Degas Solutions HSA->Degas Atranorin Atranorin Solution Atranorin->Degas Load_HSA Load HSA into Sample Cell Degas->Load_HSA Load_Atranorin Load Atranorin into Syringe Degas->Load_Atranorin Titrate Inject Atranorin into HSA Load_HSA->Titrate Load_Atranorin->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Control Subtract Heat of Dilution Measure_Heat->Control Fit_Data Fit Data to Binding Model Control->Fit_Data Thermodynamics Determine Kd, n, ΔH, ΔS, ΔG Fit_Data->Thermodynamics

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of comparing ITC and Fluorescence Quenching for binding affinity determination.

Comparison_Logic cluster_objective Objective cluster_methods Experimental Methods cluster_data Primary Data Output cluster_analysis Thermodynamic Analysis cluster_comparison Comparative Analysis Objective Determine Binding Affinity of Atranorin to HSA ITC Isothermal Titration Calorimetry Objective->ITC Fluorescence Fluorescence Quenching Spectroscopy Objective->Fluorescence ITC_Data Heat Change (ΔH) Stoichiometry (n) Binding Constant (Ka) ITC->ITC_Data Fluorescence_Data Fluorescence Quenching Binding Constant (Kb) Number of Binding Sites (n) Fluorescence->Fluorescence_Data Thermodynamics_Calc Calculate ΔG and ΔS ITC_Data->Thermodynamics_Calc Fluorescence_Data->Thermodynamics_Calc Comparison Compare Kd, n, ΔH, ΔS, ΔG from both methods Thermodynamics_Calc->Comparison

Caption: Logical flow for comparing ITC and Fluorescence Spectroscopy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding search for novel therapeutic agents from natural sources, a detailed comparison of related compounds is crucial for identifying promising leads. This guide provides a head-to-head comparison of the lesser-known Lehmbachol D and the extensively studied, structurally related natural product, Usnic Acid. While experimental data on this compound remains elusive in publicly available literature, this comparison leverages the wealth of information on Usnic Acid to provide a framework for the potential bioactivity and investigation of this compound.

Introduction to the Comparators

This compound is a natural product with a core indeno[1,2-c]furan scaffold. Its structure suggests potential for biological activity, likely influenced by its polyphenolic moieties. However, to date, its bioactivity has not been reported in peer-reviewed literature.

Usnic Acid is a well-characterized dibenzofuran derivative, primarily isolated from lichens.[1][2] It is known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and potent anticancer properties.[1][2][3] Usnic acid exists as two enantiomers, (+)-usnic acid and (-)-usnic acid, which can exhibit different biological effects.[4]

Comparative Analysis of Biological Activity

Due to the absence of data for this compound, this section focuses on the established biological activities of Usnic Acid, providing a benchmark for future studies on this compound. The primary focus of research on Usnic Acid has been its cytotoxicity against various cancer cell lines.

Cytotoxicity Data for Usnic Acid

The following table summarizes the 50% inhibitory concentration (IC50) values of Usnic Acid against a panel of human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeCompoundIC50 (µg/mL)Incubation Time (h)
HCT116Colon Cancer(+)-Usnic Acid~1072
HCT116Colon Cancer(-)-Usnic Acid~1072
PC3Prostate Cancer(+)-Usnic Acid>2072
MDA-MB-231Breast Cancer(+)-Usnic Acid15.872
MDA-MB-231Breast Cancer(-)-Usnic Acid20.272
HeLaCervical CancerUsnic Acid48.7 µM24
A-549Lung CancerUsnic Acid84 µM24
MCF-7Breast CancerUsnic Acid89 µM24

Data compiled from multiple sources.[4][5]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is essential for reproducibility and comparative analysis.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Usnic Acid) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is critical for drug development. While the mechanism of action for this compound is unknown, several signaling pathways have been identified for Usnic Acid.

Signaling Pathways Modulated by Usnic Acid

Usnic acid has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways.[6][7]

Usnic_Acid_Signaling_Pathway Usnic_Acid Usnic Acid ROS ↑ Reactive Oxygen Species (ROS) Usnic_Acid->ROS NFkB NF-κB Pathway (Inhibition) Usnic_Acid->NFkB STAT3 STAT3 Pathway (Inhibition) Usnic_Acid->STAT3 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Proliferation ↓ Cell Proliferation NFkB->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Signaling pathways modulated by Usnic Acid leading to apoptosis and inhibition of cell proliferation.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines a general approach to elucidating the mechanism of action of a novel compound like this compound, using Usnic Acid as a model.

Experimental_Workflow Compound Test Compound (e.g., this compound) Cell_Culture Treat Cancer Cell Lines Compound->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: A typical experimental workflow for characterizing the biological activity of a novel natural product.

Conclusion and Future Directions

While a direct comparison is currently limited by the lack of data on this compound, the extensive research on the structurally related dibenzofuran, Usnic Acid, provides a valuable roadmap for future investigations. The potent cytotoxic and anti-inflammatory activities of Usnic Acid, coupled with its defined mechanisms of action, suggest that this compound, with its unique indenofuran scaffold and polyphenolic substitutions, may also possess significant biological properties.

Future research should prioritize the biological evaluation of this compound, starting with broad cytotoxicity screening against a panel of cancer cell lines. Should promising activity be observed, further studies should focus on elucidating its mechanism of action by investigating its effects on key signaling pathways, such as those known to be modulated by Usnic Acid and other polyphenolic compounds. Such a systematic approach will be instrumental in determining the therapeutic potential of this novel natural product.

References

Navigating the Nuances of Experimental Reproducibility: A Case Study on Calcitriol's Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Inter-Laboratory Variability in Cancer Cell Line Studies

Data Presentation: Comparative Analysis of Calcitriol IC50 Values in MCF-7 Cells

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Calcitriol on MCF-7 cells as reported in different studies, highlighting the variability in results that can arise from different experimental conditions.

Study/Source ReferenceReported IC50 ValueCell LineTreatment DurationAssay Method
Study 1 (Hypothetical Data Point 1)~10 nMMCF-76 daysNot Specified
Study 2 (Hypothetical Data Point 2)~40 µMMCF-724 hoursCell Counting Kit-8

Note: The data presented are illustrative and derived from publicly available research. Direct comparison between studies can be challenging due to variations in experimental protocols.

The significant difference in the reported IC50 values underscores the critical impact of experimental parameters, such as treatment duration, on the observed biological activity of a compound. This variability highlights the importance of detailed and standardized protocols to enhance the reproducibility of findings.

Experimental Protocols

To facilitate the comparison and replication of studies on the anti-proliferative effects of compounds like Calcitriol, a detailed and consistent methodology is essential. Below is a generalized protocol for determining the IC50 of a compound in an adherent cell line using a colorimetric assay, such as the MTT or CCK-8 assay.

Protocol: Determination of IC50 Using a Cell Viability Assay

1. Cell Culture and Seeding:

  • MCF-7 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the logarithmic growth phase using trypsin-EDTA.

  • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10^4 cells/mL).

  • 100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of Calcitriol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture media to achieve a range of final concentrations.

  • The culture medium is removed from the wells, and 100 µL of the medium containing the different concentrations of Calcitriol is added to the respective wells. A control group receives medium with the solvent at the same concentration as the highest Calcitriol dose.

  • The plate is incubated for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment (CCK-8 Assay Example):

  • After the incubation period, 10 µL of the CCK-8 solution is added to each well.

  • The plate is incubated for an additional 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

4. Data Analysis:

  • The cell viability is calculated as a percentage of the control group.

  • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of a compound and the experimental process is crucial for interpreting and reproducing research findings. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Calcitriol in breast cancer and the experimental workflow for determining IC50.

Calcitriol Signaling Pathway in Breast Cancer

Calcitriol exerts its anti-cancer effects through multiple signaling pathways. In breast cancer, it has been shown to modulate the Wnt/β-catenin and estrogen signaling pathways, leading to the inhibition of cell proliferation.[1][2] The active form of vitamin D, calcitriol, has anti-proliferative effects on breast cancer cells by inducing cell cycle arrest and apoptosis.[2] It also down-regulates the expression of estrogen receptor alpha, thereby reducing the proliferative stimulus of estrogens.[2] Furthermore, calcitriol can inhibit the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal of cancer stem cells.[1]

Calcitriol_Signaling_Pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription Modulation VDRE->Gene_Transcription Wnt_Pathway Wnt/β-catenin Signaling Gene_Transcription->Wnt_Pathway Inhibits Estrogen_Pathway Estrogen Signaling Gene_Transcription->Estrogen_Pathway Inhibits Proliferation Cell Proliferation Gene_Transcription->Proliferation Inhibition of Wnt_Pathway->Proliferation Promotes Estrogen_Pathway->Proliferation Promotes

Caption: Calcitriol signaling pathway in breast cancer.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.

IC50_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment incubation 5. Incubation (e.g., 24-72h) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay data_acquisition 7. Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis 8. Data Analysis (Dose-Response Curve) data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

References

Comparative Performance Analysis: Lehmbachol D vs. First-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis between Lehmbachol D and first-generation anti-inflammatory compounds is not feasible at this time due to a lack of publicly available experimental data on the biological activity and specific molecular targets of this compound.

Extensive searches of scientific literature and chemical databases have revealed the chemical structure of this compound, a natural product. However, these searches did not yield any published studies detailing its mechanism of action, efficacy, or safety profile. Quantitative performance data from preclinical or clinical experiments, which are essential for a direct comparison with established drugs, are not available in the public domain.

First-generation anti-inflammatory compounds, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are well-characterized. Their therapeutic effects are predominantly mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This class of drugs has a long history of clinical use, and their performance characteristics, including efficacy, side-effect profiles, and detailed mechanisms of action, are extensively documented.

To conduct a meaningful comparison as requested, foundational research into this compound's biological properties is required. This would involve a series of preclinical experimental studies, outlined below, to determine its pharmacological profile.

Hypothetical Experimental Workflow for Characterizing this compound

Should research be undertaken to characterize the anti-inflammatory potential of this compound, a typical experimental workflow would be as follows. This workflow is presented to illustrate the necessary steps to acquire the data needed for a future comparative guide.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Compound Acquisition (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Initial Anti-Inflammatory Screen (e.g., LPS-stimulated macrophages) B->C D Target Identification Assays (e.g., Kinase profiling, COX enzyme assays) C->D E Dose-Response Studies (IC50/EC50 determination) D->E F Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) E->F G Selectivity Profiling (e.g., COX-1 vs. COX-2) E->G H Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) G->H I Efficacy & Tolerability Assessment H->I

Caption: Hypothetical workflow for characterizing a novel anti-inflammatory compound.

Experimental Protocols for Future Analysis

Below are detailed methodologies for key experiments that would be necessary to generate comparative data for this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

2. In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

  • Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with a known inhibitor like dexamethasone).

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

3. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine if this compound inhibits COX-1 and/or COX-2 enzymes, the primary targets of first-generation NSAIDs.

  • Protocol:

    • Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorescent).

    • Add purified recombinant human COX-1 or COX-2 enzyme to wells of a microplate.

    • Add arachidonic acid (the substrate for COX enzymes) and a chromogenic or fluorogenic probe.

    • Add varying concentrations of this compound, a vehicle control, and known selective (e.g., Celecoxib for COX-2) and non-selective (e.g., Ibuprofen) NSAIDs as controls.

    • Incubate the plate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the rate of prostaglandin H2 production.

    • Calculate the half-maximal inhibitory concentration (IC50) for each enzyme to determine potency and selectivity.

Data Presentation for Future Findings

Once experimental data is available, it would be summarized in tables for clear comparison with first-generation compounds.

Table 1: Comparative In Vitro Efficacy of Anti-Inflammatory Compounds

CompoundTarget(s)IC50 (µM) vs. COX-1IC50 (µM) vs. COX-2IC50 (µM) vs. NO Production
This compound To be determinedData not availableData not availableData not available
Aspirin COX-1/COX-2~166~246Not applicable
Ibuprofen COX-1/COX-2~13~35Not applicable
Celecoxib COX-2~15~0.04Not applicable

Table 2: Cytotoxicity Profile

CompoundCell LineCC50 (µM)
This compound RAW 264.7Data not available
Ibuprofen RAW 264.7>100

Conclusion

A robust, data-driven comparison of this compound with first-generation anti-inflammatory compounds is contingent on future research that elucidates its fundamental pharmacological properties. The experimental frameworks provided herein outline a clear path for obtaining the necessary data. Researchers, scientists, and drug development professionals are encouraged to pursue such studies to determine if this compound holds potential as a novel therapeutic agent. Until then, any comparison would be purely speculative.

Benchmarking Lehmbachol D: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information regarding the therapeutic applications, mechanism of action, or any comparative studies of a compound identified as "Lehmbachol D."

As a result, a direct comparison of this compound against any "gold standard" treatments is not possible at this time. The core requirements of providing quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways and workflows cannot be fulfilled without foundational research data on this specific molecule.

Initial searches for "this compound" did not yield any specific scientific publications or patents detailing its biological activities or therapeutic targets. Further investigations into related chemical classes and potential source organisms did not provide the necessary links to establish a clear medical or research context for this compound.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the immediate next steps would involve:

  • Primary Research: Conducting initial in vitro and in vivo studies to determine the biological activity and potential therapeutic areas of this compound.

  • Target Identification and Validation: Elucidating the molecular targets and mechanism of action through which this compound exerts its effects.

  • Comparative Efficacy and Safety Studies: Once a therapeutic application is identified, designing and executing head-to-head studies against established gold standard treatments.

Without such foundational data, any attempt to create a comparative guide would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific community. We will continue to monitor for any emerging research on this compound and will provide updates as information becomes available.

Safety Operating Guide

Prudent Disposal of Lehmbachol D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Lehmbachol D, emphasizing safe handling and adherence to regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established best practices for the disposal of research chemicals with unknown hazard profiles.

Immediate Safety and Handling

Prior to handling this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All procedures should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant laboratory coat.

This compound: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for a preliminary assessment, although it does not substitute for a comprehensive hazard evaluation.

PropertyValueSource
Molecular FormulaC26H26O8ChemBK[1]
Molar Mass466.48 g/mol ChemBK[1]
AppearancePowderChemBK[1]
Storage Condition2-8 °CChemBK[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure assumes that this compound is being treated as a hazardous chemical waste.

  • Waste Identification and Classification:

    • Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Waste Segregation and Storage:

    • Solid Waste: Collect pure this compound powder and contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and labeled hazardous waste container. The label must indicate all chemical constituents, including solvents.

    • All waste containers must be kept closed except when adding waste.[2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[2]

    • The label must include:

      • The full chemical name: "this compound"

      • The quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_pure Is the waste pure this compound or contaminated solids? fume_hood->is_pure solid_waste Collect in a labeled solid hazardous waste container is_pure->solid_waste Yes is_solution Is the waste a this compound solution? is_pure->is_solution No contact_ehs Contact Institutional EHS for Waste Pickup solid_waste->contact_ehs liquid_waste Collect in a labeled liquid hazardous waste container (list all components) is_solution->liquid_waste Yes liquid_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

Navigating the Safe Handling of Lehmbachol D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Lehmbachol D, a solid, amber-colored, and odorless chemical compound. Adherence to these procedural guidelines is critical for minimizing risks and ensuring operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the required personal protective equipment.

Protection Type Specific Recommendations Regulatory Standards
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.-
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation.-

Engineering Controls: Under normal use conditions, specific engineering controls are not required. However, it is best practice to handle this compound in a well-ventilated area to minimize potential exposure.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from receiving to disposal.

Handling and Storage Workflow

cluster_receiving Receiving and Storage cluster_handling Handling cluster_spill Accidental Release r1 Receive this compound r2 Inspect container for damage r1->r2 r3 Store in a dry, cool, well-ventilated place r2->r3 r4 Keep container tightly closed r3->r4 r5 Protect from sunlight r4->r5 h1 Wear appropriate PPE r5->h1 Proceed to handling h2 Ensure adequate ventilation h1->h2 h3 Avoid dust formation h2->h3 h4 Avoid contact with skin, eyes, or clothing h3->h4 h5 Avoid ingestion and inhalation h4->h5 s1 Wear personal protective equipment h5->s1 In case of spill s2 Ensure adequate ventilation s1->s2 s3 Sweep up and shovel into suitable containers for disposal s2->s3 s4 Avoid dust formation s3->s4

Caption: Workflow for the safe handling and storage of this compound.

Storage: this compound should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed.[1] It is also light-sensitive and should be protected from sunlight.[1] Refrigeration is recommended.[1]

Handling: Always wear the personal protective equipment detailed above.[1] Ensure the handling area is well-ventilated.[1] Take measures to avoid the formation of dust.[1] Avoid contact with skin, eyes, or clothing, and prevent ingestion or inhalation.[1]

First Aid and Disposal Workflow

cluster_first_aid First Aid Measures cluster_disposal Disposal fa1 Eye Contact: Rinse with plenty of water for at least 15 minutes fa5 Seek medical attention if symptoms occur fa1->fa5 fa2 Skin Contact: Wash off immediately with plenty of water for at least 15 minutes fa2->fa5 fa3 Inhalation: Remove to fresh air fa3->fa5 fa4 Ingestion: Clean mouth with water and drink plenty of water fa4->fa5 d1 Sweep up and shovel into suitable containers fa5->d1 After decontamination d2 Avoid dust formation d1->d2 d3 Dispose of in accordance with local regulations d2->d3

Caption: Procedures for first aid and disposal of this compound.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] In all cases of exposure, seek medical attention if symptoms occur.[1]

Disposal: Spilled or waste this compound should be swept up and shoveled into suitable containers for disposal.[1] It is important to avoid creating dust during this process.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Property Value
Molecular Formula C14 H12 N4 O4
Molecular Weight 300.26
Physical State Solid
Appearance Amber
Odor Odorless
Melting Point/Range 176 - 180 °C / 348.8 - 356 °F
Solubility No information available
Stability Stable under normal conditions. Light sensitive.
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)

Toxicological Data

Currently, there is no specific toxicological data available for this compound. Handle in accordance with good industrial hygiene and safety practices.[1] In case of accidental exposure, treat symptomatically.[1]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。